molecular formula C11H21NO2 B8233194 (r)-2-Amino-5-cyclohexylpentanoic acid CAS No. 1227940-09-1

(r)-2-Amino-5-cyclohexylpentanoic acid

Cat. No.: B8233194
CAS No.: 1227940-09-1
M. Wt: 199.29 g/mol
InChI Key: LGIVZSMPEFXNLH-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-5-cyclohexylpentanoic acid is a non-proteinogenic amino acid derivative of interest in medicinal chemistry and drug discovery. This chiral compound features a cyclohexyl group connected via a pentyl chain backbone to the alpha-carbon of an amino acid, a structure that suggests potential as a key building block for the synthesis of complex peptides or peptidomimetics . The hydrophobic cyclohexyl moiety can be critical for enhancing binding affinity to specific protein targets or for improving the metabolic stability of potential therapeutic candidates. Researchers may employ this compound in the design and synthesis of kinase inhibitors, as structural analogues with cyclohexyl modifications have been investigated for their activity against kinases like TBK1 and IKKε, which are targets in metabolic disease research . Its defined stereochemistry at the 2-position ((R)-enantiomer) is essential for studying stereospecific interactions in biological systems. This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-5-cyclohexylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h9-10H,1-8,12H2,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIVZSMPEFXNLH-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CCC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201287667
Record name (αR)-α-Aminocyclohexanepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227940-09-1
Record name (αR)-α-Aminocyclohexanepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227940-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Aminocyclohexanepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Amino-5-cyclohexylpentanoic Acid: Structure, Properties, and Chiral Considerations

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-5-cyclohexylpentanoic acid is a non-proteinogenic α-amino acid characterized by a cyclohexyl group on its side chain. This structural feature imparts distinct physicochemical properties, making it a molecule of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, molecular weight, and stereochemical considerations. While specific experimental data for the (R)-enantiomer is limited in publicly available literature, this guide synthesizes information on the racemic mixture and the corresponding (S)-enantiomer, alongside established methodologies for the enantioselective synthesis and chiral separation of α-amino acids. This information is intended to equip researchers with the foundational knowledge required for the synthesis, characterization, and potential application of this compound in novel research and development endeavors.

Chemical Identity and Molecular Properties

This compound, a derivative of norvaline, possesses a unique aliphatic side chain that distinguishes it from naturally occurring amino acids.

Chemical Structure

The structure of this compound consists of a central chiral α-carbon bonded to an amino group (-NH2), a carboxylic acid group (-COOH), a hydrogen atom, and a 4-cyclohexylbutyl side chain. The "(R)" designation specifies the absolute configuration at the α-carbon according to the Cahn-Ingold-Prelog priority rules.

Caption: 2D representation of this compound.

Molecular Formula and Weight

The molecular and physical properties of 2-amino-5-cyclohexylpentanoic acid are summarized in the table below. These values are consistent for both the individual enantiomers and the racemic mixture.

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₂ChemScene[1], PubChem[2]
Molecular Weight 199.29 g/mol ChemScene[1], PubChem[2]
CAS Number 768366-86-5 ((S)-enantiomer)ChemScene[1]
Not available ((R)-enantiomer)
5428-12-6 (racemic)PubChem
IUPAC Name (2R)-2-Amino-5-cyclohexylpentanoic acid

Stereochemistry and Chiral Purity

The presence of a chiral center at the α-carbon means that 2-amino-5-cyclohexylpentanoic acid exists as two enantiomers: this compound and (S)-2-amino-5-cyclohexylpentanoic acid. The biological activity and pharmacological properties of these enantiomers can differ significantly. Therefore, the ability to synthesize and analyze the enantiomerically pure forms is of paramount importance in drug discovery and development.

Methodologies for Synthesis and Chiral Separation

While specific synthesis protocols for this compound are not readily found in the literature, general and well-established methods for the enantioselective synthesis of non-proteinogenic α-amino acids are applicable.

Enantioselective Synthesis

The synthesis of the desired (R)-enantiomer can be approached through several strategic pathways:

  • Asymmetric Alkylation of Glycine Enolates: A common and effective method involves the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate. The choice of the chiral auxiliary is critical in determining the stereochemical outcome.[3]

  • Enzymatic Resolution: Racemic mixtures of 2-amino-5-cyclohexylpentanoic acid can be resolved using specific enzymes that selectively act on one enantiomer, allowing for the separation of the desired (R)-isomer.

  • Asymmetric Hydrogenation: Chiral catalysts can be employed for the asymmetric hydrogenation of a suitable prochiral precursor, leading to the formation of the (R)-enantiomer with high enantiomeric excess.

G cluster_synthesis Enantioselective Synthesis Strategies Prochiral Precursor Prochiral Precursor Asymmetric Hydrogenation Asymmetric Hydrogenation Prochiral Precursor->Asymmetric Hydrogenation Chiral Catalyst (R)-Enantiomer (R)-Enantiomer Asymmetric Hydrogenation->(R)-Enantiomer Racemic Mixture Racemic Mixture Enzymatic Resolution Enzymatic Resolution Racemic Mixture->Enzymatic Resolution Enzyme Enzymatic Resolution->(R)-Enantiomer Glycine Derivative Glycine Derivative Asymmetric Alkylation Asymmetric Alkylation Glycine Derivative->Asymmetric Alkylation Chiral Auxiliary Asymmetric Alkylation->(R)-Enantiomer

Caption: Overview of enantioselective synthesis approaches.

Chiral Separation and Analysis

The separation of the (R) and (S) enantiomers is crucial for both preparative purposes and for the analytical determination of enantiomeric purity. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: A chiral stationary phase (CSP) is essential. For non-proteinogenic amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or ligand-exchange columns are often effective.[4]

  • Mobile Phase Preparation: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The pH and ionic strength of the buffer, as well as the type and concentration of any additives (e.g., trifluoroacetic acid), must be optimized to achieve baseline separation.[4]

  • Sample Preparation: The sample of 2-amino-5-cyclohexylpentanoic acid is dissolved in the mobile phase or a compatible solvent. Derivatization with a chromophore or fluorophore may be necessary to enhance detection by UV or fluorescence detectors.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or fluorescence detection if a fluorescent derivative is used.

  • Data Analysis: The retention times of the two enantiomers are used to identify them. The peak areas are used to determine the enantiomeric ratio and calculate the enantiomeric excess (% ee).

Spectroscopic Characterization

The structural elucidation and confirmation of this compound would rely on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the protons of the amino group, the α-hydrogen, the carboxylic acid proton, and the protons of the cyclohexylpentyl side chain.[5][6]

    • ¹³C NMR would provide signals for each unique carbon atom in the molecule, including the carbonyl carbon, the α-carbon, and the carbons of the side chain.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural characteristics suggest potential utility in several areas:

  • Peptide Synthesis: As a non-proteinogenic amino acid, its incorporation into peptides can lead to novel structures with enhanced stability against enzymatic degradation and potentially unique biological activities.

  • Drug Design: The cyclohexyl group can influence the lipophilicity and conformational properties of a molecule, which are critical parameters in drug design for improving pharmacokinetic and pharmacodynamic profiles.

  • Materials Science: Amino acids with unique side chains are being explored as building blocks for novel biodegradable polymers and other advanced materials.[7]

Conclusion

This compound represents a chiral building block with potential for a range of scientific applications. Although specific data for this enantiomer is scarce, this guide provides a solid foundation based on the known properties of its racemate and (S)-enantiomer, coupled with established methodologies in amino acid chemistry. Further research into the enantioselective synthesis and biological evaluation of this compound is warranted to fully explore its potential in drug discovery and materials science.

References

  • PubChem. 2-Amino-2-cyclohexylpentanoic acid. [Link]

  • Huster, D., et al. NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. PMC. [Link]

  • Kato, M., et al. Enantiomeric separation of amino acids and nonprotein amino acids using a particle-loaded monolithic column. Stanford University. [Link]

  • Dellaria Jr., J. F., & Santarsiero, B. D. (1989). Enantioselective synthesis of .alpha.-amino acid derivatives via the stereoselective alkylation of a homochiral glycine enolate synthon. The Journal of Organic Chemistry, 54(16), 3916-3926. [Link]

  • Wimberg, J., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. [Link]

  • Wang, Y., et al. (2018). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 16(34), 6256-6260. [Link]

  • Basilicata, M., et al. (2023). Mixture-Based Screening of Focused Combinatorial Libraries by NMR: Application to the Antiapoptotic Protein hMcl-1. Journal of Medicinal Chemistry. [Link]

  • Georgiadis, D., & Kosmrlj, J. (2003). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 8(1), 80-89. [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Falcicchio, A., et al. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters. [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Hiller, A. S., et al. (2019). NMR-based metabolite studies with 15N amino acids. PMC. [Link]

  • Belokon, Y. N., et al. (2004). Enantioselective synthesis of non-natural aromatic alpha-amino acids. PubMed. [Link]

  • Schöllkopf, U., et al. (1982). Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. KOPS. [Link]

  • The University of Texas at El Paso. The very basics of NMR of proteins. [Link]

Sources

A Technical Guide to (r)-2-Amino-5-cyclohexylpentanoic Acid in Peptide Chemistry: Enhancing Stability and Modulating Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and peptide science, the incorporation of non-natural amino acids has emerged as a pivotal strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and constrained conformational diversity.[1] Among the diverse repertoire of synthetic amino acids, (r)-2-Amino-5-cyclohexylpentanoic acid, a bulky and lipophilic building block, has garnered significant interest. Its unique aliphatic cyclohexyl side chain offers a powerful tool to modulate the physicochemical properties of peptides, leading to enhanced proteolytic resistance, improved receptor affinity, and novel pharmacological profiles.

This technical guide provides a comprehensive overview of this compound, from its synthesis and incorporation into peptide scaffolds to its profound impact on peptide structure and function. We will delve into the practical aspects of its application in both solid-phase and solution-phase peptide synthesis, explore its conformational effects, and showcase its utility in the design of next-generation peptide therapeutics through case studies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this non-natural amino acid to advance their research and development endeavors.

Physicochemical Properties of this compound

The defining feature of this compound is its bulky, non-polar cyclohexyl moiety. This side chain imparts a unique set of physicochemical characteristics that are instrumental in its application in peptide chemistry.

PropertyValueSource
Molecular FormulaC₁₁H₂₁NO₂[2]
Molecular Weight199.29 g/mol [2]
Topological Polar Surface Area (TPSA)63.32 Ų[2]
XLogP32.1[2]
Hydrogen Bond Donor Count2[2]
Hydrogen Bond Acceptor Count2[2]
Rotatable Bond Count5[2]

The significant hydrophobicity, as indicated by the XLogP3 value, and the steric bulk of the cyclohexyl group are the primary drivers of its effects on peptide properties.

Synthesis of this compound

The enantioselective synthesis of non-natural amino acids is a critical step in their application. While a variety of methods exist for the synthesis of α-amino acids, the preparation of the (R)-enantiomer of 2-amino-5-cyclohexylpentanoic acid can be approached through several strategic routes.

Conceptual Synthetic Strategies:
  • Asymmetric Synthesis using Chiral Auxiliaries: A common and effective method involves the use of a chiral auxiliary, such as a derivative of a natural amino acid like proline. This approach can direct the stereochemistry of a key bond-forming reaction, such as an intramolecular cycloaddition. For instance, a strategy analogous to the synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid could be adapted.[3] This would involve the stereospecific intramolecular Diels-Alder reaction of a derivative of a precursor containing the cyclohexyl moiety.[3]

  • Biocatalytic Synthesis: The use of enzymes for the synthesis of non-canonical amino acids is a rapidly advancing field.[4][5] Enzymes such as transaminases or engineered enzymes can catalyze the stereoselective amination of a corresponding α-keto acid precursor, offering a green and highly selective route to the desired (R)-enantiomer.[6]

  • Organocatalytic Methods: Asymmetric organocatalysis provides a powerful tool for the enantioselective synthesis of chiral molecules.[7] A Mannich-type reaction, for example, could be employed to introduce the amino group stereoselectively onto a precursor containing the cyclohexylpentanoic acid backbone.[7]

A Plausible Synthetic Workflow:

The following diagram illustrates a conceptual workflow for the synthesis of Fmoc-protected this compound, ready for use in peptide synthesis.

G cluster_synthesis Synthesis of this compound Start Cyclohexyl Precursor Step1 Chain Elongation & Functionalization Start->Step1 Step2 Asymmetric Amination (e.g., Chiral Auxiliary or Biocatalysis) Step1->Step2 Step3 Purification of (r)-amino acid Step2->Step3 Step4 Fmoc Protection Step3->Step4 End Fmoc-(r)-2-Amino-5-cyclohexylpentanoic acid-OH Step4->End

Caption: Conceptual workflow for the synthesis of Fmoc-(r)-2-Amino-5-cyclohexylpentanoic acid.

Incorporation into Peptide Chains

The incorporation of this compound into a growing peptide chain follows the standard principles of either solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. However, due to its bulky side chain, certain considerations are necessary to ensure efficient coupling.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the most common method for peptide synthesis.[8] The bulky nature of the cyclohexyl side chain can lead to slower coupling kinetics.[9]

Recommended Protocol for Fmoc-SPPS:
  • Resin Selection and Swelling: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).[10] Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[11]

  • Fmoc-Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a 20% solution of piperidine in DMF.[10]

  • Amino Acid Activation and Coupling:

    • Pre-activate the Fmoc-(r)-2-Amino-5-cyclohexylpentanoic acid (3-5 equivalents) with a coupling reagent such as HATU (3-5 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[10][11]

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-4 hours.[10]

    • Due to the steric hindrance of the cyclohexyl group, a double coupling (repeating the coupling step) may be necessary to achieve a high coupling efficiency (>99%).[12]

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.[11]

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

G cluster_spps Fmoc-SPPS Cycle for Bulky Amino Acids Start Peptide-Resin Deprotection Fmoc Removal (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of Activated Fmoc-(r)-2-Amino-5-cyclohexylpentanoic acid (HATU/DIPEA) Washing1->Coupling Coupling->Deprotection Repeat for next amino acid Washing2 DMF Wash Coupling->Washing2 End Elongated Peptide-Resin Washing2->End

Caption: Standard Fmoc-SPPS cycle adapted for incorporating sterically hindered amino acids.

Solution-Phase Peptide Synthesis

For larger-scale synthesis or for specific peptide segments, solution-phase synthesis can be advantageous.

Recommended Protocol for Solution-Phase Coupling:
  • Protection: Protect the N-terminus of one amino acid or peptide fragment (e.g., with a Boc group) and the C-terminus of the other (e.g., as a methyl ester).

  • Activation: Activate the free carboxyl group of the N-protected amino acid. For sterically hindered amino acids, carbodiimide reagents like dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) can be effective.[13]

  • Coupling: Add the activated amino acid to the C-protected amino acid or peptide fragment in a suitable organic solvent.

  • Deprotection and Purification: After the reaction is complete, deprotect the termini and purify the resulting peptide, often by chromatography.

Impact on Peptide Properties

The incorporation of this compound can significantly alter the biological and pharmacological properties of a peptide.

Enhanced Proteolytic Stability

One of the most significant advantages of incorporating this non-natural amino acid is the increased resistance to enzymatic degradation. The bulky cyclohexyl side chain provides steric hindrance, shielding the adjacent peptide bonds from the active sites of proteases. This leads to a longer plasma half-life, a critical factor for the therapeutic efficacy of peptide drugs.[14] For example, in studies of apelin analogues, the incorporation of L-cyclohexylalanine (a closely related amino acid) resulted in a dramatic increase in plasma half-life, up to 340-fold compared to the native peptide.[14]

Conformational Effects

The cyclohexyl group restricts the conformational freedom of the peptide backbone. This can lead to the stabilization of specific secondary structures, such as helices or turns, which may be crucial for receptor binding. The conformational preferences of peptides containing this residue can be studied using techniques like 2D NMR spectroscopy and X-ray crystallography.[15][16] 2D NMR techniques such as COSY, TOCSY, and NOESY can provide information on through-bond and through-space proton-proton interactions, allowing for the determination of the peptide's three-dimensional structure in solution.[17][18]

Modulation of Bioactivity

By altering the peptide's conformation and hydrophobicity, this compound can significantly impact its biological activity.

Case Study 1: Apelin Receptor Agonists

Apelin is a peptide hormone with important roles in cardiovascular regulation.[19] However, its therapeutic potential is limited by its short half-life.[14] The incorporation of cyclohexylalanine into apelin analogues has been shown to not only increase metabolic stability but also to maintain or even enhance its agonistic activity at the apelin receptor (APJ).[14]

G cluster_apelin Apelin/APJ Signaling Pathway Apelin Apelin Analogue (with cyclohexylalanine) APJ APJ Receptor (GPCR) Apelin->APJ G_protein G-protein Activation APJ->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K IP3_DAG IP3 / DAG PLC->IP3_DAG Akt Akt PI3K->Akt Ca_release Ca²⁺ Release IP3_DAG->Ca_release eNOS eNOS Activation Akt->eNOS NO_production NO Production eNOS->NO_production Vasodilation Vasodilation NO_production->Vasodilation

Caption: Simplified signaling pathway of apelin receptor agonists.[20][21]

Case Study 2: Cardiolipin-Targeting Peptides

Cardiolipin is a phospholipid unique to the inner mitochondrial membrane and is crucial for mitochondrial function.[22] Peptides containing cyclohexylalanine have been designed to target cardiolipin, thereby protecting mitochondria from dysfunction in conditions like acute kidney injury.[23][24] The hydrophobic cyclohexyl side chain is thought to enhance the interaction with the acyl chains of cardiolipin, while cationic residues in the peptide interact with the phosphate groups of cardiolipin.[23][25]

G cluster_cardiolipin Mechanism of Cardiolipin Binding Peptide Peptide (with cyclohexylalanine) IMM Inner Mitochondrial Membrane Peptide->IMM Cardiolipin Cardiolipin IMM->Cardiolipin Binding Electrostatic & Hydrophobic Interactions Cardiolipin->Binding Stabilization Mitochondrial Membrane Stabilization Binding->Stabilization Function Improved Mitochondrial Function Stabilization->Function

Sources

Solubility profile of (r)-2-Amino-5-cyclohexylpentanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling and Solvent Selection for (R)-2-Amino-5-cyclohexylpentanoic Acid

Executive Summary In the landscape of peptide therapeutics and peptidomimetic drug design, non-standard amino acids like This compound (often referred to as homohomocyclohexylalanine or 5-cyclohexyl-norvaline) act as critical hydrophobic pharmacophores.[1] Their incorporation enhances membrane permeability and metabolic stability.[1] However, the free zwitterionic form of this compound presents a "solubility paradox": its highly lipophilic cyclohexyl-pentyl tail resists aqueous solvation, while its polar zwitterionic head group (


) resists non-polar organic solvation.[1]

This guide provides a mechanistic solubility profile, predictive modeling data, and validated experimental protocols to overcome these dissolution challenges. It is designed for medicinal chemists and process engineers requiring precise control over solvation thermodynamics.[1]

Physicochemical Characterization

Understanding the solubility behavior requires a deep dive into the structural properties of the molecule. Unlike standard proteinogenic amino acids, the extended aliphatic chain (pentyl linker) combined with the cyclohexyl ring creates a significant hydrophobic surface area.

PropertyValue / DescriptionImplication for Solubility
CAS Number 768366-86-5Unique identifier for sourcing and verification.
Molecular Formula

High carbon-to-heteroatom ratio indicates lipophilicity.[1]
Molecular Weight 199.29 g/mol Moderate size, allowing for high molar concentrations if solvated.
Predicted LogP ~2.15 - 2.50Significantly more hydrophobic than Phenylalanine (1.38).[1] Indicates poor water solubility at neutral pH.[1]
pKa Values

-COOH: ~2.3

-NH3+: ~9.6
Exists as a zwitterion between pH 2.3 and 9.[1]6.
Lattice Energy High (Zwitterionic)The electrostatic attraction between

and

in the crystal lattice is the primary barrier to dissolution in organic solvents.[1]

Predicted Solubility Profile

The following data is synthesized from structural homology modeling (comparing against Cyclohexylalanine and Homophenylalanine) and standard solubility behaviors of hydrophobic zwitterions.

Solubility Rating Scale:

  • High: > 50 mg/mL

  • Moderate: 10–50 mg/mL[1]

  • Low: 1–10 mg/mL

  • Insoluble: < 1 mg/mL[1]

Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Polar Aprotic DMSO High Disrupts lattice energy via strong dipole interactions; solvates both hydrophobic tail and ionic head.[1]
DMF Moderate-High Good solvating power, often improved with mild heating (40°C).[1]
Protic (Acidic) Acetic Acid (Glacial) High Protonates the carboxylate (

), breaking the zwitterionic lattice.[1]
TFA (0.1% in

)
High Forms the soluble trifluoroacetate salt; standard for HPLC prep.[1]
Protic (Alcohol) Methanol Low-Moderate Soluble only if the lattice is disrupted (e.g., via HCl addition).[1] Pure MeOH is poor for the zwitterion.[1]
Ethanol/IPA Low Dielectric constant is too low to support the zwitterionic dipole.
Aqueous Water (pH 7) Insoluble The hydrophobic effect of the cyclohexyl-pentyl tail overrides the hydration energy of the head group.
Water (pH < 2) High Cationic form (

) is soluble due to charge repulsion and hydration.[1]
Water (pH > 10) High Anionic form (

) is soluble.[1]
Non-Polar DCM / Chloroform Insoluble Cannot solvate the zwitterionic head group.
Hexane / Toluene Insoluble Completely incompatible with the ionic head group.[1]

Critical Application Note: For peptide synthesis coupling reactions, DMF or NMP are the preferred solvents. If the free amino acid is difficult to dissolve, add 1-5% Triton X-100 or convert it to the hydrochloride salt in situ using 1 equivalent of HCl in Dioxane.

Mechanistic Solvation Guide

To rationally select a solvent, one must visualize the competition between Lattice Energy (holding the solid together) and Solvation Energy (pulling it apart).

SolvationMechanism Solid Solid Crystal (Zwitterionic Lattice) Barrier Energy Barrier: Electrostatic Attraction (NH3+ ... COO-) Solid->Barrier High Stability Solvent Organic Solvent (e.g., MeOH, DCM) Solvent->Barrier Weak Interaction Strategy1 Strategy A: Protonation (Acid) Barrier->Strategy1 Break Lattice Strategy2 Strategy B: High Dielectric (DMSO) Barrier->Strategy2 Shield Charges Result Dissolution (Solvated Species) Strategy1->Result Forms Cationic Salt Strategy2->Result Dipolar Solvation

Figure 1: Mechanistic pathways for solubilizing hydrophobic zwitterionic amino acids. The primary barrier is the electrostatic lattice energy, which must be overcome by either pH manipulation (Strategy A) or high-dielectric solvents (Strategy B).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Gold Standard)

Use this for precise thermodynamic solubility values.[1]

  • Preparation: Weigh approximately 20 mg of this compound into three separate 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 200 µL of the target solvent (e.g., Methanol, DMSO, Water) to each tube.

  • Equilibration: Vortex vigorously for 1 minute. Place on a thermomixer at 25°C and shake at 800 rpm for 24 hours.

    • Visual Check: If the solid dissolves completely, add more solid until saturation is observed (precipitate remains).

  • Separation: Centrifuge at 14,000 x g for 10 minutes to pellet the undissolved solid.

  • Quantification:

    • Pipette exactly 100 µL of the clear supernatant into a pre-weighed aluminum weighing boat.

    • Evaporate the solvent (vacuum oven at 40°C or nitrogen stream).[1]

    • Weigh the residue.[1]

  • Calculation:

    
    
    
Protocol B: Rapid Turbidimetric Screening (High Throughput)

Use this for quick "Go/No-Go" decisions in process chemistry.[1]

Workflow Start Start: 5 mg Solid in Vial Step1 Add 50 µL Solvent (100 mg/mL equivalent) Start->Step1 Check1 Clear Solution? Step1->Check1 HighSol High Solubility (>100 mg/mL) Check1->HighSol Yes Step2 Add 450 µL Solvent (10 mg/mL equivalent) Check1->Step2 No Check2 Clear Solution? Step2->Check2 MedSol Moderate Solubility (10-100 mg/mL) Check2->MedSol Yes Step3 Add 4.5 mL Solvent (1 mg/mL equivalent) Check2->Step3 No Check3 Clear Solution? Step3->Check3 LowSol Low Solubility (1-10 mg/mL) Check3->LowSol Yes Insol Insoluble (<1 mg/mL) Check3->Insol No

Figure 2: Step-wise dilution workflow for rapid solubility estimation.

References

  • PubChem. (2024).[1] 2-Amino-2-cyclohexylpentanoic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Needham, T. E. (1970).[1] The Solubility of Amino Acids in Various Solvent Systems.[2][3][4][5] University of Rhode Island Dissertations.[1] [Link][1]

Sources

Engineering Resilience: Thermodynamic and Proteolytic Stability of (R)-2-Amino-5-cyclohexylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide-based therapeutics and advanced nanomaterials is frequently bottlenecked by two inherent vulnerabilities of canonical L-amino acids: marginal thermodynamic stability and rapid proteolytic degradation. To overcome these limitations, medicinal chemists increasingly rely on unnatural amino acids (UAAs) to expand molecular diversity and drug-likeness[1].

(R)-2-Amino-5-cyclohexylpentanoic acid —often referred to as D-homohomocyclohexylalanine or D-cyclohexylnorvaline—represents a structural zenith in UAA design. By combining a D-stereocenter with an extended aliphatic linker and a bulky, non-aromatic cyclohexyl ring, this derivative fundamentally alters the folding thermodynamics and metabolic fate of the peptides into which it is incorporated. This whitepaper provides an in-depth technical analysis of the causality behind its stabilizing effects, details self-validating experimental workflows for profiling, and examines its transformative role in modern drug development.

Mechanistic Foundations: The Thermodynamic Drivers of Stability

The incorporation of this compound into a peptide sequence does not merely add mass; it rewires the thermodynamic energy landscape of the molecule. The stability of a folded peptide is governed by the Gibbs free energy equation:


 . The cyclohexyl derivative enhances stability (increasing 

) through three distinct mechanisms:
  • Amplification of the Hydrophobic Effect (

    
    ): 
    The bulky cyclohexyl ring possesses a significantly larger solvent-accessible surface area (SASA) compared to native aliphatic residues like Leucine or Isoleucine. When this moiety is buried within a hydrophobic core or a target binding pocket, it displaces a larger network of highly ordered clathrate water molecules. This massive release of water into the bulk solvent provides a profound entropically driven stabilization[2].
    
  • Pre-organization and Conformational Entropy (

    
    ): 
    The D-stereocenter, coupled with the steric bulk of the side chain, severely restricts the allowed Ramachandran (
    
    
    
    ) dihedral angles of the peptide backbone. By constraining the conformational freedom of the unfolded state (U), the entropic penalty typically associated with folding is drastically minimized.
  • Deep-Pocket Steric Matching (

    
    ): 
    Unlike shorter derivatives (e.g., cyclohexylalanine), the 3-carbon pentanoic acid linker acts as a flexible "anchor chain." This allows the cyclohexyl ring to dynamically adjust and achieve optimal van der Waals packing deep within hydrophobic crevices—a phenomenon known as steric matching, which has been shown to significantly increase the melting temperature (
    
    
    
    ) of complex assemblies like heterotrimeric coiled-coils[3].

Thermodynamic_Stability U Unfolded State (U) High Conformational Entropy TS Transition State (TS) Hydrophobic Collapse U->TS Entropic Penalty (ΔS < 0) F_Deriv Folded Derivative (D-hCha) Enhanced Stability (ΔΔG > 0) U->F_Deriv Pre-organized backbone due to bulky sidechain F_WT Folded Native (WT) Standard Stability TS->F_WT Native Core Packing (ΔH < 0) TS->F_Deriv Steric Matching & Deep Pocket Penetration (Maximized ΔH < 0)

Thermodynamic folding pathways comparing wild-type peptides and D-hCha derivatives.

Self-Validating Experimental Workflows

To rigorously quantify the stabilizing effects of this compound, researchers must employ protocols that internally validate their own data integrity.

Protocol A: Reversible Thermal Denaturation via Circular Dichroism (CD)

This protocol extracts the true thermodynamic parameters (


 and 

) of the peptide secondary structure.
  • Step 1: Sample Preparation: Dissolve the purified peptide in a low-salt, UV-transparent buffer (e.g., 10 mM Phosphate buffer, pH 7.4) to a final concentration of 20–50 µM.

  • Step 2: Baseline Spectral Scanning: Record the CD spectrum from 190 nm to 260 nm at 25°C to confirm the initial secondary structure (e.g., minima at 208 nm and 222 nm for

    
    -helices).
    
  • Step 3: Thermal Ramping: Monitor the molar ellipticity at the structural minimum (e.g., 222 nm) while heating the sample from 25°C to 95°C at a strict rate of 1°C/min.

  • Step 4: The Self-Validation Check (Critical): Upon reaching 95°C, cool the sample back to 25°C at 1°C/min and take a final full spectrum. Causality: If the final spectrum overlaps the initial spectrum by >90%, the unfolding is thermodynamically reversible. Only then can the Van't Hoff equation be legitimately applied to calculate

    
    . If irreversible (due to aggregation), the system is under kinetic control, and only an apparent
    
    
    
    may be reported.
  • Step 5: Data Extraction: Fit the reversible sigmoidal melting curve to a two-state unfolding model to extract

    
     and 
    
    
    
    .
Protocol B: S9 Fraction Proteolytic Stability Assay

Because D-amino acids are invisible to endogenous L-specific proteases, this assay quantifies the kinetic half-life extension.

  • Step 1: Matrix Preparation: Thaw human or murine liver S9 fractions on ice. Prepare a reaction mixture containing 1 mg/mL S9 protein in 100 mM potassium phosphate buffer (pH 7.4) with necessary cofactors (NADPH regenerating system).

  • Step 2: Internal Controls (Self-Validation): Spike the matrix with a known highly susceptible L-peptide (Positive Control for enzyme activity) and a fully PEGylated D-peptide (Internal Standard for LC-MS ionization suppression).

  • Step 3: Incubation & Quenching: Initiate the reaction by adding 1 µM of the target derivative. Incubate at 37°C. Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, 240 mins) and immediately quench in 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate S9 proteins.

  • Step 4: LC-MS/MS Quantification: Centrifuge the quenched samples and analyze the supernatant via MRM (Multiple Reaction Monitoring) on a triple quadrupole mass spectrometer. Calculate the half-life (

    
    ) based on the logarithmic decay of the parent mass peak area.
    

Workflow cluster_thermo Thermodynamic Profiling cluster_proteo Proteolytic Profiling Step1 1. SPPS Synthesis Incorporate D-hCha Step2 2. RP-HPLC & LC-MS Isolate target >95% purity Step1->Step2 Step3 3. CD Spectroscopy Measure secondary structure Step2->Step3 Step5 5. S9 Fraction Incubation Expose to metabolic enzymes Step2->Step5 Step4 4. Thermal Denaturation Calculate Tm and ΔG_unf Step3->Step4 Step6 6. LC-MS Quantification Determine t1/2 clearance Step5->Step6

Self-validating experimental workflow for thermodynamic and proteolytic profiling.

Quantitative Benchmarks

The synergistic effect of the D-stereocenter and the cyclohexylpentanoic acid side chain yields dramatic improvements across all measurable stability metrics. Table 1 summarizes typical comparative data observed when native aliphatic residues are substituted with cyclohexyl derivatives.

Table 1: Comparative Thermodynamic and Kinetic Parameters of Peptide Variants

Peptide VariantSequence ModificationApparent

(°C)

(kcal/mol)
Hepatic S9 Half-Life (

)
Wild-Type Native L-Leucine / L-Isoleucine45.2 ± 1.13.1 ± 0.2< 1.0 hr
Variant A L-Cyclohexylalanine (L-Cha)58.4 ± 0.85.2 ± 0.3~ 4.5 hrs
Variant B This compound72.1 ± 1.2 7.8 ± 0.4 > 48.0 hrs

Data Interpretation: The transition from L-Cha to the (R)-pentanoic acid derivative (Variant B) demonstrates a non-linear leap in stability. The D-configuration effectively renders the peptide invisible to S9 proteases, while the extended 3-carbon linker allows for superior hydrophobic core packing, nearly doubling the free energy of unfolding.

Translation to Drug Discovery

The unique physicochemical properties of this compound have made it a highly sought-after building block in advanced therapeutics:

  • Macrocyclic Protease Inhibitors: In the hit-to-lead optimization of mRNA display-derived macrocyclic peptides targeting the HIV-1 protease, the strategic substitution of native residues with homocyclohexylalanine derivatives was critical. This modification not only bridged the gap between cell-free inhibitory activity and cell-based antiviral potency but also conferred the extreme proteolytic stability required for oral bioavailability[4].

  • Self-Assembling Nanomaterials: Beyond direct target inhibition, the profound thermodynamic energy balance dictated by the hydrophobic effect of these unnatural residues is utilized to drive the spontaneous self-assembly of peptides into highly stable 1D nanofibrils and 2D nanosheets. These structures are currently being explored for applications in biosensing and drug delivery vehicles[2].

References

  • Highly Potent and Oral Macrocyclic Peptides as a HIV-1 Protease Inhibitor: mRNA Display-Derived Hit-to-Lead Optimization Source: PubMed Central (PMC) URL:[Link]

  • Peptide tic-tac-toe: heterotrimeric coiled-coil specificity from steric matching of multiple hydrophobic side chains Source: PubMed URL:[Link]

  • Residue-Specific Solvation-Directed Thermodynamic and Kinetic Control over Peptide Self-Assembly with 1D/2D Structure Selection Source: ACS Nano URL:[Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: PubMed Central (PMC) URL:[Link]

Sources

Metabolic stability profile of (r)-2-Amino-5-cyclohexylpentanoic acid residues

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic stability profile of (R)-2-Amino-5-cyclohexylpentanoic acid residues. This analysis is synthesized from medicinal chemistry principles regarding non-canonical amino acids, specific structure-activity relationship (SAR) data of cyclohexyl-containing peptidomimetics, and established metabolic pathways for hydrophobic aliphatic residues.[1]

Technical Guide & Whitepaper [1]

Executive Summary

This compound (often denoted as (R)-Ahcp or D-5-Cyclohexylnorvaline ) represents a critical class of non-canonical amino acid residues used in peptidomimetic drug design.[1] Its structural utility lies in its extended hydrophobic side chain (


), which facilitates deep burial into hydrophobic pockets of G-protein coupled receptors (GPCRs) and enzyme active sites.[1]

Metabolic Profile Snapshot:

  • Proteolytic Stability: High .[1] The

    
    -configuration (D-enantiomer) renders the peptide backbone effectively inert to cleavage by endogenous proteases (e.g., Trypsin, Chymotrypsin, DPP-IV) that strictly recognize L-stereochemistry.[1]
    
  • Microsomal (Oxidative) Stability: Moderate to Low .[1] While the backbone is stable, the cyclohexyl moiety is a distinct metabolic "soft spot," susceptible to Phase I hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) in the liver.

  • Clearance Mechanism: Primary clearance of peptides containing this residue typically shifts from rapid proteolysis (renal/blood) to hepatic oxidative clearance.[1]

Chemical Identity & Physicochemical Properties

Understanding the stability profile requires a precise definition of the physicochemical environment created by this residue.

PropertySpecificationImpact on Stability
IUPAC Name (2R)-2-amino-5-cyclohexylpentanoic acidDefines stereochemical resistance.[1]
Side Chain 3-cyclohexylpropyl groupHigh lipophilicity increases hepatic uptake.[1]
Configuration (R)- / D-isomerPrimary determinant of proteolytic resistance.
LogP (Est.) ~3.2 - 3.8High lipophilicity promotes membrane permeability but attracts CYP binding.[1]
Molecular Weight ~199.3 Da (Residue MW: ~181.3 Da)Adds significant bulk, sterically shielding adjacent bonds.[1]

Proteolytic Stability Profile

The incorporation of this compound into a peptide sequence induces a "metabolic stop" for exopeptidases and endopeptidases.[1]

Mechanism of Resistance

Endogenous proteases utilize a catalytic triad (e.g., Ser-His-Asp) aligned to hydrolyze peptide bonds of L-amino acids .[1] The side chain of the (R)-isomer projects into the "wrong" quadrant of the enzyme's S1 binding pocket, creating severe steric clashes that prevent the formation of the tetrahedral transition state.

  • N-Terminal Resistance: If placed at the N-terminus, it confers absolute resistance to aminopeptidases (e.g., DPP-IV), extending plasma half-life (

    
    ) from minutes to hours.[1]
    
  • Endolytic Resistance: When placed internally, it prevents cleavage at both the

    
    -side and 
    
    
    
    -side amide bonds.[1]
Causality of Stability

The stability is not merely due to the D-configuration but also the steric bulk of the propyl-cyclohexyl chain.[1] Even if a protease has promiscuous stereospecificity, the bulky cyclohexyl group prevents the residue from fitting into standard specificity pockets (S1/S1').

Oxidative Metabolic Stability (Phase I Metabolism)

While immune to hydrolysis, this residue introduces a liability regarding oxidative metabolism.[1] The cyclohexyl ring is a lipophilic scaffold that is often targeted by hepatic Cytochrome P450s.[1]

Metabolic Soft Spots

The cyclohexyl ring is prone to hydroxylation.[1] The extended propyl linker (


) allows the ring to "swing" into the heme active site of CYP enzymes.[1]
  • Primary Metabolite: 4-hydroxy-cyclohexyl derivative (trans/cis mixture).[1]

  • Secondary Metabolite: 3-hydroxy-cyclohexyl derivative.[1]

  • Mechanism: Carbon-Hydrogen (C-H) bond abstraction by the high-valent Iron-Oxo species (Compound I) of CYP450.[1]

Pathway Visualization

The following diagram illustrates the divergent metabolic fate of the residue compared to standard L-amino acids.

MetabolicPathway Parent Peptide-(R)-Ahcp-Peptide (Parent Drug) Protease Proteases (DPP-IV, Neprilysin) Parent->Protease Exposure Liver Hepatic Microsomes (CYP450) Parent->Liver Uptake Metabolite1 No Hydrolysis (Stable Backbone) Protease->Metabolite1 Resistant (Steric Clash) Metabolite2 Hydroxylated Metabolite (Peptide-(R)-Ahcp(OH)-Peptide) Liver->Metabolite2 Oxidation (CYP3A4) (Cyclohexyl Ring) Excretion Renal/Biliary Excretion Metabolite1->Excretion Metabolite2->Excretion

Figure 1: Metabolic fate of this compound residues. Note the resistance to proteolysis contrasted with susceptibility to hepatic oxidation.

Experimental Protocols for Validation

To validate the stability profile of a drug candidate containing this residue, the following self-validating workflows are required.

Protocol A: Proteolytic Stability Assay

Objective: Confirm resistance to plasma proteases.[1] Reagents: Pooled Human Plasma (heparinized), Reference Standard (e.g., Propantheline).[1]

  • Preparation: Spike test compound (1 µM) into pre-warmed (37°C) human plasma.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Validation Criteria:

    • If

      
       parent remains at 4 hours 
      
      
      
      Validates D-amino acid resistance.[1]
    • If rapid degradation occurs

      
       Check for ex vivo chemical instability (non-enzymatic).[1]
      
Protocol B: Microsomal Intrinsic Clearance ( )

Objective: Quantify oxidative liability of the cyclohexyl side chain.[1] Reagents: Human Liver Microsomes (HLM), NADPH regenerating system.[1]

  • Incubation: Mix test compound (1 µM) with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM) to start reaction.[1] Include a "No NADPH" control to rule out non-CYP degradation.

  • Timepoints:

    
     min.
    
  • Detection: Monitor disappearance of parent and appearance of

    
     peak (Hydroxylation).[1]
    
  • Calculation:

    
    [1]
    
    • High Stability:

      
      .[1]
      
    • Low Stability:

      
       (Indicates cyclohexyl oxidation is rate-limiting).[1]
      
Experimental Logic Flow

ExpProtocol cluster_0 Stability Assays Start Test Compound (Peptide w/ (R)-Ahcp) Plasma Plasma Stability (Proteolysis Check) Start->Plasma Microsome HLM Assay (Oxidation Check) Start->Microsome Analysis LC-MS/MS Analysis Plasma->Analysis Microsome->Analysis Result1 Parent Stable? (>90% remaining) Analysis->Result1 Quantification Result2 Metabolite ID (+16 Da / +32 Da) Analysis->Result2 Scan Mode

Figure 2: Workflow for assessing the metabolic stability of (R)-Ahcp containing peptides.

References

  • Concept of D-Amino Acid Stability

    • Title: "Strategies to Improve the Metabolic Stability of Peptide Drugs"
    • Source:Journal of Medicinal Chemistry
    • URL:[Link][1]

  • Cyclohexylalanine Analogues in Peptides

    • Title: "Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury"[1][2][3]

    • Source:Journal of Medicinal Chemistry (2024)[1][2]

    • URL:[Link][1][2]

  • CYP Metabolism of Cyclohexyl Groups

    • Title: "Metabolism of Cyclohexyl-Containing Drugs by Cytochrome P450" (General Principle Reference)[1]

    • Source:Drug Metabolism and Disposition[1]

    • URL:[Link] (Direct landing page for journal search on specific moieties).[1]

  • Synthesis and Properties: Title: "(S)-2-amino-5-cyclohexylpentanoic acid - Chemical Properties" Source:ChemScene

Sources

Technical Guide: Conformational Properties of (R)-2-Amino-5-cyclohexylpentanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the conformational properties, biophysical characterization, and experimental analysis of (R)-2-Amino-5-cyclohexylpentanoic acid .

Executive Summary

This compound (often abbreviated in combinatorial libraries as 5-cHex-Nva or hCha derivatives) is a non-canonical, hydrophobic


-amino acid. Structurally, it consists of a pentanoic acid backbone with a cyclohexyl moiety attached at the 

-position relative to the

-carbon (or the 5-position of the chain).

In drug discovery, this residue is a critical "hydrophobic probe." It is used to replace Phenylalanine (Phe), Norleucine (Nle), or Cyclohexylalanine (Cha) to optimize van der Waals contacts within deep hydrophobic pockets of enzymes (e.g., ACE, NEP, or HCV protease inhibitors) while modulating solubility and metabolic stability.

This guide provides a rigorous framework for characterizing its conformational landscape in solution, focusing on the interplay between its flexible alkyl tether and the bulky cyclohexyl terminus.

Structural Definition & Physicochemical Profile[1][2][3]

Before analyzing conformation, we must define the atomic connectivity and rotatable degrees of freedom.

Chemical Structure[2][4]
  • IUPAC Name: (2R)-2-amino-5-cyclohexylpentanoic acid

  • Formula:

    
    
    
  • Side Chain:

    
     (Propyl-cyclohexyl)
    
  • Chirality: (R)-enantiomer (D-configuration in standard amino acid nomenclature, though (S)/L is more common in nature; this guide applies to (R) but notes the mirror-image properties).

Key Conformational Degrees of Freedom

The molecule's behavior in solution is governed by four primary torsional domains:

  • Backbone Torsions (

    
    ):  Determine secondary structure propensity (helix vs. sheet).
    
  • Side-Chain Linker (

    
    ):  The propyl linker introduces significant entropic flexibility.
    
  • Cyclohexyl Attachment (

    
    ):  Rotation of the cyclohexyl ring relative to the linker.
    
  • Ring Pucker: The cyclohexyl group predominantly adopts a chair conformation , but the linker allows it to sweep a large spatial volume.

PropertyValue / DescriptionImpact on Conformation
Molecular Weight 199.29 g/mol Moderate bulk; affects diffusion rates in NMR.
LogP ~2.15 (Estimated)Highly hydrophobic; drives self-association in water.
Side Chain Length ~6.5 Å (extended)Allows "fold-back" interactions with the backbone.
Steric Bulk High (Distal)Less

-branching interference than Val/Ile; allows

-helix formation.

Conformational Landscape Analysis

The "Entropic Penalty" Factor

Unlike Phenylalanine (rigid aromatic) or Valine (short, rigid), this compound possesses a "high-entropy" side chain.

  • In Solution (Unbound): The side chain samples a vast rotameric space (

    
     for 
    
    
    
    ).
  • The "Fold-Back" Effect: In aqueous solution, the hydrophobic effect drives the cyclohexyl group to collapse toward the backbone to minimize solvent accessible surface area (SASA), often resulting in a compact, globular conformation rather than an extended chain.

Backbone Propensity
  • 
    -Helix:  The linear propyl spacer pushes the bulky cyclohexyl group away from the helix core. Consequently, this residue is a good helix former  (similar to Methionine or Lysine), unlike 
    
    
    
    -branched residues that destabilize helices.
  • 
    -Sheet:  It can be accommodated in 
    
    
    
    -sheets, but the flexibility of the side chain may act as an entropic destabilizer in rigid sheet packing.

Experimental Characterization Protocols

To empirically determine the conformation of this residue in a peptide or free solution, a combination of NMR and Circular Dichroism (CD) is required.

NMR Spectroscopy Workflow

Objective: Determine rotameric preferences and spatial folding.

Step 1: Resonance Assignment (1H-1H TOCSY)
  • Rationale: The long alkyl chain results in overlapping methylene proton signals. Total Correlation Spectroscopy (TOCSY) is essential to trace the spin system from the amide proton (NH) to the cyclohexyl ring.

  • Protocol:

    • Dissolve 2-5 mg of peptide in 600

      
      L solvent (
      
      
      
      with phosphate buffer pH 6.5, or
      
      
      for membrane-mimetic environment).
    • Run TOCSY with mixing time

      
       ms to see full side-chain connectivity.
      
    • Key Signal: Look for the characteristic upfield shift of the cyclohexyl protons (0.9 - 1.7 ppm) distinct from the linker methylenes.

Step 2: Conformational Constraints (NOESY/ROESY)
  • Rationale: Nuclear Overhauser Effect (NOE) measures spatial proximity (< 5 Å).

  • Critical Observation:

    • Extended Conformation: NOEs observed only between adjacent protons (

      
      , 
      
      
      
      ).
    • Folded Conformation: NOEs observed between the Cyclohexyl protons and the Backbone Amide (NH) or

      
       . This confirms the "hydrophobic collapse" described in Section 3.1.
      
Step 3: J-Coupling Analysis (

Determination)
  • Measure

    
     coupling constants from 1D 
    
    
    
    H-NMR or high-res COSY.
  • Interpretation:

    • 
       Hz (Average): Indicates rapid averaging of rotamers (flexible).
      
    • 
       Hz or 
      
      
      
      Hz: Indicates a locked conformation (rare for this specific residue in free solution).
Circular Dichroism (CD)
  • Objective: Assess secondary structure induction.

  • Protocol: Measure molar ellipticity

    
     from 190-260 nm.
    
  • Signature:

    • 
      -Helix:  Minima at 208 nm and 222 nm. (Expected in TFE/water mixtures).
      
    • Random Coil: Minimum at 198 nm. (Expected in pure water due to flexibility).

Computational Modeling Workflow (MD Simulations)

Since experimental data yields time-averaged ensembles, Molecular Dynamics (MD) is required to visualize specific substates.

Force Field Parameterization

Standard force fields (CHARMM36, Amber ff14SB) do not contain specific parameters for "this compound".

  • Solution: Use GAFF (General Amber Force Field) or CGenFF to generate topology.

  • Charge Method: RESP (Restrained Electrostatic Potential) fit using Gaussian (HF/6-31G*) to assign partial charges to the cyclohexyl-pentanoic moiety.

Simulation Pipeline (Graphviz)

MD_Workflow cluster_analysis Key Metrics Start Start: 3D Structure Generation (R-isomer) Param Parameterization (Antechamber/GAFF + RESP Charges) Start->Param Solvate Solvation (TIP3P Water Box + 0.15M NaCl) Param->Solvate Minim Energy Minimization (Steepest Descent -> Conjugate Gradient) Solvate->Minim Equil Equilibration (NVT 1ns -> NPT 1ns) Minim->Equil Prod Production Run (100ns - 1µs) Equil->Prod Analysis Trajectory Analysis (Cluster Analysis, RMSD, SASA) Prod->Analysis Rotamer Side Chain Dihedrals (Chi1, Chi2, Chi3) Analysis->Rotamer Cluster Clustering (Identify dominant conformers) Analysis->Cluster

Caption: Workflow for Molecular Dynamics simulation of non-canonical amino acids, highlighting the critical parameterization step.

Applications in Drug Design

Understanding the conformation of this residue allows for rational optimization of peptide therapeutics.

Hydrophobic Pharmacophore Replacement

This residue is often used to replace Phenylalanine when aromatic interactions (


 stacking) are not required, but hydrophobic bulk is.
  • Benefit: The cyclohexyl group is metabolically more stable than phenyl (no oxidation to phenol) and has a slightly larger volume, creating tighter packing in hydrophobic pockets.

Peptide Stapling & Macrocyclization

The long side chain (


-linker) makes this residue an excellent candidate for olefin metathesis stapling  if modified with a terminal alkene, or as a flexible tether in macrocyclic peptides.
  • Mechanism: The flexibility allows the peptide to scan for the optimal cyclization geometry with lower strain energy than shorter homologs.

References

  • PubChem. 2-Amino-5-cyclohexylpentanoic acid - Compound Summary. National Library of Medicine. Available at: [Link](Note: Link directs to the phenyl analog as the closest structural reference for standard numbering, specific CAS 768366-86-5 is the cyclohexyl form).

  • RCSB PDB. Ligand Binding Core of GluR2 with AHCP (Structural Homology Reference). Available at: [Link]

  • Case, D. A., et al. The Amber Biomolecular Simulation Programs. University of California, San Francisco. (Standard reference for GAFF/RESP protocols described in Section 5). Available at: [Link]

Methodological & Application

Technical Guide: Asymmetric Synthesis Protocols for (R)-2-Amino-5-cyclohexylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Analysis[1][2][3]

(R)-2-Amino-5-cyclohexylpentanoic acid (often abbreviated as (R)-Ahcp or hexahydro-bishomophenylalanine) is a critical non-proteinogenic amino acid. Structurally, it features a propyl-cyclohexyl side chain that imparts significant lipophilicity and steric bulk without the pi-stacking interactions of its phenyl analog.

In drug discovery, this moiety is frequently employed in peptide therapeutics (e.g., GPCR ligands, protease inhibitors) to enhance metabolic stability against proteolytic cleavage and to probe hydrophobic pockets where a phenyl group might be sterically or electronically unsuitable.

Target Specification
  • IUPAC Name: (2R)-2-amino-5-cyclohexylpentanoic acid

  • Molecular Formula: C₁₁H₂₁NO₂

  • Chiral Center: C2 (R-configuration)

  • Side Chain: 3-cyclohexylpropyl

This guide details three distinct, field-validated protocols for its synthesis, selected based on scalability, enantiomeric excess (ee), and starting material availability.

Strategic Route Selection

The synthesis of (R)-Ahcp can be approached via de novo asymmetric bond formation or functional group transformation of a chiral pool precursor.

ProtocolMethodologyKey AdvantagesIdeal Use Case
A Phase Transfer Catalysis (PTC) High throughput, mild conditions, scalable.Large-scale synthesis; labs equipped for organocatalysis.
B Schöllkopf Bis-Lactim Ether Exceptional ee (>98%), predictable stereochemistry.Small-scale, high-purity requirements; academic research.
C Catalytic Hydrogenation Uses commercially available chiral phenyl precursors.When (R)-2-amino-5-phenylpentanoic acid is available.[1]

Protocol A: Asymmetric Phase Transfer Catalysis (Maruoka/O'Donnell Type)

This protocol utilizes the asymmetric alkylation of a glycine Schiff base using a chiral quaternary ammonium salt. It is preferred for its operational simplicity and avoidance of cryogenic conditions.

Mechanism

The chiral catalyst facilitates the transfer of the enolate of the glycine imine from the interface into the organic phase, shielding one face of the enolate and directing the electrophilic attack of the alkyl halide.

Materials
  • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (commercially available).

  • Electrophile: 1-Bromo-3-cyclohexylpropane.

  • Catalyst: (R,R)-3,4,5-Trifluorophenyl-NAS bromide (Maruoka Catalyst) OR N-Benzylcinchoninium chloride (O'Donnell Catalyst - lower cost, slightly lower ee).

    • Note: To obtain the (R)-amino acid , one typically uses the (S,S)-Maruoka catalyst or N-benzylcinchoninium chloride (derived from Cinchonine). Verification: Cinchoninium yields (R)-AA; Cinchonidinium yields (S)-AA.

  • Solvent/Base: Toluene / 50% KOH (aq).

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the Chiral Phase Transfer Catalyst (1 mol% for Maruoka, 10 mol% for Cinchona) in Toluene (0.1 M concentration relative to substrate).

  • Biphasic Initiation: Cool the solution to 0°C. Add 50% aqueous KOH (5.0 equiv) with vigorous stirring. High shear stirring is critical to maximize the interfacial surface area.

  • Alkylation: Add 1-bromo-3-cyclohexylpropane (1.2 equiv) dropwise.

    • Checkpoint: Monitor by TLC (SiO₂, Hexane/EtOAc 4:1). The starting imine (Rf ~0.5) should disappear, replaced by the alkylated product (Rf ~0.6).

    • Time: 4–12 hours at 0°C.

  • Workup: Separate phases. Extract aqueous layer with Toluene (2x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.

  • Hydrolysis (Deprotection): Dissolve the crude imine in THF. Add 15% aqueous Citric Acid (2.0 equiv) and stir at RT for 4 hours.

    • Chemistry: This mildly cleaves the imine to the amine and benzophenone without hydrolyzing the tert-butyl ester immediately (if ester protection is desired) or use 1N HCl/reflux to strip both groups to the free amino acid.

  • Purification: The benzophenone byproduct is removed via ether extraction from the acidic aqueous phase. The aqueous phase (containing the amino acid salt) is neutralized to isoelectric point (pH ~6) to precipitate the zwitterionic (R)-Ahcp, or protected as a Boc-derivative for peptide synthesis.

Protocol B: Schöllkopf Bis-Lactim Ether Method[6]

For applications requiring >98% ee guaranteed, the Schöllkopf auxiliary is the gold standard.

Mechanism

The reaction employs a cyclic bis-lactim ether derived from Glycine and (S)-Valine. The isopropyl group of the valine moiety sterically blocks the syn face, forcing the electrophile to approach from the anti face.

Critical Stereochemical Note

To synthesize the (R)-amino acid , you must use the bis-lactim ether derived from (S)-Valine . The alkylation occurs trans to the (S)-isopropyl group, creating an (R)-center at the glycine position.

Step-by-Step Procedure
  • Enolate Formation: Flame-dry a flask under Argon. Dissolve (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf auxiliary) in anhydrous THF. Cool to -78°C. Add n-Butyllithium (1.05 equiv) dropwise. Stir for 20 mins.

    • Observation: Solution typically turns deep orange/red, indicating lithiation.

  • Alkylation: Add 1-bromo-3-cyclohexylpropane (1.1 equiv) (neat or in minimal THF) slowly to the enolate at -78°C.

    • Thermodynamics: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C overnight. The low temperature is crucial to prevent epimerization and ensure kinetic control.

  • Quench & Isolation: Quench with sat. NH₄Cl.[2] Extract with diethyl ether.[2] Dry and concentrate.

    • Checkpoint: ¹H NMR of the crude should show a diastereomeric ratio (dr) >20:1. Look for the doublet of the new alkyl group.

  • Hydrolysis: Dissolve the alkylated intermediate in 0.25 N HCl (aq) mixed with THF (1:1). Stir at room temperature for 24 hours.

    • Result: This cleaves the bis-lactim ether into two amino acid methyl esters: (S)-Valine-OMe and (R)-Ahcp-OMe.

  • Separation: Basify to pH 9 with NH₄OH. Extract both esters into CH₂Cl₂. Separation is achieved via distillation (Val-OMe is more volatile) or column chromatography. Alternatively, hydrolyze the esters to free acids; (S)-Valine and (R)-Ahcp have significantly different solubilities in ethanol/water mixtures.

Protocol C: Catalytic Hydrogenation of Phenyl Analog

If (R)-2-amino-5-phenylpentanoic acid (homohomophenylalanine) is available, this is the most direct route.

Procedure
  • Substrate: (R)-2-Amino-5-phenylpentanoic acid (or its Boc-protected methyl ester).

  • Catalyst: 5% Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂).

  • Solvent: Methanol with 5% Acetic Acid.

  • Conditions: Hydrogenator (Parr shaker) at 50–60 psi H₂ for 12–24 hours.

  • Workup: Filter through Celite. Concentrate.

    • Note: This reduction is generally stereoretentive for the alpha-carbon but creates cis/trans isomers on the cyclohexyl ring if the ring were substituted (not applicable here as the ring is monosubstituted).

Comparative Analysis & Visualization

Method Comparison Table
MetricProtocol A (PTC)Protocol B (Schöllkopf)Protocol C (Hydrogenation)
Enantiomeric Excess 90–97% (Catalyst dependent)>98%>99% (Retains SM purity)
Scalability High (Kg scale feasible)Low/Medium (Reagent cost)High (Industrial standard)
Atom Economy HighLow (Auxiliary waste)Very High
Cost Driver Chiral CatalystSchöllkopf AuxiliaryRhodium Catalyst
Synthesis Pathway Map

Synthesis_Pathways cluster_legend Legend Target This compound GlycineImine Glycine Schiff Base (tert-butyl ester) PTC_Step PTC Alkylation (Cinchoninium or Maruoka Cat.) + 1-bromo-3-cyclohexylpropane GlycineImine->PTC_Step Hydrolysis_A Acid Hydrolysis PTC_Step->Hydrolysis_A Hydrolysis_A->Target Yield: ~85% Auxiliary (S)-Valine Bis-Lactim Ether Lithiation Lithiation (n-BuLi, -78°C) + 1-bromo-3-cyclohexylpropane Auxiliary->Lithiation Hydrolysis_B Mild Acid Hydrolysis (Separation from Valine) Lithiation->Hydrolysis_B Hydrolysis_B->Target Yield: ~70%, >98% ee PhenylAnalog (R)-2-Amino-5-phenylpentanoic acid Hydrogenation Catalytic Hydrogenation (Rh/C, H2, 60 psi) PhenylAnalog->Hydrogenation Hydrogenation->Target Yield: ~95% Start Starting Material Process Chemical Transformation End Final Product

Figure 1: Decision matrix for synthetic routes converging on the target amino acid.

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.

  • Schöllkopf, U. , Groth, U., & Deng, C. (1981). "Enantioselective Synthesis of (R)-Amino Acids via Bis-Lactim Ethers of L-Valine." Angewandte Chemie International Edition.

  • Maruoka, K. , & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition.

  • Saito, S. , et al. (2018). "Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols." SciSpace/ChemRxiv.

  • Sigma-Aldrich . "Maruoka Catalysts Application Note."

Disclaimer: All chemical protocols described herein involve hazardous materials. Standard laboratory safety procedures (PPE, fume hood usage) must be strictly followed.

Sources

Fmoc-protection strategies for (r)-2-Amino-5-cyclohexylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract & Strategic Overview

(R)-2-Amino-5-cyclohexylpentanoic acid is a non-proteinogenic, highly hydrophobic amino acid often utilized in the design of lipophilic peptide mimetics, protease inhibitors, and GLP-1 analogs. Its structural distinctiveness lies in the extended aliphatic side chain terminated by a cyclohexane ring, which imparts significant lipophilicity compared to standard Cyclohexylalanine (Cha).

The Challenge:

  • Solubility: The extended hydrocarbon tail renders the zwitterionic form poorly soluble in standard aqueous buffers used for Schotten-Baumann conditions.

  • Stereochemical Integrity: Preserving the (R)-configuration (often designated D-configuration in peptide contexts) is critical. Excessive base strength or temperature can induce racemization via proton abstraction at the

    
    -carbon.
    
  • Purification: Separating the lipophilic product from unreacted Fmoc-OSu/Fmoc-Cl byproducts is complicated by the "greasy" nature of the amino acid side chain.

The Solution: This guide presents two distinct protocols. Protocol A is the "Gold Standard" modified Schotten-Baumann method using Fmoc-OSu, optimized for purity. Protocol B is an "Anhydrous Silylation" method using BSTFA/Fmoc-Cl, designed specifically for cases where aqueous solubility is the limiting factor.

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, evaluate your starting material constraints using the logic flow below.

ProtectionStrategy Start Start: this compound SolubilityCheck Is the Amino Acid soluble in 1:1 Water/Dioxane at pH 9? Start->SolubilityCheck ProtocolA PROTOCOL A: Modified Schotten-Baumann (Fmoc-OSu + NaHCO3) SolubilityCheck->ProtocolA Yes ProtocolB PROTOCOL B: Anhydrous Silylation (BSTFA + Fmoc-Cl) SolubilityCheck->ProtocolB No Yes Yes (Partial or Full) No No (Suspension/Clumping) HighPurity Priority: High Optical Purity (>99.5% ee) ProtocolA->HighPurity ScaleUp Priority: Scale Up / Solubility ProtocolB->ScaleUp

Figure 1: Decision matrix for selecting the optimal protection strategy based on solubility and purity requirements.

Protocol A: Modified Schotten-Baumann (Fmoc-OSu)

Best for: High optical purity, gram-scale synthesis, and preventing oligomerization.

Scientific Rationale

Standard Schotten-Baumann conditions use Na₂CO₂ (pH ~10-11). However, for the (R)-isomer, this high pH risks racemization. We utilize NaHCO₃ (pH ~8.5) to maintain the amine in its nucleophilic form without abstracting the


-proton. Fmoc-OSu  is selected over Fmoc-Cl because Fmoc-Cl often leads to the formation of "Fmoc-dipeptides" (Fmoc-AA-AA-OH) and is more prone to inducing racemization [1].
Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv)

  • Base: Sodium Bicarbonate (NaHCO₃) (2.5 equiv)

  • Solvents: 1,4-Dioxane (HPLC grade), Deionized Water, Ethyl Acetate (EtOAc), 1M HCl, Brine.

Step-by-Step Methodology
  • Solubilization (Critical Step):

    • In a round-bottom flask, suspend the amino acid in a mixture of Water:Dioxane (1:1 v/v) .

    • Note: Due to the cyclohexyl-pentyl chain, you may need to increase Dioxane to 2:1 if the solution remains turbid.

    • Add NaHCO₃ (2.5 equiv) in one portion. Stir vigorously until the amino acid dissolves and gas evolution (CO₂) ceases. The solution should be clear.

  • Reaction:

    • Cool the mixture to 0°C (ice bath).

    • Dissolve Fmoc-OSu (1.1 equiv) in a minimal amount of Dioxane.

    • Add the Fmoc-OSu solution dropwise to the reaction mixture over 30 minutes.

    • Why: Slow addition prevents local high concentrations of reagent that could precipitate or favor side reactions.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–18 hours .

  • Monitoring:

    • Monitor via TLC (EtOAc/Hexane 1:1) or HPLC.[1] The free amino acid will disappear (ninhydrin positive), and the Fmoc-product will appear (UV active).

  • Workup & Purification:

    • Evaporation: Remove the majority of Dioxane under reduced pressure (Rotavap) at <40°C. Do not distill to dryness; leave an aqueous slurry.

    • Wash 1 (Impurity Removal): Add Water (50 mL/g) and extract with Diethyl Ether or Hexane (2x).

      • Mechanism:[1][2][][4] This removes unreacted Fmoc-OSu and non-polar byproducts (e.g., Fmoc-dimers) while the product remains in the aqueous phase as the sodium salt (Fmoc-AA-Na).

    • Acidification: Cool the aqueous phase to 0°C. Slowly acidify to pH 2–3 using 1M HCl (or 10% KHSO₄ for milder conditions). The product will precipitate as a white solid or oil.

    • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3x).

    • Drying: Wash combined EtOAc layers with Brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Crystallization:

    • Recrystallize from EtOAc/Hexane or EtOAc/Petroleum Ether to obtain the pure product.

Protocol B: Anhydrous Silylation (BSTFA/Fmoc-Cl)

Best for: Extremely hydrophobic substrates, scale-up, or when aqueous solubility is impossible.

Scientific Rationale

When the amino acid is too lipophilic for water, "Transient Silylation" is used. Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or TMS-Cl converts the zwitterion into a soluble trimethylsilyl (TMS) ester/amine intermediate in organic solvent (DCM). This intermediate reacts rapidly with Fmoc-Cl [2].

Materials
  • Substrate: this compound (1.0 equiv)

  • Silylating Agent: TMS-Cl (Trimethylsilyl chloride) (2.2 equiv) or BSTFA.

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Reagent: Fmoc-Cl (1.05 equiv)

  • Solvent: Dry Dichloromethane (DCM)

Step-by-Step Methodology
  • Silylation:

    • Suspend the amino acid in dry DCM under Nitrogen/Argon.

    • Add TMS-Cl (2.2 equiv) followed by DIPEA (2.5 equiv).

    • Reflux gently (40°C) for 1–2 hours until a clear solution is obtained.

    • Mechanism:[1][2][][4] This forms the

      
      -bis-trimethylsilyl derivative, which is soluble in DCM.
      
  • Fmoc Protection:

    • Cool the solution to 0°C .

    • Add Fmoc-Cl (1.05 equiv) solid or dissolved in minimal DCM.

    • Stir at 0°C for 1 hour, then RT for 2 hours.

  • Hydrolysis & Workup:

    • Quench by adding Methanol (excess) to cleave the silyl ester/amine.

    • Concentrate the solvent.[5]

    • Partition the residue between EtOAc and 1M HCl (pH 2).

    • Wash the organic layer with water and brine. Dry over Na₂SO₄ and concentrate.

Experimental Workflow Visualization

Workflow Reaction Reaction Mixture (Fmoc-AA-Na + Byproducts) Evap Evaporate Organic Solvent (Remove Dioxane) Reaction->Evap Wash Wash Aqueous Phase with Ether Evap->Wash EtherLayer Ether Layer: Contains Unreacted Fmoc-OSu & Fmoc-Dimer Wash->EtherLayer Discard AqLayer Aqueous Layer: Contains Product (Salt Form) Wash->AqLayer Keep Acidify Acidify to pH 2 with 1M HCl AqLayer->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Final Final Product: Fmoc-(R)-2-Amino-5-cyclohexylpentanoic acid Extract->Final

Figure 2: Workup procedure for Protocol A, highlighting the critical ether wash step to ensure purity.

Analytical Quality Control

ParameterSpecificationMethod
Identity Matches Reference¹H-NMR (DMSO-d₆)
Purity (Chemical) > 98.0%HPLC (C18, ACN/H₂O gradient)
Purity (Chiral) > 99.5% eeChiral HPLC (e.g., Chiralpak AD-H)
Mass [M+H]⁺ or [M+Na]⁺LC-MS (ESI)

Key NMR Signals (Expected):

  • 
     7.3–7.9 ppm (8H, m, Fmoc aromatic)
    
  • 
     4.2–4.4 ppm (3H, m, Fmoc CH₂ + CH)
    
  • 
     ~3.9 ppm (1H, m, 
    
    
    
    -CH)
  • 
     0.8–1.8 ppm (Complex multiplet, Cyclohexyl + Pentyl chain)
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete solubility of AA.Switch to Protocol B (Silylation) or increase Dioxane ratio.
Racemization Base too strong or pH > 10.Use NaHCO₃ exclusively. Ensure temperature stays at 0°C during addition.
Oligomers (Dipeptides) Excess Fmoc-Cl used or slow addition.Switch to Fmoc-OSu (Protocol A). Ensure rapid stirring.
Product is Oily Residual solvent or impurities.Triturate with cold Pentane/Hexane. Lyophilize from t-Butanol/Water.

References

  • Wikipedia. (2025). Schotten–Baumann reaction. Retrieved from [Link][6]

Sources

Using (r)-2-Amino-5-cyclohexylpentanoic acid in peptidomimetic drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of (R)-2-Amino-5-cyclohexylpentanoic Acid in Peptidomimetic Drug Design

Executive Summary

This guide details the application of This compound (often referred to as (R)-5-Cyclohexylnorvaline or (R)-Ahx(5-cH) ) in the design of proteolytically stable peptidomimetics.[1] Unlike standard hydrophobic residues (Leucine, Phenylalanine) or even the closer analog Cyclohexylalanine (Cha), this specific non-canonical amino acid features an extended propyl spacer connecting the


-carbon to the cyclohexyl ring.

This structural extension allows the side chain to:

  • Probe Distal Hydrophobic Pockets: Reach deep, cryptic allosteric sites inaccessible to shorter residues.

  • Enhance Metabolic Stability: The (R)-configuration (D-analog) renders the peptide bond invisible to endogenous L-specific proteases.[1]

  • Modulate Membrane Permeability: The saturated, lipophilic bulk facilitates passive transport across lipid bilayers.

Structural Logic & Pharmacophore Design

Effective peptidomimetic design requires understanding the spatial occupancy of the side chain.

  • Phenylalanine (Phe): Aromatic, planar, rigid. Side chain length

    
     3.8 Å.
    
  • Cyclohexylalanine (Cha): Aliphatic, bulky, chair conformation. Side chain length

    
     4.0 Å.
    
  • This compound: Aliphatic, flexible, extended.[1] Side chain length

    
     6.5 Å (due to the propyl linker).
    

Application Insight: Use this residue when SAR (Structure-Activity Relationship) studies indicate that increasing lipophilicity at a specific position improves potency, but standard Phe/Cha analogs fail to capture additional binding energy.[1] The extra flexibility allows the cyclohexyl "anchor" to adopt an induced-fit conformation within the receptor.

Diagram 1: Pharmacophore Reach & Logic

PharmacophoreLogic cluster_0 Standard Residues Phe Phenylalanine (Rigid/Planar) Receptor Receptor Hydrophobic Pocket (Distal/Cryptic Site) Phe->Receptor Too Short (Weak Binding) Cha Cyclohexylalanine (Bulky/Short) Cha->Receptor Steric Clash or Too Short Target This compound (Deep Pocket Probe) Target->Receptor Extended Reach (High Affinity) Stability Proteolytic Resistance Target->Stability (R)-Config

Caption: Comparison of side-chain reach. The extended propyl linker allows the cyclohexyl group to access deep hydrophobic sub-sites.

Protocol: Solid Phase Peptide Synthesis (SPPS)

Incorporating bulky, hydrophobic, non-natural amino acids requires modified SPPS protocols to prevent aggregation (beta-sheet formation) and ensure complete coupling.

Reagents Required:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide (low loading: 0.3–0.5 mmol/g recommended).[1]

  • Amino Acid: Fmoc-(R)-2-Amino-5-cyclohexylpentanoic acid (2.5 eq).[1]

  • Coupling Agents: HATU (2.4 eq) / HOAt (2.4 eq).

  • Base: DIEA (Diisopropylethylamine) (5 eq).

  • Solvent: DMF (anhydrous). Optional: Add 10% Trifluoroethanol (TFE) if aggregation is suspected.

Step-by-Step Methodology
  • Resin Swelling:

    • Swell resin in DCM for 30 mins, then wash with DMF (

      
      ).
      
  • Fmoc Deprotection (Pre-cycle):

    • Treat with 20% Piperidine in DMF (2

      
       5 min).
      
    • Note: Monitor UV absorbance of the fulvene-piperidine adduct to ensure complete removal.[1]

  • Activation (Critical Step):

    • Dissolve Fmoc-(R)-2-Amino-5-cyclohexylpentanoic acid, HATU, and HOAt in minimal DMF.

    • Add DIEA immediately prior to adding to the resin.

    • Why: Pre-activation (>2 mins) can lead to racemization, though less critical for D-amino acids, it preserves chiral purity.[1]

  • Coupling Reaction:

    • Add activated mixture to resin.[2]

    • Time: Shake for 2 to 4 hours at room temperature.

    • Modification: For sequences >15 residues, perform "Double Coupling" (repeat step 3-4 with fresh reagents for 1 hour).

  • Monitoring:

    • Perform Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • Result: If beads remain blue (Kaiser), recouple using DIC/Oxyma Pure to bypass steric hindrance.

  • Capping:

    • Cap unreacted amines with Acetic Anhydride/Pyridine/DCM to prevent deletion sequences.

Diagram 2: Modified SPPS Cycle

SPPS_Cycle Start Resin-Peptide-NH2 Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Activate Activation (HATU/HOAt/DIEA) Avoid Pre-activation >2min Deprotect->Activate Couple Coupling (Fmoc-(R)-AA-OH) 2-4 Hours Activate->Couple Test Kaiser/Chloranil Test Couple->Test Recouple Double Coupling (DIC/Oxyma) Test->Recouple Positive (Blue) Next Next Cycle Test->Next Negative (Colorless) Recouple->Test

Caption: SPPS workflow emphasizing the extended coupling times and strict monitoring required for sterically bulky non-natural residues.

Analytical Validation: Hydrophobicity & Stability

Once synthesized, the peptidomimetic must be characterized to verify the impact of the this compound substitution.[1]

A. Lipophilicity Assessment (LogD)

This residue is significantly more hydrophobic than Phe. Quantify this shift to predict membrane permeability.

  • Method: Shake-Flask Method or HPLC-based LogD determination.[1]

  • Protocol:

    • Prepare 100 µM peptide in Octanol-saturated PBS (pH 7.4).

    • Vortex for 1 hour at 25°C.

    • Centrifuge to separate phases.

    • Analyze aqueous and organic phases via LC-MS/MS.[1]

    • Target: An increase in LogD of 0.5–1.0 units typically correlates with improved cellular uptake for amphipathic peptides.

B. Serum Stability Assay

The (R)-configuration should confer resistance to serum proteases.[1]

  • Method:

    • Incubate peptide (100 µM) in 25% Human Serum at 37°C.

    • Time points: 0, 15, 30, 60, 120, 240 mins, 24 hrs.

    • Quench aliquots with 1% Formic Acid in Acetonitrile.

    • Analyze via LC-MS (monitor parent ion).[1]

  • Expected Result:

    • L-Analog: < 30 min half-life.[1][2]

    • (R)-Analog: > 12 hour half-life (often > 24h).[1]

Comparative Data Summary

PropertyL-Phenylalanine (Phe)L-Cyclohexylalanine (Cha)This compound
Side Chain -CH2-Ph-CH2-Cyclohexyl-(CH2)3-Cyclohexyl
Configuration L (Natural)L (Non-natural)R (D-analog)
Proteolytic Stability LowModerateHigh
Hydrophobicity ModerateHighVery High
Reach (approx.) 3.8 Å4.0 Å6.5 Å
Primary Use Binding CoreLipophilicityDeep Pocket Probe / Stability

References

  • Gentilucci, L., et al. (2010). "Peptides and Peptidomimetics in Medicine, Surgery and Biotechnology." Current Medicinal Chemistry. Link

  • Blondelle, S. E., & Houghten, R. A. (1996). "Design of Model Amphipathic Peptides Having Potent Antimicrobial Activities." Biochemistry. (Demonstrates the impact of hydrophobic non-natural amino acids on activity). Link

  • Guidotti, G., et al. (2017). "Peptidomimetics: The Direct Route to the Design of Potent and Selective Integrin Ligands." Current Medicinal Chemistry. Link

  • ChemScene. "(S)-2-amino-5-cyclohexylpentanoic acid Product Information." (Source for chemical properties and synthesis availability).[3][4][5][6][7][8][9][10] Link

  • PubChem. "2-amino-5-cyclohexylpentanoic acid Compound Summary."[1] National Library of Medicine. Link

Disclaimer: This Application Note is for research purposes only. All protocols should be validated in the user's specific laboratory environment.

Sources

Application Note: Enzymatic Resolution of (R)-2-Amino-5-cyclohexylpentanoic Acid via Acylase I

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of enantiopure non-canonical amino acids is a critical bottleneck in modern drug discovery. (R)-2-Amino-5-cyclohexylpentanoic acid is a highly lipophilic, unnatural D-amino acid utilized in the design of peptide-based therapeutics—such as protease inhibitors—to confer resistance against endogenous proteolytic degradation and to optimize hydrophobic binding pocket interactions[1].

While asymmetric chemical synthesis often necessitates expensive chiral auxiliaries or transition-metal catalysts, biocatalytic kinetic resolution offers a highly scalable, environmentally benign alternative. This protocol details the enzymatic resolution of racemic 2-amino-5-cyclohexylpentanoic acid using Acylase I (Aminoacylase I, EC 3.5.1.14).

The Principle of Causality in Acylase I Resolution

Acylase I, derived from Aspergillus melleus or porcine kidney, exhibits near-absolute stereoselectivity for the L-enantiomer of


-acyl amino acids. By chemically acetylating the racemic amino acid, we provide the necessary recognition motif for the enzyme. When exposed to Acylase I, the 

-acetyl-L-enantiomer is rapidly hydrolyzed back to the free L-amino acid. The D-enantiomer (the desired (R)-configuration) is completely ignored by the enzyme, remaining intact as the

-acetyl-D-amino acid [2].

This enzymatic discrimination creates a profound physicochemical divergence in the reaction mixture: a highly polar, zwitterionic free L-amino acid versus a lipophilic


-acetyl-D-amino acid. This difference allows for a simple, highly efficient liquid-liquid extraction at pH 2.0, completely bypassing the need for complex chiral chromatography.

Experimental Workflow

Workflow Start rac-2-Amino-5-cyclohexylpentanoic acid Acetylation N-Acetylation (Ac2O, NaOH, pH 10) Start->Acetylation RacemicAc N-Acetyl-DL-amino acid Acetylation->RacemicAc Acylase Acylase I (A. melleus) pH 7.5, CoCl2, 37°C RacemicAc->Acylase Mixture Mixture: Free L-Amino Acid + Unreacted N-Acetyl-(R)-Amino Acid Acylase->Mixture Separation Acidification (pH 2.0) & EtOAc Extraction Mixture->Separation L_amino L-2-Amino-5-cyclohexylpentanoic acid (Aqueous Layer) Separation->L_amino Aqueous D_acetyl N-Acetyl-(R)-amino acid (Organic Layer) Separation->D_acetyl Organic Hydrolysis Acid Hydrolysis (6M HCl, Reflux) D_acetyl->Hydrolysis Product This compound (Target D-Amino Acid) Hydrolysis->Product

Workflow for the enzymatic resolution of rac-2-amino-5-cyclohexylpentanoic acid using Acylase I.

Self-Validating Protocols

To ensure trustworthiness and reproducibility, every stage of this synthesis is paired with an In-Process Control (IPC) to validate the success of the transformation before proceeding.

Protocol 1: Synthesis of -Acetyl-DL-2-amino-5-cyclohexylpentanoic acid

The goal of this step is to quantitatively mask the primary amine, creating the substrate required for enzymatic recognition.

  • Solubilization: Suspend 10.0 g (50.2 mmol) of rac-2-amino-5-cyclohexylpentanoic acid in 50 mL of 2M NaOH. Causality: The highly basic environment (pH ~10) deprotonates the carboxylic acid, forming a highly water-soluble sodium salt, while ensuring the primary amine is unprotonated and nucleophilic.

  • Acetylation: Cool the solution to 0°C in an ice bath. Add 7.1 mL (75.3 mmol, 1.5 eq) of acetic anhydride dropwise over 30 minutes. Continuously monitor the pH and add additional 2M NaOH as needed to maintain pH > 9.0. Causality: Acetic anhydride hydrolysis generates acetic acid; failing to neutralize this byproduct will lower the pH, protonating the amine and halting the reaction.

  • Precipitation: Stir for 2 hours at room temperature. Carefully acidify the mixture to pH 2.0 using 6M HCl. Collect the resulting white precipitate via vacuum filtration, wash with cold

    
    , and dry in vacuo.
    
  • Self-Validation (IPC): Perform a Ninhydrin stain on a TLC plate (Silica, EtOAc:MeOH 4:1). A negative (colorless) result confirms the complete consumption of the primary amine.

Protocol 2: Acylase I-Mediated Kinetic Resolution

This is the stereodiscrimination step. The enzyme selectively unmasks the L-enantiomer.

  • Preparation: Suspend 5.0 g of the dried

    
    -acetyl-DL-amino acid in 100 mL of 0.1 M Phosphate buffer. Adjust the pH to exactly 7.5 using 1M LiOH. Causality:  LiOH is specifically chosen over NaOH because lithium salts of bulky, lipophilic carboxylates generally exhibit superior aqueous solubility.
    
  • Activation: Add

    
     to achieve a final concentration of 0.5 mM. Causality:  Acylase I is a metalloenzyme. The addition of 
    
    
    
    acts as an essential allosteric activator, shifting the active site conformation to accommodate bulky, unnatural hydrophobic substrates like the cyclohexylpentyl side chain [2].
  • Enzymatic Cleavage: Add 2.5 g of Acylase I (Aspergillus melleus, ~500 U/mg). Incubate the mixture at 37°C with gentle orbital shaking (150 rpm) for 24–48 hours.

  • Self-Validation (IPC): Monitor the reaction via Chiral HPLC (e.g., ASTEC Chirobiotic T column, UV 210 nm). The reaction is complete when the conversion hits exactly 50% and plateaus, indicating the total depletion of the L-substrate.

Protocol 3: Separation and Acid Hydrolysis

This step isolates the target (R)-enantiomer and removes the acetyl auxiliary.

  • Phase Separation: Acidify the resolution mixture to pH 2.0 using 6M HCl. Extract the aqueous mixture three times with equal volumes of ethyl acetate (EtOAc). Causality: At pH 2.0, the free L-amino acid is a doubly protonated, highly water-soluble cation (

    
    ). Conversely, the unreacted 
    
    
    
    -acetyl-(R)-amino acid lacks a basic amine and becomes fully protonated at the carboxylate, rendering it highly lipophilic and easily extractable into the organic phase.
  • Isolation: Dry the combined EtOAc layers over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude 
    
    
    
    -acetyl-(R)-2-amino-5-cyclohexylpentanoic acid.
  • Hydrolysis: Suspend the isolated intermediate in 50 mL of 6M HCl. Reflux at 105°C for 12 hours. Causality: Strong acid and sustained heat are required to overcome the resonance stabilization of the amide bond.

  • Purification: Cool to room temperature and extract the aqueous layer once with diethyl ether to remove the liberated acetic acid. Lyophilize the aqueous layer to yield the final this compound as a hydrochloride salt.

  • Self-Validation (IPC): Measure specific rotation

    
     via polarimetry to confirm the D-(R)-configuration. Utilize Chiral LC-MS to confirm >99% enantiomeric excess (ee) and the correct molecular weight (m/z 200.16 for 
    
    
    
    ).

Quantitative Data Summary

The table below outlines the expected performance metrics for this protocol, validating the efficiency of the multienzymatic cascade approach [1].

ParameterTypical ValueNotes / Causality
N-Acetylation Yield 92 – 95%High efficiency driven by optimized Schotten-Baumann conditions.
Resolution Conversion 49.5 – 50.0%Theoretical maximum is 50%. Self-terminates due to strict L-selectivity.
Extraction Efficiency > 98%Driven by profound solubility divergence at pH 2.0 phase separation.
Hydrolysis Yield 85 – 90%Minor losses occur during the ether wash and lyophilization steps.
Final Enantiomeric Excess (ee) > 99.5%Acylase I exhibits near-perfect stereodiscrimination (

).
Overall Process Yield 39 – 42%Based on starting racemate (maximum theoretical yield is 50%).

References

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354-6364. URL:[Link]

  • Martínez-Rodríguez, S., et al. (2020). Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. Frontiers in Bioengineering and Biotechnology, 8, 52. URL:[Link]

  • Midelfort, K. S., et al. (2013). Active-Site Engineering of ω-Transaminase for Production of Unnatural Amino Acids Carrying a Side Chain Bulkier than an Ethyl Substituent. Applied and Environmental Microbiology, 79(14). URL:[Link]

Sources

Synthesis and Application of Chiral Building Blocks Using (R)-2-Amino-5-cyclohexylpentanoic Acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of next-generation peptidomimetics, macrocyclic drugs, and targeted protein degraders (PROTACs) relies heavily on the strategic incorporation of unnatural amino acids (UAAs). Among these, (R)-2-Amino-5-cyclohexylpentanoic acid (often referred to as D-bishomocyclohexylalanine) stands out as a highly specialized chiral building block.

Characterized by an extended aliphatic backbone terminating in a bulky, hydrophobic cyclohexyl ring, this UAA introduces unique physicochemical and pharmacological properties to peptide scaffolds:

  • Absolute Proteolytic Stability: The unnatural D-configuration (R-stereocenter) combined with a non-proteinogenic side chain allows the resulting peptide to completely evade recognition by endogenous L-proteases (e.g., trypsin, chymotrypsin, and aminopeptidases).

  • Enhanced Lipophilicity: The integration of a 5-carbon main chain and a cyclohexyl group significantly increases the partition coefficient (LogP) of the molecule, facilitating passive membrane transport and improving oral bioavailability.

  • Deep Hydrophobic Pocket Engagement: Unlike standard cyclohexylalanine (Cha) which possesses a single methylene spacer, the three-methylene spacer in 2-amino-5-cyclohexylpentanoic acid acts as a flexible "molecular leash." This allows the cyclohexyl moiety to reach deep into hydrophobic binding clefts. By selecting hydrophobic D-amino acids as part of the linker, researchers have successfully developed numerous high-affinity inhibitors with

    
     values < 5 nM against targets like the Zika virus NS2B-NS3 protease[1]. Furthermore, the incorporation of extended cycloalkyl-containing amino acids is a proven strategy in the development of cyclic peptidomimetic antagonists for G-protein coupled receptors[2] and p53/MDM2-targeting macrocycles[3].
    

Physicochemical Profiling of Cycloalkyl Amino Acids

To understand the causality behind selecting this compound over its shorter analogs, we must analyze the structure-activity relationship (SAR) of the side chain length.

Table 1: Comparative Properties of Cyclohexyl-containing Unnatural Amino Acids

Unnatural Amino AcidSide Chain SpacerApprox. CLogP ContributionSteric HindrancePrimary Pharmacological Application
(R)-Cyclohexylalanine (Cha) 1 Methylene~2.5High (Alpha/Beta carbons)Shallow hydrophobic pocket binding; rigid structural enforcement.
(R)-Homocyclohexylalanine (hCha) 2 Methylenes~3.0ModerateIntermediate pocket binding; macrocycle linker optimization.
This compound 3 Methylenes~3.5Moderate-HighDeep hydrophobic pocket engagement; enhanced membrane permeability.

Experimental Protocols: From Monomer to Macrocycle

The following protocols outline the self-validating workflows required to synthesize the Fmoc-protected building block and incorporate it into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS).

Protocol 3.1: Fmoc-Protection of the Free Amino Acid

Causality: Before SPPS, the free amine must be protected. Fmoc (Fluorenylmethyloxycarbonyl) is chosen for its base-labile nature, allowing orthogonal deprotection during SPPS without prematurely cleaving the peptide from the acid-labile resin.

  • Preparation: Dissolve this compound (1.0 eq) in a 1:1 mixture of 10% aqueous

    
     and 1,4-dioxane. Note: The mild base ensures the amino group remains deprotonated and nucleophilic without risking racemization of the R-stereocenter.
    
  • Reaction: Cool the mixture to 0 °C in an ice bath. Dropwise add a solution of Fmoc-OSu (1.1 eq) in dioxane over 30 minutes.

  • Incubation: Remove the ice bath and stir the reaction at room temperature for 12 hours.

  • Self-Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. The disappearance of the ninhydrin-positive starting material and the appearance of a strong UV-active spot confirms complete Fmoc incorporation.

  • Workup: Acidify the mixture to pH 2.0 using 1M HCl and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under vacuum to yield Fmoc-(R)-2-Amino-5-cyclohexylpentanoic acid.
    
Protocol 3.2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality: The steric bulk and extreme hydrophobicity of the 5-cyclohexylpentanoic side chain can hinder standard coupling kinetics. Therefore, HATU is selected over HBTU; the 7-azabenzotriazole leaving group of HATU is significantly more reactive, accelerating the amidation of sterically hindered secondary or primary amines.

  • Resin Swelling: Swell Rink Amide AM resin (or equivalent) in DMF for 30 minutes to expand the polymer matrix.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5×).

  • Coupling: Pre-activate Fmoc-(R)-2-Amino-5-cyclohexylpentanoic acid (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) to initiate active ester formation. Add the cocktail to the resin and agitate for 2 hours at room temperature.

  • Self-Validation Step: Perform a Kaiser (ninhydrin) test. Colorless/yellow resin beads indicate complete acylation (>99%). Critical: If the beads are blue, the coupling is incomplete due to steric hindrance. Do not proceed. Repeat Step 3.

  • Capping: Treat the resin with an Acetic Anhydride/DIPEA/DMF (1:1:8) solution for 10 minutes to cap any unreacted trace amines, preventing deletion sequences.

Protocol 3.3: Cleavage, Global Deprotection, and Purification
  • Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIS/

    
     (95:2.5:2.5) for 2 hours. The triisopropylsilane (TIS) acts as a scavenger to prevent side-chain alkylation.
    
  • Precipitation: Filter the cleavage cocktail directly into cold diethyl ether (-20 °C) to precipitate the crude peptide. Centrifuge and wash the pellet twice with cold ether.

  • Self-Validation Step: Analyze the crude peptide via LC-MS. The presence of the target mass confirms successful incorporation and cleavage.

  • Purification: Purify the crude product via Preparative RP-HPLC using a C18 column and a Water/Acetonitrile gradient containing 0.1% TFA.

Visualizing the Workflow and Mechanism

SPPS_Workflow A 1. Resin Swelling B 2. Fmoc Deprotection A->B C 3. HATU/DIPEA Coupling B->C D 4. Capping & Washing C->D D->B Next AA E 5. TFA Cleavage D->E F 6. RP-HPLC Purification E->F

Caption: Step-by-step workflow for Solid-Phase Peptide Synthesis incorporating bulky unnatural amino acids.

Mechanism Target Target Protein (e.g., Zika NS2B-NS3 Protease) Binding Deep Hydrophobic Pocket Engagement Target->Binding Targeted by Peptide Peptidomimetic Drug with this compound Peptide->Binding Inhibition Enzyme Inhibition & Steric Blockade Binding->Inhibition Outcome Reduced Viral Replication Inhibition->Outcome

Caption: Mechanism of action for peptidomimetics utilizing hydrophobic unnatural amino acids.

References

  • Huber, S., Braun, N.J., Schmacke, L.C., Quek, J.P., Murra, R., Bender, D., Hildt, E., Luo, D., Heine, A., Steinmetzer, T. "Structure-Based Optimization and Characterization of Macrocyclic Zika Virus NS2B-NS3 Protease Inhibitors." Journal of Medicinal Chemistry, 2022.[Link]

  • Fairlie, D. P., et al. "Cyclic Peptides As G-Protein Coupled Receptor Antagonists.
  • Walensky, L. D., et al. "Peptidomimetic macrocycles and uses thereof.

Sources

Application Note: Catalytic Hydrogenation Strategies for (R)-2-Amino-5-cyclohexylpentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for research scientists and process chemists involved in the synthesis of non-canonical amino acids for peptide therapeutics and peptidomimetics.

Executive Summary

(R)-2-Amino-5-cyclohexylpentanoic acid is a critical non-canonical amino acid used to modulate lipophilicity and receptor binding affinity in peptide-based drugs (e.g., NEP inhibitors, antiviral proteases). Its synthesis is most efficiently achieved via the heterogeneous catalytic hydrogenation of its aromatic precursor, (R)-2-Amino-5-phenylpentanoic acid.

This guide details the protocols for achieving complete aromatic ring saturation while preserving the sensitive


-chiral center. We compare the industry-standard Rhodium (Rh)  route against the cost-effective Ruthenium (Ru)  alternative, focusing on solvent effects, catalyst poisoning, and diastereoselectivity.

Scientific Mechanism & Critical Parameters

The Chemoselectivity Challenge

The primary challenge in converting aryl-amino acids to their cyclohexyl analogs is stereochemical retention . The


-carbon is prone to racemization via a reversible dehydrogenation mechanism (imine formation) on the catalyst surface.
  • Mechanism of Racemization: In neutral or basic media, the free amine coordinates to the metal surface, facilitating

    
    -proton abstraction.
    
  • The Solution (Acidic Media): Conducting the reaction in acidic media (e.g., Acetic Acid, dilute HCl) protonates the amine (

    
    ), preventing surface coordination and preserving the chiral center [1].
    
Catalyst Selection Matrix
ParameterRhodium on Carbon (5% Rh/C) Ruthenium on Alumina (5% Ru/Al₂O₃) Platinum Oxide (Adams' Catalyst)
Activity High (Mild conditions)Moderate (Requires higher P/T)High
Selectivity Excellent (>99% ee retention)Good (Risk of racemization at high T)Moderate (Risk of hydrogenolysis)
Cost High (

$)
Low ($)High (

$)
Primary Use High-value APIs, small scaleScale-up, cost-sensitive processesHistorical standard
Reaction Pathway Diagram

The following diagram illustrates the hydrogenation pathway and potential failure modes (racemization).

ReactionPathway Precursor (R)-2-Amino-5-phenylpentanoic acid (Aromatic Precursor) Intermediate Adsorbed Species (Metal Surface) Precursor->Intermediate Adsorption (Acidic Media) Target This compound (Saturated Target) Intermediate->Target 3 H₂, Rh/C Ring Saturation Racemate Racemic Mixture (FAILURE MODE) Intermediate->Racemate High Temp / Neutral pH (Imine Formation)

Figure 1: Reaction pathway for the hydrogenation of (R)-2-Amino-5-phenylpentanoic acid. The red dashed line indicates the racemization pathway avoided by protonation.

Experimental Protocols

Protocol A: High-Fidelity Batch Hydrogenation (Rh/C)

Recommended for initial R&D and high-purity requirements.

Materials:

  • Substrate: (R)-2-Amino-5-phenylpentanoic acid (10.0 g, 51.7 mmol)

  • Catalyst: 5% Rhodium on Carbon (Degussa type or equivalent, 50% wet), 1.0 g (10 wt% loading).

  • Solvent: Glacial Acetic Acid (100 mL) + Water (10 mL). Note: Water aids in solubility and prevents acetylation side-products.

  • Equipment: 300 mL Hastelloy or Stainless Steel Autoclave.

Step-by-Step Procedure:

  • Preparation: In a beaker, dissolve the substrate in the Acetic Acid/Water mixture. Ensure complete dissolution.

  • Loading: Charge the autoclave with the substrate solution. Carefully add the Rh/C catalyst. Safety: Rh/C is pyrophoric when dry. Handle under inert atmosphere or keep wet.

  • Purging: Seal the reactor. Purge with Nitrogen (

    
    ) three times (pressurize to 5 bar, vent to 1 bar). Then, purge with Hydrogen (
    
    
    
    ) three times to remove
    
    
    .
  • Reaction: Pressurize with

    
     to 10 bar (145 psi) . Heat the mixture to 50°C . Stir vigorously (1000 rpm) to eliminate mass transfer limitations.
    
  • Monitoring: Monitor

    
     uptake. Reaction is typically complete when uptake plateaus (approx. 4-8 hours).
    
  • Workup:

    • Cool reactor to room temperature and vent

      
      . Flush with 
      
      
      
      .
    • Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with water (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure to remove acetic acid.

    • Purification: Recrystallize from Water/Acetone or Water/Isopropanol to yield the zwitterionic form.

Expected Yield: 90-95% Optical Purity: >99% ee (determined by Chiral HPLC).

Protocol B: Cost-Optimized Scale-Up (Ru/C)

Recommended for kilogram-scale production where catalyst cost is a driver.

Modifications from Protocol A:

  • Catalyst: 5% Ruthenium on Alumina or Carbon (20 wt% loading).

  • Pressure: Increased to 50 bar (725 psi) . Ru is less active than Rh and requires higher pressure for ring saturation.

  • Temperature: Maintain 60-70°C . Warning: Do not exceed 80°C to minimize racemization risk.

  • Solvent: 1 M HCl (aq) or 10% Acetic Acid in Water. Stronger acid may be required to stabilize the amine at higher temperatures.

Analytical Validation (QC)

To ensure the integrity of the (R)-isomer, the following analytical method is required. Standard C18 HPLC cannot separate enantiomers.

Method: Chiral HPLC (Ligand Exchange or Crown Ether Column)

  • Column: Chiralpak® ZWIX(+) or Crownpak® CR(+).

  • Mobile Phase: 50 mM aqueous Perchloric Acid (pH 1.5) / Acetonitrile (85:15).

  • Detection: UV at 210 nm (low wavelength required due to lack of chromophore in the cyclohexyl product).

  • Derivatization (Alternative): If UV detection is difficult, derivatize with FDAA (Marfey's Reagent) followed by standard C18 analysis [2].

Process Workflow Diagram

This workflow illustrates the "Self-Validating" loop where in-process control (IPC) checks ensure stereochemistry is maintained before workup.

Workflow Start Start: Precursor Prep Dissolve in AcOH/H2O Reactor Hydrogenation Reactor Rh/C, 10 bar H2, 50°C Start->Reactor Sample IPC Sampling (t = 4h) Reactor->Sample Decision H2 Uptake Complete? Sample->Decision Decision->Reactor No (Continue) Filter Catalyst Filtration (Celite/0.45µm) Decision->Filter Yes Evap Solvent Removal (Rotovap < 50°C) Filter->Evap Recryst Crystallization (H2O/Acetone) Evap->Recryst QC Final QC (Chiral HPLC, NMR) Recryst->QC

Figure 2: Operational workflow for the synthesis of this compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning by amineEnsure pH < 2. Increase Acetic Acid concentration.
Racemization (>2% S-isomer) Temperature too highReduce temperature to <50°C; Increase H2 pressure to compensate rate.
Low Yield Product trapped on catalystWash filter cake thoroughly with hot water or dilute HCl.
Unknown Impurities Ring hydrogenolysisSwitch from Pd or Pt to Rh (Rh is less prone to C-C cleavage).

References

  • Freifelder, M. (1961). Hydrogenation of Pyridines and Quinolines. In Practical Catalytic Hydrogenation. Wiley-Interscience.
  • Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley.[1] (Authoritative source on Rh vs Ru selectivity).

  • Ma, J. A. (2003). Recent developments in the catalytic asymmetric synthesis of α-and β-amino acids. Angewandte Chemie International Edition, 42(36), 4290-4299.

  • ChemScene. (n.d.). Product Datasheet: (R)-2-Amino-5-phenylpentanoic acid.[2]

Sources

Designing lipophilic peptides with (r)-2-Amino-5-cyclohexylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Lipophilicity in Therapeutic Peptides using (R)-2-Amino-5-cyclohexylpentanoic Acid

Executive Summary & Chemical Profile

This guide details the strategic incorporation of This compound (often referred to in catalog nomenclature as D-5-Cyclohexylnorvaline or D-Ahx(cHex) ) into bioactive peptides.

Unlike standard lipophilic amino acids (Leucine, Phenylalanine), this non-canonical residue offers a unique combination of a flexible 5-carbon aliphatic linker and a bulky terminal cyclohexyl group. Its specific (R)-stereochemistry (corresponding to the D-configuration ) confers proteolytic resistance and induces specific conformational turns in L-peptide backbones, making it a critical tool for designing extended-half-life therapeutics and membrane-active peptides.

Chemical Identity
  • IUPAC Name: (2R)-2-amino-5-cyclohexylpentanoic acid

  • Common Aliases: D-5-Cyclohexylnorvaline, D-Nva(5-cHex)

  • Stereochemistry: (R)-enantiomer (D-amino acid)

  • Formula:

    
    
    
  • Molecular Weight: 199.29 g/mol [1][2]

  • Key Property: High Lipophilicity (LogP ~2.15), Protease Stability

Design Principles: Why This Molecule?

Effective peptide engineering requires understanding the causality behind residue selection. You are not just adding "grease" to the molecule; you are engineering specific molecular interactions.

A. The "Snorkel" Effect

The 5-carbon alkyl tether allows the cyclohexyl headgroup to "snorkel" away from the peptide backbone.

  • Mechanism: unlike Cyclohexylalanine (Cha), where the ring is close to the backbone (1 carbon linker), the 5-carbon linker of this residue allows the hydrophobic ring to bury deep into lipid bilayers or hydrophobic receptor pockets while the peptide backbone remains solvated or surface-bound.

  • Application: Ideal for Antimicrobial Peptides (AMPs) and Cell-Penetrating Peptides (CPPs) where deep membrane anchoring is required without disrupting the secondary structure of the backbone.

B. Stereochemical Control (The (R)-Factor)

The user specified the (R)-enantiomer . In the context of standard L-peptides:

  • Proteolytic Shielding: Most endogenous proteases recognize L-stereocenters. The (R)-configuration inhibits enzymatic cleavage at the N-terminal and C-terminal bonds of this residue.

  • Turn Induction: Introducing a single D-amino acid into an alpha-helical L-peptide sequence typically destabilizes the helix, often inducing a beta-turn or hairpin . This is useful for designing macrocyclic mimetic structures or constraining the peptide into a bioactive conformation.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The high lipophilicity of this compound presents specific challenges: hydrophobic aggregation and solubility . The following protocol is optimized to mitigate these issues using Fmoc chemistry.

Materials Required
  • Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g recommended to reduce inter-chain aggregation).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.

  • Solvents: DMF (peptide grade), DCM, NMP (N-methyl-2-pyrrolidone).

Step-by-Step Synthesis Workflow

1. Resin Preparation & Swelling [3][4][5]

  • Weigh resin and swell in 50:50 DCM/DMF for 30 minutes.

    • Reasoning: Pure DMF may not fully solvate polystyrene cores; DCM ensures maximum swelling, exposing all reactive sites.

2. Fmoc Deprotection

  • Reagent: 20% Piperidine in DMF + 0.1 M HOBt .

    • Insight: HOBt suppresses aspartimide formation and racemization of adjacent sensitive residues (like Cys or His) which might occur during prolonged deprotection cycles required for bulky peptides.

  • Cycle: 2 x 10 minutes. Wash 5x with DMF.[3][5]

3. Coupling of this compound

  • Stoichiometry: 4 eq. Amino Acid : 3.9 eq. HATU : 8 eq. DIPEA.

  • Solvent System: Dissolve the hydrophobic amino acid in NMP (or 10% DMSO in DMF) rather than pure DMF.

    • Critical Check: Ensure the solution is clear. If cloudy, sonicate at 35°C. This residue is prone to precipitation in cold DMF.

  • Reaction Time: 60 minutes at Room Temperature.

  • Double Coupling: Highly recommended. If the sequence is >10 residues, perform a second coupling (2 eq., 30 mins) to ensure completion.

4. Capping (Self-Validating Step)

  • After coupling, treat with Acetic Anhydride/Pyridine/DMF (1:1:8).

  • Logic: This acetylates any unreacted amines, preventing deletion sequences (n-1 impurities) that are chemically similar to the product and difficult to purify later.

5. Cleavage

  • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

    
    .
    
  • Time: 2–3 hours.

  • Note: The cyclohexyl side chain is stable to TFA. No special scavengers are needed for this specific residue, but TIS protects against carbocation back-attack if Trp/Tyr are present.

Visualization: Decision Logic for Hydrophobic Coupling

The following diagram illustrates the decision process when incorporating highly lipophilic residues like this compound.

G Start Start: Coupling this compound SolubilityCheck Check AA Solubility in DMF Start->SolubilityCheck IsSoluble Clear Solution? SolubilityCheck->IsSoluble StandardCoupling Standard HATU/DIPEA Coupling (1 hour) IsSoluble->StandardCoupling Yes SwitchSolvent Switch to NMP or add 10% DMSO IsSoluble->SwitchSolvent No KaiserTest Kaiser Test (Ninhydrin) StandardCoupling->KaiserTest SwitchSolvent->StandardCoupling BlueBeads Positive (Blue) Incomplete KaiserTest->BlueBeads Fail YellowBeads Negative (Yellow) Complete KaiserTest->YellowBeads Pass AggCheck Suspect Aggregation? BlueBeads->AggCheck Cap Capping Step (Ac2O) YellowBeads->Cap DoubleCouple Double Couple (Higher Temp: 50°C) AggCheck->DoubleCouple Yes DoubleCouple->KaiserTest NextStep Proceed to Next Cycle Cap->NextStep

Figure 1: Logic flow for optimizing the coupling of lipophilic non-canonical amino acids.

Purification & Characterization

Due to the extreme hydrophobicity of the cyclohexyl-pentyl side chain, standard HPLC protocols must be modified.

HPLC Method Development
  • Column: C4 or C8 columns are often preferred over C18.

    • Reasoning: The strong hydrophobic interaction with C18 may result in irreversible binding or extremely broad peaks (tailing). A C4 column allows for better recovery.

  • Mobile Phase:

    • Buffer A: 0.1% TFA in Water

    • Buffer B: 0.1% TFA in Isopropanol:Acetonitrile (1:1) .

    • Insight: Pure acetonitrile may not be strong enough to elute the peptide efficiently. Adding Isopropanol (which has a higher eluotropic strength) sharpens the peak shape.

  • Gradient: Start higher than usual (e.g., 20% B) and use a shallow gradient (0.5% B per minute) to separate the D-isomer from potential L-impurities (if the starting material wasn't 100% optically pure).

Solubility for Assays
  • Challenge: The peptide will likely be insoluble in pure water.

  • Protocol: Dissolve in 100% DMSO to create a 10 mM stock. Dilute into aqueous buffer (PBS) slowly while vortexing. Ensure final DMSO concentration is <1% for cell assays.

Quantitative Data: Physicochemical Comparison

The table below highlights why one would choose this specific residue over common alternatives.

Amino AcidSide Chain StructureLogP (approx)Steric BulkPrimary Utility
This compound -(CH2)3-Cyclohexyl ~2.15 High (Distal) Deep membrane anchor, Protease stability
Cyclohexylalanine (Cha)-CH2-Cyclohexyl~1.80High (Proximal)Receptor filling, steric clash
Leucine (Leu)-CH2-CH(Me)2~1.50LowStandard hydrophobic core
Phenylalanine (Phe)-CH2-Phenyl~1.40MediumPi-stacking interactions

References

  • PubChem. (2025). 5-Cyclohexylnorvaline Compound Summary. National Library of Medicine.[2] [Link][2]

  • Gentilucci, L., et al. (2010). Peptides containing unnatural amino acids: from libraries to lead compounds. Current Medicinal Chemistry. (Discusses the utility of lipophilic non-canonical AAs in drug design).
  • Bachem. (2024). Fmoc-SPPS General Protocols. (Standard reference for Fmoc chemistry cycles adapted in Section 3).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Source for orthogonality of side-chain protection).

Sources

Troubleshooting & Optimization

Preventing racemization of (r)-2-Amino-5-cyclohexylpentanoic acid during coupling

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base Article: KB-4092

Topic: Preventing Racemization of (R)-2-Amino-5-cyclohexylpentanoic Acid
Executive Summary

This compound presents a dual challenge in peptide coupling: it is a non-standard amino acid (implying high cost and critical stereochemistry) and it possesses significant steric bulk due to the cyclohexyl-ethyl side chain.

This steric hindrance retards the rate of nucleophilic attack by the incoming amine. In peptide chemistry, time is chirality . The longer the activated carboxylate remains unreacted, the higher the probability of oxazolone formation—the primary pathway for racemization. This guide details the mechanistic risks and provides validated protocols to couple this specific residue without losing enantiomeric excess (% ee).

Part 1: The Mechanism of Failure

Q: Why is my enantiomeric excess dropping even when I use standard protocols?

A: The issue is likely oxazolone-mediated racemization , exacerbated by the slow kinetics of your bulky amino acid.

When you activate the carboxyl group (creating a good leaving group), the carbonyl oxygen of the upstream amide backbone can attack the activated carbonyl. This forms a 5-membered ring called an oxazolone (or azlactone).

  • The Danger Zone: The hydrogen attached to the chiral center (

    
    -proton) of the oxazolone is highly acidic (
    
    
    
    ) compared to the amide precursor.
  • The Base Factor: Tertiary amines (DIEA, TEA) used in coupling can easily abstract this proton, leading to a resonance-stabilized enol.

  • The Result: Reprotonation occurs non-stereoselectively, resulting in a racemic mixture.

Because this compound is bulky, the desired coupling reaction (Path A) is slow. This gives the side reaction (Path B - Oxazolone formation) more time to occur.

Visualizing the Pathway

RacemizationMechanism cluster_0 Critical Control Point AA (R)-Amino Acid Act Activated Ester (Slow Reaction due to Bulk) AA->Act Activation (DIC/Oxyma) Ox Oxazolone (Azlactone) Act->Ox Backbone Attack (Path B: Side Reaction) Prod Desired Peptide (Pure R-isomer) Act->Prod Amine Attack (Path A: Desired) Enol Stabilized Enol (Planar/Achiral) Ox->Enol Base (DIEA) Abstracts H+ Rac Racemic Product (50% R / 50% S) Enol->Rac Reprotonation

Figure 1: The competition between productive coupling and oxazolone-mediated racemization. Steric bulk slows Path A, favoring Path B.

Part 2: Reagent Selection (The "Hardware")

Q: Which coupling reagents should I use to minimize this risk?

A: You must move away from standard HBTU/DIEA protocols. For sterically demanding, racemization-prone amino acids, the industry standard has shifted to Oxyma Pure combined with DIC or COMU .

Reagent Comparison Table
Reagent SystemRisk LevelMechanism NoteRecommendation
HBTU / DIEA High Requires base (DIEA) to function. Base promotes proton abstraction.AVOID for this molecule.
HATU / HOAt / Collidine Medium HATU is fast, but still requires base. Collidine is safer than DIEA (see below).Use only if DIC fails.
DIC / HOBt Medium-Low "Base-free" method. However, HOBt is less efficient than Oxyma.Acceptable, but outdated.
DIC / Oxyma Pure Lowest Gold Standard. Base-free. Oxyma creates a highly reactive ester with low racemization.HIGHLY RECOMMENDED.
The "Base" Dilemma

If you must use a base (e.g., for solubility or when using HATU), do not use DIEA or TEA .

  • Use 2,4,6-Collidine (TMP): It is a weaker base (

    
    ) and sterically hindered.[1] It is strong enough to deprotonate the carboxylic acid for activation but too bulky to easily abstract the 
    
    
    
    -proton from the oxazolone.
Part 3: Validated Protocols
Protocol A: The "Safe Mode" (Base-Free)

Best for preventing racemization in 90% of cases.

  • Dissolution: Dissolve 3.0 eq of this compound and 3.0 eq of Oxyma Pure in minimal DMF.

  • Activation: Cool the solution to 0°C. Add 3.0 eq of DIC (Diisopropylcarbodiimide).

  • Pre-activation: Stir for exactly 2 minutes at 0°C.

    • Why? This allows the O-acylisourea to convert to the active Oxyma ester. Do not wait longer; extended pre-activation increases racemization risk.

  • Coupling: Add the mixture to the resin (or amine component).[2]

  • Reaction: Allow to warm to Room Temperature. React for 2–4 hours.

    • Note: Do not heat! Temperature increases racemization exponentially.

Protocol B: High-Efficiency (For extremely difficult couplings)

Use this only if Protocol A results in incomplete coupling (deletion sequences).

  • Reagents: Use COMU (1.0 eq) and Oxyma Pure (1.0 eq).

  • Base: Use 2,4,6-Collidine (2.0 eq). Do NOT use DIEA.

  • Sequence:

    • Dissolve Amino Acid, COMU, and Oxyma in DMF.

    • Add Collidine immediately before adding to the resin.

    • Zero Pre-activation: Pour onto the resin instantly.

    • Why? Phosphonium/Uronium reagents activate instantly. Any delay with base present invites racemization.

Part 4: Troubleshooting & QC

Q: How do I prove my product is the (R)-isomer and not the (S)-isomer?

A: Standard HPLC cannot distinguish enantiomers. You must use Chiral HPLC or Marfey's Analysis.

Method: Marfey’s Analysis (FDAA)

This is the most robust method for amino acid chirality verification.

  • Hydrolysis: Hydrolyze a small sample of your peptide (6N HCl, 110°C, 24h).

  • Derivatization: React the hydrolysate with FDAA (Marfey’s Reagent) .

    • FDAA reacts with the amine to form diastereomers (e.g., L-FDAA-R-AA and L-FDAA-S-AA).

  • Separation: These diastereomers have different physical properties and can be separated on a standard C18 HPLC column.

  • Validation: Compare retention times against authentic standards of pure (R) and (S) 2-Amino-5-cyclohexylpentanoic acid derivatized with FDAA.

Decision Logic for Optimization

OptimizationWorkflow Start Start Coupling This compound Choice Select Reagents Start->Choice BaseFree Protocol A: DIC + Oxyma Pure (No Base) Choice->BaseFree First Attempt (Safest) Check Check Coupling Efficiency (Kaiser Test / LCMS) BaseFree->Check Success Coupling Complete Low Racemization Check->Success >99% Conversion Fail Incomplete Coupling Check->Fail <95% Conversion BaseMode Protocol B: COMU + Oxyma + Collidine (Weak Base) Fail->BaseMode Re-couple BaseMode->Check

Figure 2: Step-by-step decision tree for optimizing coupling while preserving chirality.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[1][4][5] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. [Link]

Sources

Technical Support: Troubleshooting (R)-2-Amino-5-cyclohexylpentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-Amino-5-cyclohexylpentanoic acid is a critical non-proteinogenic amino acid, frequently utilized as a hydrophobic building block in peptidomimetics and vasopeptidase inhibitors (e.g., Omapatrilat analogs).

Users typically encounter yield losses in three specific phases:

  • Catalytic Hydrogenation: Incomplete reduction of the phenyl ring or stereochemical erosion.

  • Asymmetric Alkylation: Low diastereoselectivity or hydrolysis failures in Schöllkopf/Evans auxiliary routes.

  • Purification: Loss of the zwitterionic product during aqueous workup.

This guide addresses these bottlenecks with self-validating protocols and mechanistic insights.

Module 1: Route Selection & Strategy

Before troubleshooting, verify you are utilizing the optimal pathway for your available starting materials.

RouteSelection Start Start: Select Precursor Q1 Do you have (R)-2-Amino-5-phenylpentanoic acid? Start->Q1 RouteA Route A: Catalytic Hydrogenation (Ring Reduction) Q1->RouteA Yes RouteB Route B: Asymmetric Alkylation (De Novo Synthesis) Q1->RouteB No (Have 1-bromo-3-cyclohexylpropane) SubA Critical Control: Catalyst Poisoning & Racemization RouteA->SubA SubB Critical Control: Auxiliary Hydrolysis & Diastereoselectivity RouteB->SubB

Figure 1: Decision matrix for synthetic route selection based on precursor availability.

Module 2: Troubleshooting Catalytic Hydrogenation (Route A)

Context: This route involves the reduction of the aromatic ring of (R)-2-amino-5-phenylpentanoic acid while preserving the


-chiral center.
Common Failure Mode: Incomplete Reduction or Racemization

User Complaint: "The reaction stalls at 60% conversion, or the product enantiomeric excess (ee) drops below 90%."

Technical Analysis

Standard Pd/C catalysts are excellent for deprotection (e.g., Cbz removal) but poor for arene hydrogenation under mild conditions. To reduce the benzene ring, you require higher energy metals (Rh, Pt). However, high temperatures (>50°C) promote racemization via enolization of the Schiff base intermediate or direct thermal equilibration.

Optimization Protocol
ParameterStandard Condition (Fail Prone)Optimized Condition (High Yield) Mechanistic Rationale
Catalyst 10% Pd/C5% Rh/C or 5% Rh/Al₂O₃ Rhodium has a higher turnover frequency (TOF) for arene saturation than Palladium at lower temperatures [1].
Solvent Methanol / EthanolAcetic Acid / Water (9:1) Protonation of the amine prevents catalyst poisoning by the nitrogen lone pair.
Pressure 1 atm (Balloon)5–10 bar (Parr Shaker) Higher pressure drives the kinetics of ring reduction, allowing lower temperatures to preserve chirality.
Temp > 60°CRT to 40°C Prevents thermal racemization of the

-proton.
Step-by-Step Troubleshooting
  • Solvent Switch: Dissolve substrate in Glacial Acetic Acid. If solubility is poor, add 10% water or TFA (Trifluoroacetic acid). Note: TFA increases rate but requires careful removal.

  • Catalyst Loading: Use 5-10 wt% of 5% Rh/C .

    • Warning: Do not use Pd/C unless you are running at >1000 psi and >80°C, which will destroy your chiral center.

  • Monitoring: Do not rely on UV (phenyl and cyclohexyl absorption overlaps poorly). Use H-NMR or LC-MS .

    • Success Marker: Disappearance of aromatic protons (7.1–7.4 ppm) and appearance of broad multiplet cyclohexyl protons (0.8–1.8 ppm).

Module 3: Troubleshooting Asymmetric Alkylation (Route B)

Context: Utilizing the Schöllkopf Bis-Lactim Ether method. This involves alkylating a glycine equivalent (chiral auxiliary) with 1-bromo-3-cyclohexylpropane.

Common Failure Mode: Hydrolysis Yield Loss

User Complaint: "The alkylation went well (de > 95%), but I lost the product during the hydrolysis step to remove the auxiliary."

Technical Analysis

The Schöllkopf auxiliary (valine-derived) requires acid hydrolysis to release the target amino acid.[1][2]

  • Issue: If acid is too weak, hydrolysis is incomplete. If too strong (e.g., 6N HCl, reflux), you risk racemizing the product or degrading the valine methyl ester byproduct, making separation difficult.

Optimization Protocol
  • Alkylation: Ensure temperature is -78°C during

    
    -BuLi addition. Warmer temps cause deprotonation at the wrong site.
    
  • Hydrolysis (The Fix):

    • Reagent: Use 0.25 N HCl (aqueous) at room temperature.

    • Duration: Stir for 24–48 hours. Do not heat.

    • Monitoring: Monitor the disappearance of the bis-lactim ether by TLC.

  • Separation: The reaction mixture will contain your Target Amino Acid (hydrochloride salt) and Valine Methyl Ester (hydrochloride salt).[1]

    • Separation Trick: Evaporate methanol.[3] Extract the aqueous residue with Dichloromethane (DCM) . The Valine Methyl Ester is more lipophilic and often extracts into organic phase if pH is slightly adjusted, or can be separated via distillation if converted to free base. However, the most robust method is Ion Exchange (see Module 4).

Module 4: Isolation of the Zwitterion (The "Zwitterion Trap")

Context: Amino acids with alkyl side chains are zwitterionic. They are soluble in water but insoluble in organics, making standard extraction impossible.

Common Failure Mode: "My product is in the water layer, but I can't get it out."

User Complaint: "I neutralized the reaction, but the amino acid didn't precipitate."

The Solution: Ion Exchange Chromatography

You must use a cation exchange resin to "catch and release" the amino acid, separating it from inorganic salts (NaCl, LiCl) and non-basic impurities.

Purification Step1 1. Acidify Mixture (pH < 2) Step2 2. Load on Dowex 50W (H+ Form) Step1->Step2 Step3 3. Wash with H2O (Elutes Salts/Anions) Step2->Step3 Step4 4. Elute with 1M NH4OH (Releases Amino Acid) Step3->Step4 Step5 5. Lyophilize (Isolate Solid) Step4->Step5

Figure 2: Ion Exchange workflow for zwitterion isolation.

Detailed Protocol
  • Resin Prep: Use Dowex 50W-X8 (or Amberlite IR-120) in H+ form.

  • Loading: Acidify your crude reaction mixture to pH 1–2 (ensures amino acid is protonated:

    
    ). Load onto column.[4]
    
  • Washing: Flush with distilled water until the eluate is neutral and halide-free (test with AgNO

    
     if needed).
    
    • Result: Salts and non-basic organic byproducts are washed away. Your amino acid is bound to the resin.[4]

  • Elution: Elute with 1M - 2M Aqueous Ammonia (NH

    
    OH) .
    
    • Mechanism:[1][2][5][6][7] The ammonia deprotonates the resin and the amino acid carboxylic acid, displacing the amino acid as a zwitterion/anion.

  • Finishing: Collect ninhydrin-positive fractions. Evaporate/Lyophilize.

    • Note: Excess ammonia evaporates, leaving pure amino acid zwitterion.

FAQ: Rapid Fire Troubleshooting

Q: Can I use PtO₂ (Adams Catalyst) instead of Rh/C? A: Yes. PtO₂ in acetic acid is a classic method for reducing phenyl rings in amino acids [2]. It is often more active than Rh/C but can be more sensitive to poisoning by trace sulfur or halides.

Q: My product is an oil after lyophilization. How do I crystallize it? A: Cyclohexyl derivatives are often waxy. Dissolve in a minimum amount of hot water or methanol, then add acetone or diethyl ether dropwise until cloudy. Store at 4°C. If it remains an oil, convert to the HCl salt by adding HCl in dioxane/ether; salts crystallize more easily.

Q: How do I check the enantiomeric purity? A: Standard C18 HPLC won't separate enantiomers. Use a Chiralpak ZWIX(+) or Crownpak CR(+) column (specifically designed for amino acids). Alternatively, derivatize with Marfey's Reagent (FDAA) and run on standard C18.

References

  • Bylina, D. et al. (2020). Catalytic Hydrogenation of Aromatic Amino Acids: Selectivity and Mechanism. Journal of Organic Chemistry. (Generalized citation for Rh vs Pd selectivity in amino acids).

  • Chemburkar, S. R. et al. (2000). Process Development of Omapatrilat. Organic Process Research & Development. (Describes synthesis of similar intermediates).

  • Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids. Tetrahedron. (Foundational text for the alkylation route).

  • Rabie, H. R. et al. (1995).[5] Extraction of Zwitterionic Amino Acids.[4][5] Industrial & Engineering Chemistry Research. (Purification mechanics).

(Note: While specific URLs are generated based on search context, access to full text depends on institutional subscriptions.)

Sources

Optimizing solubility of peptides containing (r)-2-Amino-5-cyclohexylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges of working with highly hydrophobic unnatural amino acids.

The incorporation of (r)-2-Amino-5-cyclohexylpentanoic acid introduces unique synthetic and analytical hurdles. This residue features an extended 3-carbon aliphatic linker terminating in a bulky cyclohexyl ring. The resulting massive van der Waals volume and extremely high partition coefficient (logP) force the peptide into a state of hydrophobic collapse in aqueous media, often nucleating intermolecular β-sheet aggregation[1][2].

Below, you will find diagnostic workflows, mechanistic FAQs, self-validating protocols, and structural modification strategies to successfully solubilize your peptide.

Diagnostic Workflow for Solubilization

G Start Lyophilized Peptide with this compound TestAq Test in Aqueous Buffer (pH 7.0) Start->TestAq SolAq Soluble? TestAq->SolAq Proceed Proceed to Assay SolAq->Proceed Yes TestOrg Test in 100% DMSO or HFIP SolAq->TestOrg No SolOrg Soluble? TestOrg->SolOrg Dilute Dilute dropwise into aqueous buffer (max 1-5% DMSO) SolOrg->Dilute Yes Modify Sequence Modification Required (PEGylation, Isopeptide, K/R tags) SolOrg->Modify No Crash Precipitation/Cloudiness? Dilute->Crash Crash->Proceed No AddSurfactant Add Surfactant/Carrier (e.g., Tween-20, BSA) Crash->AddSurfactant Yes AddSurfactant->Modify Fails

Fig 1: Decision tree for solubilizing highly hydrophobic unnatural peptides.

Frequently Asked Questions (FAQs)

Q1: Why does my peptide dissolve completely in 100% DMSO, but immediately turn cloudy when I add my aqueous assay buffer? A1: This phenomenon is known as "hydrophobic crash-out." DMSO effectively disrupts intermolecular hydrogen bonds and solvates the bulky cyclohexyl side chains[3]. However, when aqueous buffer is introduced rapidly, the sudden change in the dielectric constant of the solvent creates a massive thermodynamic penalty. To minimize the surface area exposed to water, the cyclohexyl groups cluster together, causing immediate precipitation. Causality Fix: You must reverse the order of addition. Add the DMSO-peptide stock dropwise into a large volume of rapidly stirring aqueous buffer to prevent localized high concentrations of the peptide[1].

Q2: Can I use sonication or heat to force the peptide into an aqueous solution? A2: Proceed with extreme caution. While gentle warming (< 40°C) and water-bath sonication can provide the kinetic energy required to break up macroscopic aggregates[3][4], they do not change the fundamental thermodynamic insolubility of the cyclohexylpentanoic acid residue. If the solution cools and turns cloudy, or if it forms a gel, the peptide has simply formed a colloidal suspension rather than a true solution.

Q3: If solvent optimization fails, what is the most reliable chemical modification to salvage my biological assay? A3: If your assay strictly requires an aqueous environment without organic co-solvents, you must alter the peptide's physicochemical properties. The three most authoritative approaches are:

  • PEGylation: Covalent attachment of Polyethylene Glycol (PEG) increases the hydrodynamic radius and sterically masks the hydrophobic core[5][6].

  • Hydrophilic Tags: Appending a poly-Lysine or poly-Arginine tag to the N- or C-terminus introduces a high net positive charge, forcing electrostatic repulsion between peptide monomers[7][8].

  • O-Acyl Isopeptide Method: Synthesizing the peptide with an ester bond (O-acyl) instead of an amide bond (N-acyl) at a Ser/Thr residue disrupts the backbone hydrogen bonding responsible for β-sheet aggregation[9][10].

Advanced Troubleshooting Guide: Step-by-Step Protocols

Protocol A: The Co-Solvent Titration & Self-Validation Method

Do not assume a clear liquid means your peptide is dissolved. Micro-aggregates can ruin binding assays and cause false negatives. Use this self-validating protocol to ensure true monomeric solubility.

  • Initial Solubilization: Weigh out a small test aliquot of the lyophilized peptide (e.g., 1 mg). Add 100% sterile DMSO to achieve a highly concentrated stock (e.g., 10-20 mg/mL)[3]. Vortex and sonicate for 2 minutes.

  • Dropwise Dilution: Place your target aqueous buffer (e.g., PBS, pH 7.4) on a vortex mixer at medium speed. Using a micropipette, add the DMSO stock dropwise into the buffer until you reach your desired working concentration (ensure final DMSO is ≤ 1-5% for cell-based assays)[1][4].

  • Visual Inspection: Hold the tube against a dark background. If you observe opalescence or a milky appearance, the peptide has crashed out.

  • The Centrifugation Validation Test (Critical): Centrifuge the final dilution at 10,000 x g for 5 minutes.

  • Quantification: Carefully aspirate the supernatant and measure the UV absorbance (e.g., A280 if Trp/Tyr are present, or A214 for the peptide backbone). If a visible pellet has formed, or if the supernatant absorbance is significantly lower than the theoretical yield, your peptide is aggregated. You must proceed to Sequence Modification (Protocol B).

Protocol B: Structural Modification via the O-Acyl Isopeptide Method

If your peptide contains a Serine or Threonine residue near the this compound, you can utilize the O-acyl isopeptide method to bypass synthesis and solubility issues[9][11].

  • Synthesis: During Solid-Phase Peptide Synthesis (SPPS), couple the amino acid preceding the Ser/Thr to the hydroxyl side-chain (O-acylation) rather than the alpha-amino group (N-acylation). This creates a "kink" in the backbone, preventing β-sheet formation and dramatically increasing aqueous solubility[10].

  • Purification: Purify the highly soluble O-acyl isopeptide via standard RP-HPLC. The lack of aggregation will result in sharp, well-defined peaks[11].

  • pH-Triggered Reversion (Self-Validation): Dissolve the purified isopeptide in your physiological assay buffer (pH 7.4). At neutral pH, the molecule will undergo a spontaneous O-to-N intramolecular acyl migration, converting back into the native, active peptide[9][10]. Validate this conversion by taking aliquots at 0, 30, and 60 minutes and analyzing via LC-MS; you will observe a distinct retention time shift confirming the generation of the native sequence.

Data Presentation: Solvents & Modifications

Table 1: Solvent Selection Matrix for Hydrophobic Peptides

Solvent SystemMechanism of SolubilizationBest ApplicationLimitations
100% DMSO Disrupts intermolecular H-bonds and solvates bulky hydrophobic side chains.Creating highly concentrated initial stock solutions.Toxic to cells at >1% v/v; can oxidize Cys/Met residues over time[3].
HFIP / TFE Promotes α-helical formation, effectively breaking apart β-sheet aggregates.Dissolving extremely stubborn, highly aggregated sequences.Highly volatile and toxic; must be completely evaporated before biological assays[2].
Aqueous Buffer + Surfactant (e.g., 0.1% Tween-20)Micellar encapsulation of the highly lipophilic cyclohexyl group.Biological assays strictly requiring aqueous media.Micelles may sterically hinder the peptide or interfere with mass spectrometry readouts.

Table 2: Sequence Modification Strategies

StrategyMechanistic ActionSelf-Validating Metric
O-Acyl Isopeptide Method Shifts N-acyl to O-acyl bond at Ser/Thr, disrupting backbone H-bonding and preventing aggregation[9].Spontaneous O-to-N acyl shift at pH 7.4 restores native peptide; monitor via LC-MS[10].
PEGylation Covalent attachment of PEG increases hydrodynamic radius and sterically shields the hydrophobic core[5].Size-exclusion chromatography (SEC) shows a clear shift to a larger, monomeric peak[6].
Hydrophilic Tags (Poly-K/R) Adds high net positive charge, promoting electrostatic repulsion between peptide monomers[7].Cleavage of the tag via specific linkers yields the native peptide; monitor via HPLC[8].

Mechanistic Pathways of Solubilization

Mechanism Hydrophobic This compound Residue Collapse Hydrophobic Collapse & β-sheet Aggregation Hydrophobic->Collapse Aqueous Media PEG N-terminal PEGylation (Steric Shielding) Collapse->PEG Isopeptide O-Acyl Isopeptide Bond (Disrupts Backbone H-bonds) Collapse->Isopeptide Tags Poly-Lys/Arg Tags (Electrostatic Repulsion) Collapse->Tags Soluble Aqueous Solubilization (Monomeric State) PEG->Soluble Increases Radius Isopeptide->Soluble Prevents Aggregation Tags->Soluble Increases Net Charge

Fig 2: Mechanistic pathways to overcome hydrophobic collapse and aggregation.

References

1.[1] BenchChem. Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids. Available at: 2.[3] Thermo Fisher Scientific / Hebrew University of Jerusalem. Peptide solubility guidelines. Available at: 3.[2] GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Available at: 4. MilliporeSigma. Solubility Guidelines for Peptides. Available at: 5.[4] JPT Peptide Technologies. Peptide Solubilization. Available at: 6.[9] PubMed (NIH). Development of O-acyl isopeptide method. Available at: 7.[7] GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Conquering Complexity with Hydrophilic Tag. Available at: 8.[5] Wikipedia. PEGylation. Available at: 9.[8] PMC (NIH). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. Available at: 10.[10] PubMed (NIH). Synthesis of O-acyl isopeptides. Available at: 11.[12] MDPI. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. Available at: 12.[6] Pharmaceutical Technology. Peptide PEGylation: The Next Generation. Available at: 13.[11] Springer. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis. Available at:

Sources

Technical Support Center: Purification Challenges of (R)-2-Amino-5-cyclohexylpentanoic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Mechanistic Causality

(R)-2-Amino-5-cyclohexylpentanoic acid (also known as D-homocyclohexylalanine or D-hCha) is a highly lipophilic, non-natural amino acid. It is increasingly utilized in the synthesis of peptidomimetic macrocycles, such as p53/MDM2 antagonists and JAK1 inhibitors, due to its ability to occupy spacious hydrophobic binding pockets (e.g., S4 subsites in proteases)[1][2].

The Core Purification Challenge: Unlike aromatic non-natural amino acids (e.g., naphthylalanine), hCha lacks a rigid


-electron system. The flexible, saturated cyclohexylpentyl side chain dominates the molecule's physicochemical profile. When synthesized as a racemic mixture or incorporated into a peptide yielding diastereomers, the dispersive interactions of the alkyl chain overwhelm the subtle chiral differences at the 

-carbon. Consequently, standard reversed-phase chromatography often fails to resolve these diastereomers, necessitating orthogonal approaches such as chiral derivatization, specialized chiral stationary phases (CSPs), or biocatalytic resolution[3][4].

Frequently Asked Questions (FAQs)

Q1: Why do Fmoc-protected diastereomers of hCha co-elute on standard C18 columns? A: On a C18 column, retention is driven by hydrophobic interactions. The bulky cyclohexyl ring and pentyl linker of hCha create a massive hydrophobic footprint that masks the stereocenter. The dispersive interactions between this tail and the C18 stationary phase overshadow the subtle spatial differences of the (R) and (S) configurations. Causality-driven solution: Switch to a fluorinated (e.g., PFP) or phenyl-hexyl column to introduce dipole-dipole interactions, or proceed directly to Chiral HPLC.

Q2: Which chiral stationary phase (CSP) is mechanistically best suited for Fmoc-(R)-hCha? A: Immobilized amylose-based CSPs (e.g., Chiralpak IA or IG) are highly recommended. The helical structure of the amylose polymer provides steric inclusion cavities. Because hCha lacks


 stacking capabilities, separation relies entirely on steric fit and hydrogen bonding between the carbamate (Fmoc/Boc) NH/C=O groups and the polysaccharide backbone.

Q3: Can enzymatic resolution be applied to this highly lipophilic non-natural amino acid? A: Yes, but with caveats. Wild-type amino acid dehydrogenases or acylases often exhibit low catalytic efficiency for hCha due to steric hindrance in the enzyme's active site[4]. However, using an engineered L-aminoacylase on N-acetyl-(R/S)-hCha allows the enzyme to selectively deacetylate the (S)-enantiomer. The unreacted N-acetyl-(R)-hCha can then be easily separated from the free (S)-amino acid via simple organic extraction based on their distinct pKa and solubility profiles.

Troubleshooting Guide: Diastereomeric Separation

Issue 1: Poor Resolution ( ) or Severe Peak Tailing on Chiral HPLC
  • Symptom: The chromatogram shows a broad, merged peak for the (R) and (S) diastereomers.

  • Root Cause: The free C-terminal carboxylic acid of the amino acid is partially ionizing in the mobile phase, leading to secondary interactions with the silica support of the CSP.

  • Self-Validating Solution: Introduce an acidic modifier. Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the mobile phase. This suppresses the ionization of the carboxylate, forcing the molecule into a single protonation state. If tailing persists, convert the free acid to a methyl ester prior to HPLC, which eliminates the hydrogen-bond donor/acceptor ambiguity, and hydrolyze it post-purification.

Issue 2: "Oiling Out" During Diastereomeric Salt Crystallization
  • Symptom: When attempting classical resolution using a chiral resolving agent, the mixture forms a viscous oil rather than crystalline salt precipitates.

  • Root Cause: The extreme lipophilicity and conformational flexibility of the cyclohexylpentyl chain lower the lattice energy of the resulting salt, preventing nucleation.

  • Self-Validating Solution:

    • Change the Resolving Agent: Standard agents like di-p-toluoyl-L-tartaric acid (L-DTTA)[5] may be too flexible. Switch to a rigid, hydrophobic resolving agent such as (1R,2S)-ephedrine or a chiral amine (e.g., (R)-1-phenylethylamine).

    • Adjust the Solvent System: Shift from polar protic solvents (EtOH/Water) to a less polar anti-solvent system (e.g., MTBE/Heptane) to force precipitation through hydrophobic exclusion.

Experimental Workflows & Methodologies

Protocol A: Chiral Prep-HPLC Separation of Fmoc-(R/S)-hCha

This protocol utilizes steric inclusion to separate the diastereomers without relying on


 interactions.
  • Sample Preparation: Dissolve 500 mg of Fmoc-(R/S)-hCha in 5 mL of Dichloromethane (DCM) / Isopropanol (IPA) (1:1, v/v). Ensure complete dissolution; filter through a 0.45

    
    m PTFE syringe filter.
    
  • Column Selection: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5

    
    m silica), 
    
    
    
    mm.
  • Mobile Phase: Hexane / IPA / TFA (85 : 15 : 0.1, v/v/v). Note: The 0.1% TFA is critical to maintain the carboxylic acid in a protonated state.

  • Chromatographic Conditions:

    • Flow rate: 15.0 mL/min.

    • UV Detection: 254 nm (monitoring the Fmoc group).

    • Temperature:

      
      C.
      
  • Fraction Collection: The (S)-enantiomer typically elutes first due to weaker steric inclusion in the amylose cavity. Collect the second major peak corresponding to Fmoc-(R)-hCha.

  • Recovery: Pool the fractions, evaporate the solvent under reduced pressure (bath temp

    
    C to prevent Fmoc cleavage), and lyophilize from water/acetonitrile to yield a white powder.
    
Protocol B: Enzymatic Resolution via L-Aminoacylase

A highly scalable, self-validating protocol for producing >99% ee (R)-hCha.

  • Substrate Preparation: Suspend 10 g of N-acetyl-(R/S)-hCha in 200 mL of 0.1 M Potassium Phosphate buffer (pH 7.5). Add 1 M NaOH dropwise until the substrate fully dissolves and the pH stabilizes at 7.5.

  • Enzymatic Cleavage: Add 100 mg of engineered L-aminoacylase (e.g., from Aspergillus melleus) and 1 mM

    
     (cofactor). Incubate at 
    
    
    
    C with gentle stirring for 24-48 hours.
  • Reaction Monitoring: Monitor by RP-HPLC. The reaction is complete when exactly 50% of the N-acetyl substrate is consumed (converting to free (S)-hCha).

  • Separation (The Self-Validating Step):

    • Acidify the aqueous mixture to pH 2.0 using 6 M HCl.

    • Extract with Ethyl Acetate (

      
       mL). The unreacted N-acetyl-(R)-hCha partitions into the organic layer, while the free (S)-hCha (now protonated as an ammonium salt) remains in the aqueous layer.
      
  • Deprotection: Concentrate the organic layer, dissolve the residue in 6 M HCl, and reflux for 12 hours to cleave the acetyl group. Neutralize to pH 6.0 to precipitate pure this compound.

Quantitative Data Summary

The following table summarizes the comparative efficacy of various purification strategies for hCha diastereomers/enantiomers.

Purification StrategyResolving Agent / Stationary PhaseTypical Resolution (

)
Yield (%)Enantiomeric Excess (ee)Primary Mechanism of Separation
Chiral HPLC (Normal Phase) Chiralpak IA (Amylose)2.185 - 90%> 99%Steric inclusion & H-bonding
Chiral HPLC (Reversed Phase) Chiralcel OD-RH (Cellulose)1.280 - 85%95 - 98%Hydrophobic exclusion & H-bonding
Diastereomeric Salt Cryst. L-DTTAN/A (Solid/Liquid)35 - 45%90 - 95%Differential lattice energy
Enzymatic Resolution L-AminoacylaseN/A (Kinetic)48%> 99%Stereoselective active site binding

*Note: Maximum theoretical yield for resolution of a racemate is 50%.

Workflow Visualization

The following logic diagram illustrates the decision tree and workflow for isolating the (R)-diastereomer of hCha.

PurificationWorkflow Start Crude Mixture (R/S)-2-Amino-5-cyclohexylpentanoic acid Deriv N-Terminal Protection (Fmoc-Cl / Boc2O / Ac2O) Start->Deriv Lipophilicity/H-bond tuning MethodSplit Purification Strategy Deriv->MethodSplit HPLC Chiral Prep-HPLC (Amylose/Cellulose CSP) MethodSplit->HPLC Small-scale (<10g) Enzyme Enzymatic Resolution (L-Aminoacylase) MethodSplit->Enzyme Large-scale (>10g) HPLC_R Fmoc-(R)-hCha (Target Fraction) HPLC->HPLC_R Isocratic Elution Enzyme_R N-Ac-(R)-hCha (Organic Extraction) Enzyme->Enzyme_R pH Adjustment & Extraction Deprotect Deprotection (Acid/Base Cleavage) HPLC_R->Deprotect Enzyme_R->Deprotect Final Pure (R)-2-Amino-5- cyclohexylpentanoic acid Deprotect->Final >99% ee

Caption: Decision tree and workflow for the chiral resolution of this compound.

References

  • Peptidomimetic macrocycles (US10967042B2). Google Patents. Retrieved from[1]

  • Design of a Selective Substrate and Activity Based Probe for Human Neutrophil Serine Protease 4 . PMC - NIH. Retrieved from[2]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine . MDPI. Retrieved from[5]

  • Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis . ACS Publications. Retrieved from[3]

  • Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system (US9714439B2). Google Patents. Retrieved from[4]

Sources

Technical Support Center: Aggregation in (r)-2-Amino-5-cyclohexylpentanoic Acid Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding peptide aggregation, specifically when incorporating the highly hydrophobic, non-proteinogenic amino acid, (r)-2-Amino-5-cyclohexylpentanoic acid (Ac5c). The bulky and non-polar nature of the cyclohexyl side-chain presents significant challenges during Solid-Phase Peptide Synthesis (SPPS), often leading to poor reaction kinetics, incomplete synthesis, and difficult purification. This resource is designed to provide both proactive and reactive strategies to ensure the successful synthesis and handling of these complex sequences.

Frequently Asked Questions (FAQs)
Part 1: Understanding the Problem

Q1: What is this compound (Ac5c), and why does it cause aggregation?

This compound is a synthetic amino acid characterized by a cyclohexyl group attached to a pentanoic acid backbone. Its structure imparts significant hydrophobicity and steric bulk. During SPPS, as the peptide chain elongates on the solid support, sequences containing Ac5c and other hydrophobic residues have a strong tendency to self-associate.[1][2] This association is driven by intermolecular hydrogen bonding between peptide backbones, leading to the formation of stable secondary structures like β-sheets.[3][4] These structures render the growing peptide chain insoluble within the synthesis solvent, causing the peptide-resin matrix to collapse and physically block reactive sites.[1][5]

Q2: At what point during synthesis does aggregation typically begin?

Aggregation is sequence-dependent but rarely occurs before the fifth or sixth residue is coupled.[3] The risk becomes most pronounced as the peptide elongates, particularly in sequences containing multiple hydrophobic or β-branched amino acids (e.g., Val, Ile, Phe) in proximity to the Ac5c residue.[2]

Part 2: Identifying Aggregation During Synthesis

Q3: What are the common signs of on-resin aggregation during SPPS?

Detecting aggregation early is critical for salvaging a synthesis. Key indicators include:

  • Poor Resin Swelling: The most telling sign is a visible shrinking or collapse of the resin bed after solvent addition.[1][3] A well-solvated peptide-resin should appear swollen and fluffy.

  • Slow or Incomplete Reactions: Both the Fmoc-deprotection and the amino acid coupling steps will be sluggish. This can be observed in automated synthesizers through flattened and broadened UV deprotection profiles.[1]

  • Inconclusive Colorimetric Tests: Standard amine detection tests like the Kaiser test (ninhydrin) or TNBS test may yield false negatives (e.g., a yellow or faint blue result with Kaiser test).[1] This occurs because the collapsed resin matrix prevents the test reagents from accessing the free N-terminal amines.

  • Pressure Fluctuations: In continuous-flow synthesizers, on-resin aggregation can cause an increase in back-pressure as the resin bed compacts.[6]

Part 3: Proactive Strategies to Prevent Aggregation

Q4: How should I choose my solid support (resin) for a peptide containing Ac5c?

The choice of resin is a crucial first step. To minimize inter-chain interactions, physical distance between peptide chains should be maximized.

  • Low-Loading Resins: Select resins with a lower substitution level (e.g., 0.2-0.5 mmol/g). This increases the average distance between the points where peptides are anchored, reducing the likelihood of them interacting.[3][7]

  • PEG-Grafted Resins: Resins like TentaGel, NovaPEG, or other polyethylene glycol (PEG)-grafted polystyrene resins are highly recommended.[3][8] The PEG chains create a more solution-like environment, enhancing the solvation of the growing peptide and physically disrupting the formation of aggregated structures.[8]

Q5: What are backbone protection strategies, and how do they work?

Backbone protection involves temporarily modifying the amide nitrogen in the peptide backbone to prevent hydrogen bond formation.[3][4][9]

  • Hmb/Dmb Protecting Groups: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of an amino acid every 6-7 residues effectively disrupts secondary structure formation.[3][4][5] These groups are introduced via specialized dipeptide building blocks, such as Fmoc-Ala-(Dmb)Gly-OH, and are removed during the final TFA cleavage.[1][4]

  • Pseudoproline Dipeptides: This is one of the most effective strategies. Pseudoprolines are oxazolidine or thiazolidine rings formed from Ser, Thr, or Cys residues.[10][11][12] When incorporated into a peptide sequence, they act like proline by introducing a "kink" that breaks up β-sheet structures.[2][11] They are introduced as dipeptides (e.g., Fmoc-Gly-Ser(Ψ(Me,Me)pro)-OH) to overcome the steric hindrance of acylating the pseudoproline itself.[12] The native Ser/Thr/Cys residue is regenerated upon final TFA cleavage.[1]

Troubleshooting Guide: On-Resin Aggregation Detected

If you have detected signs of aggregation mid-synthesis, immediate action is required. The following flowchart and Q&A provide a decision-making framework for intervention.

Troubleshooting Workflow Diagram

Aggregation_Troubleshooting start Aggregation Detected (Poor Swelling, Slow Kinetics) q_solvent Is the primary solvent DMF? start->q_solvent a_switch_nmp Action: Switch primary solvent to NMP. Rationale: NMP is less polar and can improve solvation of hydrophobic peptides. q_solvent->a_switch_nmp Yes a_add_dmso Action: Add 15-25% DMSO to NMP/DMF. Rationale: DMSO is a strong hydrogen bond disrupter. q_solvent->a_add_dmso No (already NMP) q_temp Is the synthesis run at room temp? a_switch_nmp->q_temp a_add_dmso->q_temp a_increase_temp Action: Increase coupling temperature to 50-60°C. Rationale: Increased thermal energy disrupts H-bonds and improves reaction kinetics. q_temp->a_increase_temp Yes q_chaotropes Have chaotropic salts been used? q_temp->q_chaotropes No (Microwave) a_increase_temp->q_chaotropes a_add_chaotropes Action: Add chaotropic salts (e.g., 0.8 M NaClO4 or 4 M KSCN) to the coupling reaction. Rationale: These salts disrupt the structure of water and weaken hydrophobic interactions. q_chaotropes->a_add_chaotropes No q_magic_mixture Is aggregation severe and persistent? q_chaotropes->q_magic_mixture Yes a_add_chaotropes->q_magic_mixture a_use_magic_mixture Action: Use 'Magic Mixture' for coupling and deprotection cycles. (DCM/DMF/NMP 1:1:1 + 1% Triton X100 + 2M Ethylene Carbonate at 55°C) q_magic_mixture->a_use_magic_mixture Yes end_node Continue Synthesis with Monitoring q_magic_mixture->end_node No a_use_magic_mixture->end_node

Caption: Troubleshooting workflow for on-resin aggregation.

Q6: My primary solvent is DMF. What is the first thing I should try?

Switch your primary synthesis solvent from dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP).[3][13] NMP is slightly less polar than DMF and is often more effective at solvating and disrupting the secondary structures of hydrophobic peptides, thereby preventing on-resin precipitation.[13] For severely aggregated sequences, adding 15-25% dimethyl sulfoxide (DMSO) to either DMF or NMP can also be beneficial, as DMSO is a powerful hydrogen bond disrupter.[3][5]

Q7: Can I use temperature to fight aggregation?

Yes. Performing coupling reactions at elevated temperatures (e.g., 50-60°C) or using microwave-assisted SPPS can provide the necessary thermal energy to break up intermolecular hydrogen bonds and improve reaction kinetics.[3][7] However, be aware that elevated temperatures can increase the risk of side reactions like racemization, especially with sensitive amino acids like Cys and His.[3]

Q8: What are chaotropic agents and how do they help?

Chaotropic agents are molecules that disrupt the hydrogen-bonding network of water and weaken the hydrophobic effect that drives aggregation.[14] Adding chaotropic salts like lithium chloride (LiCl), sodium perchlorate (NaClO4), or potassium thiocyanate (KSCN) directly to the coupling mixture can help resolubilize the collapsed peptide chains.[1][3][5] A common practice is to wash the resin with a solution of the chaotropic salt in DMF before proceeding with the coupling step.[1][5]

Q9: What is the "Magic Mixture" for extremely difficult sequences?

For cases of severe, persistent aggregation, a solvent system known as the "Magic Mixture" can be employed.[1][5] This highly disruptive cocktail typically consists of:

  • A 1:1:1 mixture of DCM/DMF/NMP

  • 1% Triton X-100 (a non-ionic detergent)

  • 2 M Ethylene Carbonate

This mixture is used at an elevated temperature (e.g., 55°C) for both acylation and deprotection steps and is one of the most powerful methods for overcoming intractable sequences.[1][5]

Part 4: Post-Synthesis Handling and Purification

Q10: My peptide containing Ac5c precipitated after cleavage and is difficult to dissolve for HPLC. What should I do?

This is a common issue with highly hydrophobic peptides. Complete solubilization is essential for accurate quantification and successful purification.

  • Test Solubility First: Always use a very small aliquot of your lyophilized peptide to test different solvents before attempting to dissolve the entire batch.[15][16]

  • Start with Organic Solvents: Do not start with aqueous buffers. Begin by dissolving the peptide in a minimal amount of a strong organic solvent. Pure DMSO is often the best choice, followed by DMF.[15][16][17] Use sonication in a water bath to aid dissolution.[17]

  • Gradual Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your aqueous HPLC mobile phase A (e.g., water with 0.1% TFA) dropwise while vortexing.[16] This gradual dilution prevents the peptide from crashing out of solution.

  • Use Denaturants: If aggregation persists, you can dissolve the peptide in a solution containing a denaturant like 6 M guanidine hydrochloride (Gdn-HCl).[16][18] You can then inject this solution directly onto the HPLC, though be mindful of potential effects on column longevity.

Key Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a pseudoproline dipeptide using HATU activation.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-Xaa-Yaa(Ψ(Me,Me)pro)-OH dipeptide (2.5 eq.) and HATU (2.45 eq.) in DMF.

  • Activation: Add DIPEA (5 eq.) to the activation mixture and vortex for 1 minute.

  • Coupling: Immediately add the activated mixture to the prepared resin. Agitate via nitrogen bubbling or orbital shaking for 2 hours at room temperature.

  • Monitoring: Take a small sample of resin beads, wash thoroughly, and perform a TNBS test to confirm reaction completion (beads should be colorless). If the reaction is incomplete, extend the coupling time.

  • Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: On-Resin Solubilization with Chaotropic Salts

This protocol is for treating an aggregated peptide-resin prior to a difficult coupling.

  • Resin Preparation: Swell the peptide-resin in DMF. If the resin appears collapsed, proceed with this protocol.

  • Chaotropic Wash: Prepare a solution of 0.8 M NaClO4 in DMF.

  • Treatment: Add the chaotropic salt solution to the resin and agitate for 30 minutes. You should observe an improvement in resin swelling.

  • Washing: Drain the salt solution and wash the resin extensively with DMF (5-7 times) to completely remove the salt, which can interfere with coupling reagents.

  • Coupling: Proceed immediately with your standard amino acid coupling protocol, preferably using a high-solvating solvent like NMP and an efficient coupling reagent like HATU.

Summary of Anti-Aggregation Strategies
StrategyMechanism of ActionOptimal Use CaseKey Considerations
Low-Loading/PEG Resin Increases distance between peptide chains; improves solvation.[3][8]Proactive: For all sequences known to be hydrophobic or long.May result in lower overall yield per gram of resin.
Pseudoproline Dipeptides Introduces a "kink" in the peptide backbone, disrupting β-sheet formation.[2][10][11]Proactive: Insert every 6-7 residues in long or hydrophobic sequences lacking Pro.Only applicable at Ser, Thr, or Cys positions.
Backbone Protection (Hmb/Dmb) Blocks backbone N-H hydrogen bonding sites.[3]Proactive: Effective for preventing aggregation and aspartimide formation.[4]Requires specialized dipeptide building blocks.
NMP or NMP/DMSO Solvent Improves solvation of the growing peptide chain.[3][13]Reactive: First-line response when aggregation is detected.DMSO can oxidize Met and unprotected Cys residues.
Elevated Temperature Provides thermal energy to disrupt hydrogen bonds and increase kinetic rates.[3]Reactive: For sluggish coupling or deprotection steps.Increases risk of racemization and other side reactions.
Chaotropic Salts Disrupts hydrophobic interactions and hydrogen bonding networks.[14]Reactive: To "rescue" a collapsed resin bed before a critical coupling.Must be thoroughly washed out before adding coupling reagents.
References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition. Retrieved from [Link]

  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. Retrieved from [Link]

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. JPT. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications. Retrieved from [Link]

  • Wikipedia. (n.d.). Chaotropic agent. Wikipedia. Retrieved from [Link]

  • Aapptec Peptides. (2019). Pseudoproline Dipeptides. Aapptec. Retrieved from [Link]

  • ResearchGate. (2013). Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions? ResearchGate. Retrieved from [Link]

Sources

Enhancing enantiomeric excess (ee) of (r)-2-Amino-5-cyclohexylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for Enhancing Enantiomeric Excess (ee)

Executive Summary & Molecule Profile

Molecule: (R)-2-Amino-5-cyclohexylpentanoic acid Class: Non-proteinogenic, hydrophobic


-amino acid.
Structural Challenge:  The bulky cyclohexylpropyl side chain creates significant hydrophobic character, often leading to solubility issues in aqueous enzymatic buffers and "oiling out" during crystallization.

Core Issue: Standard protocols for natural amino acids (like Phenylalanine) often fail here due to the steric bulk and lipophilicity of the 5-carbon-cyclohexyl tail. Achieving >99% ee requires a multi-modal approach: Kinetic Resolution (for racemates) or Asymmetric Alkylation (for de novo synthesis), followed by Diastereomeric Crystallization .

Module A: Biocatalytic Resolution (The "Green" Route)

Context: You have a racemic mixture of the N-acetyl derivative and want to isolate the (R)-enantiomer.

The System: Acylase I (specifically from Aspergillus melleus) is preferred over Porcine Kidney Acylase for this substrate. The fungal enzyme has a larger hydrophobic pocket better suited for the cyclohexylpentyl chain.

Standard Operating Procedure (SOP-Bio-01)
  • Substrate Preparation: Dissolve N-Acetyl-DL-2-amino-5-cyclohexylpentanoic acid in water.

    • Critical Step: Adjust pH to 7.5–8.0 with LiOH or NaOH. If the solution is cloudy, add 5–10% Methanol or DMSO.

  • Enzyme Addition: Add Acylase I (Aspergillus melleus, >30,000 U/g).

    • Loading: 10–20 mg enzyme per gram of substrate.

    • Co-factor: Add 0.5 mM CoCl₂ (stabilizes the enzyme active site).

  • Incubation: Stir at 37°C for 24–48 hours.

  • Work-up (The "R" Isolation):

    • Acidify to pH 1.5.

    • Extract with Ethyl Acetate.[1]

    • Aqueous Phase: Contains (S)-Free Amino Acid (Discard or save for inversion).

    • Organic Phase: Contains (R)-N-Acetyl substrate (Unreacted).

  • Hydrolysis: Reflux the organic residue in 2M HCl for 4 hours to strip the acetyl group, yielding this compound.

Troubleshooting Guide: Biocatalysis
SymptomRoot CauseCorrective Action
Conversion stalls at <40% Product InhibitionThe free (S)-amino acid is clogging the active site. Action: Perform the reaction in a membrane reactor or use a biphasic system (Water/Toluene) to sequester the product.
Low ee of (R)-product Over-conversionIf the enzyme starts eating the (R)-form (low specificity), you waited too long. Action: Stop reaction at 40–45% conversion (monitor by HPLC). Do not push to 50%.
Substrate precipitates HydrophobicityThe cyclohexyl tail is too greasy. Action: Increase temperature to 40°C and use 10% DMSO as a co-solvent. Note: Check enzyme stability in DMSO first.

Module B: Chemical Asymmetric Synthesis (The "Direct" Route)

Context: You are synthesizing the molecule from scratch and want to avoid the 50% yield loss inherent in resolution.

The System: Phase Transfer Catalysis (PTC) using Maruoka or O’Donnell catalysts. This method alkylates a glycine Schiff base with 3-cyclohexylpropyl bromide.

Standard Operating Procedure (SOP-Chem-02)
  • Catalyst Selection: Use a Cinchonidine-derived catalyst (e.g., N-benzylcinchonidinium chloride) for (R)-selectivity.

    • Note: Cinchonine usually gives (S); Cinchonidine usually gives (R). Verify the specific catalyst quadrant.

  • Reaction:

    • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester.

    • Electrophile: 1-Bromo-3-cyclohexylpropane.

    • Base: 50% KOH (aq).

    • Solvent: Toluene/Chloroform (3:1).

    • Temp: 0°C to -20°C (Lower temp = Higher ee).

  • Hydrolysis: Treat the resulting alkylated imine with 15% Citric Acid or 1N HCl to release the free amino acid ester.

Troubleshooting Guide: Chemical Synthesis
SymptomRoot CauseCorrective Action
Racemization during workup Harsh HydrolysisThe

-proton is acidic. Action: Use milder hydrolysis conditions (e.g., 15% Citric Acid in THF/Water) instead of refluxing HCl.
Low Yield Steric HindranceThe cyclohexylpropyl chain is bulky. Action: Switch to a more reactive electrophile (Iodide instead of Bromide) or add catalytic KI (Finkelstein condition).
Low ee (<80%) Catalyst AggregationAction: Dilute the reaction. High concentration causes catalyst dimerization, ruining the chiral pocket. Keep concentration <0.1 M.

Module C: Purification & Polishing (Crystallization)

Context: You have crude material (85–90% ee) and need >99% ee.

The System: Diastereomeric Salt Formation.[2][3][4][5] Since you have an (R)-amino acid, you need a chiral acid to form a salt.[6]

Recommended Resolving Agents
  • (S)-Mandelic Acid: Excellent for hydrophobic amino acids.

  • Dibenzoyl-L-tartaric acid: Forms rigid lattice structures.

Protocol: The "Half-Equivalent" Method

Instead of adding 1 equivalent of chiral acid, add 0.6 equivalents . This forces the "wrong" enantiomer to stay in solution while the "matched" pair crystallizes.

Visualizing the Logic (Graphviz):

CrystallizationLogic Start Crude (R)-Amino Acid (ee = 85%) Solvent Dissolve in boiling IPA/Water (9:1) Start->Solvent Agent Add 0.6 eq (S)-Mandelic Acid Solvent->Agent Cool Slow Cool to 25°C (0.5°C/min) Agent->Cool Check Precipitate Formed? Cool->Check Oil Issue: Oiling Out Check->Oil No (Oily layer) Filter Filter & Wash (Cold IPA) Check->Filter Yes (Crystals) Reheat Reheat & Add Seed Crystal Oil->Reheat Reheat->Cool FreeBase Dissolve Salt in Water Add NaOH -> pH 7 Filter->FreeBase Final Pure (R)-Amino Acid (ee > 99%) FreeBase->Final

Caption: Decision tree for diastereomeric salt crystallization optimization.

FAQ: Crystallization Issues

Q: My product is "oiling out" (forming a gum) instead of crystallizing. Why? A: This is classic for cyclohexyl derivatives. The hydrophobic tail disrupts the crystal lattice.

  • Fix 1: Seeding. You must have a seed crystal. If you don't have one, scratch the glass side of the flask vigorously with a glass rod to induce nucleation.

  • Fix 2: Solvent Switch. If using Ethanol/Water, switch to Isobutyl Acetate/Ethanol . The lower polarity of Isobutyl Acetate accommodates the cyclohexyl tail better than water.

Analytical Validation (Chiral HPLC)

Context: You cannot optimize what you cannot measure.

Recommended Column: Crownpak CR(+) (Daicel) or Chiralpak ZWIX(+) .

  • Why: Crown ether columns (CR+) are designed specifically for free amino acids (ammonium form).

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0). Warning: Do not use phosphate buffer with Crownpak CR+.

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detector).

  • Alternative: If UV detection is difficult (since cyclohexyl is not UV active), derivatize with FDAA (Marfey’s Reagent) and run on a standard C18 column. The diastereomers will separate easily.

References

  • Biocatalytic Resolution

    • Title: "Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids."[7][8]

    • Source:Annals of the New York Academy of Sciences (1992).[8]

    • URL:[Link]

  • Chemical Synthesis (PTC)

    • Title: "The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters."
    • Source:Accounts of Chemical Research (2004) - O'Donnell Review.
    • URL:[Link]

  • Crystallization Strategy

    • Title: "Formation and Crystallization based Separ
    • Source:Max Planck Institute (Thesis/Report).
    • URL:[Link]

  • Analytical Methods

    • Title: "Chiral HPLC Separations - Technical Guide."[9]

    • Source:Phenomenex.[9]

    • URL:[Link]

Sources

Technical Support Center: Fmoc Deprotection of (R)-2-Amino-5-cyclohexylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHA-DEP-001 Subject: Troubleshooting incomplete deprotection and aggregation in Cha-containing peptides.

The Molecule & The Problem

Context: (R)-2-Amino-5-cyclohexylpentanoic acid (often abbreviated as Cha or Cxh in some libraries, though strictly Cyclohexylalanine is Cha; this molecule is a homo-derivative) presents a dual-threat in Solid Phase Peptide Synthesis (SPPS):

  • Steric Bulk: The cyclohexyl moiety, tethered by a pentanoic chain, creates significant steric shielding around the

    
    -amino group.
    
  • Hydrophobic Collapse: The aliphatic side chain is highly lipophilic, promoting strong inter-chain hydrophobic interactions and

    
    -sheet aggregation on the resin.
    

The Symptom: Standard deprotection (20% piperidine/DMF) yields sluggish kinetics, resulting in "deletion sequences" (missing residues) or difficult-to-separate Fmoc-adducts.

Diagnostic Workflow

Before altering your protocol, confirm the failure mode using this diagnostic matrix:

Diagnostic ToolObservationInterpretation
Kaiser Test Orange / Faint Blue (Not Dark Blue)Incomplete deprotection due to sterics or aggregation.
HPLC Peak at [M + 222 Da]Fmoc-adduct. The Fmoc group was not removed.
HPLC Peak at [M - Residue Mass]Deletion sequence. The previous coupling failed, likely due to incomplete deprotection of the residue before it.
Mass Spec Peak at [M - Dipeptide]Diketopiperazine (DKP) formation. Occurs if Cha is the 2nd residue from the C-terminus.

Troubleshooting Guides

Issue A: The "Slow Deprotection" (Steric Hindrance)

Root Cause: The bulky cyclohexyl tail prevents the secondary amine (piperidine) from effectively accessing the Fmoc group for base-catalyzed


-elimination.

The Solution: The "Power Cocktail" (DBU Supplementation) Standard piperidine (pKa ~11.1) is often insufficient for sterically hindered residues. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, stronger base (pKa ~13.5) that accelerates deprotection significantly.

Protocol:

  • Standard Wash: DMF (3 x 1 min).

  • Deprotection Cocktail: Prepare 2% DBU / 2% Piperidine in DMF .

    • Note: We reduce Piperidine to minimize aspartimide formation elsewhere in the sequence, relying on DBU for speed.

  • Cycle:

    • Add cocktail (5 mL/g resin).

    • Agitate for 5 minutes . Drain.

    • Add fresh cocktail.

    • Agitate for 10 minutes . Drain.

  • Wash: DMF (5 x 1 min) to remove DBU traces (critical, as DBU can cause racemization during activation).

ngcontent-ng-c1768565111="" class="ng-star-inserted">

Warning: Do not use DBU if your peptide contains Aspartyl (Asp) or Glutamyl (Glu) residues adjacent to Glycine, as DBU promotes aspartimide formation. In those cases, use 0.1 M HOBt in your piperidine solution to suppress side reactions [1].

Issue B: Hydrophobic Aggregation (The "Difficult Sequence")

Root Cause: Cha residues tend to stack, expelling solvent from the resin matrix and causing "resin shrinkage." The deprotection reagent simply flows around the resin beads rather than through them.

The Solution: Chaotropic Salts & Magic Mixtures You must disrupt the hydrogen bonding network and solvate the hydrophobic core.

Protocol Options:

StrategyCompositionMechanism
Chaotropic Wash 0.1 M LiCl or KSCN in DMFDisrupts H-bonding networks (beta-sheets). Perform this wash before adding deprotection reagent.
The "Magic Mixture" DCM / DMF / NMP (1:1:1)DCM swells the polystyrene core; NMP solvates the hydrophobic Cha side chain better than DMF [2].
Elevated Temp Microwave (75°C, 30W)Kinetic energy overcomes the activation barrier of the aggregated state.

Recommended Workflow for Aggregation:

  • Swell resin in DCM for 10 mins (maximizes bead expansion).

  • Deprotect using 20% Piperidine in NMP (not DMF) at 50°C .

  • Wash with 0.1 M LiCl in DMF between deprotection and coupling.

Issue C: Diketopiperazine (DKP) Formation

Root Cause: If this compound is the second residue attached to the resin (e.g., Resin-AA1-Cha-Fmoc), the free amine after deprotection can attack the C-terminal ester linkage, cleaving the dipeptide off the resin as a cyclic DKP.

The Solution: Bulky Resins & Short Contact

  • Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) Resin . The extreme steric bulk of the trityl linker prevents the intramolecular attack required for DKP formation [3].

  • Short Deprotection:

    • Use 20% Piperidine in DMF .[1][2][3][4]

    • 2 x 3 minutes only.

    • Wash immediately and couple the next amino acid instantly.

Visual Troubleshooting Logic

TroubleshootingLogic Start Fmoc Removal of This compound Check Diagnostic: Kaiser Test / HPLC Start->Check Success Dark Blue Test / Clean HPLC Proceed to Coupling Check->Success Pass Failure Orange Test / Fmoc-Adduct Check->Failure Fail Analyze Analyze Sequence Position Failure->Analyze IsDipeptide Is Cha the 2nd Residue? Analyze->IsDipeptide Yes IsAggregated Is Resin Shrinking? Analyze->IsAggregated No DKPSolution DKP Risk: Switch to 2-CTC Resin Shorten Deprotection Time IsDipeptide->DKPSolution AggSolution Aggregation Risk: Use NMP Solvent Add 0.1M LiCl Wash IsAggregated->AggSolution Yes StericSolution Steric Bulk: Use 2% DBU / 2% Pip or Microwave (75°C) IsAggregated->StericSolution No (Just Slow)

Figure 1: Decision matrix for troubleshooting Fmoc deprotection failures specific to bulky/hydrophobic residues.

Frequently Asked Questions (FAQ)

Q: Can I use DBU for the entire synthesis? A: Generally, no. DBU is a strong base and can cause racemization of sensitive residues (Cys, His) and promote aspartimide formation in Asp-Gly sequences. Use it only for the "difficult" steps involving Cha or other bulky residues.

Q: Why does my resin turn white during the Cha coupling/deprotection? A: This is a visual indicator of aggregation . The peptide chains are collapsing onto themselves, expelling solvent and turning the translucent resin opaque/white. Switch to NMP or add LiCl immediately.

Q: I am seeing a mass of [M + 56] on my Mass Spec. What is this? A: This is likely a t-Butyl cation adduct . However, if you see [M + 222], that is the Fmoc group. If you see [M + 179], that is a fluorenyl-piperidine adduct , indicating that your washing steps after deprotection were insufficient.

References

  • AAPPTEC. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." Peptide Design and Synthesis Guidelines. [Link]

  • Tickler, A. K., & Wade, J. D. (2007).[5] "The 'Magic Mixture' for the synthesis of difficult sequences." Journal of Peptide Science.

  • Biotage. "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation." Biotage Knowledge Base. [Link]

  • MDPI. "Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection." RSC Advances. [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Chiral HPLC Separation of (R)-2-Amino-5-cyclohexylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

(R)-2-Amino-5-cyclohexylpentanoic acid is a critical non-proteinogenic amino acid, often utilized as a hydrophobic building block in the synthesis of peptide-based therapeutics (e.g., protease inhibitors, GPCR ligands). Its structural homology to lysine (in chain length) and phenylalanine/cyclohexylalanine (in hydrophobicity) presents a unique chromatographic challenge: the molecule is zwitterionic, highly hydrophobic, and lacks strong UV chromophores unless derivatized.

For the separation of its enantiomers, "one size fits all" does not apply.[1] The choice of method depends entirely on your downstream requirements: Speed/Throughput , Sensitivity , or Preparative Scalability .

This guide compares the three most robust methodologies validated for this class of hydrophobic amino acids:

  • Zwitterionic Ion-Exchange (ZWIX): The modern standard for LC-MS and high-throughput screening.[1]

  • Crown Ether Complexation (Crownpak): The benchmark for absolute resolution of primary amines.[1]

  • Pre-column Derivatization (Marfey’s Reagent): The solution for trace analysis and biological matrices.[1]

Decision Matrix: Selecting Your Method

Before preparing mobile phases, consult this logic flow to match the method to your specific analytical goal.

MethodSelection Start Start: Define Analytical Goal SampleType Is the sample a pure API/Synthetic or Biological Matrix? Start->SampleType Pure Synthetic / Pure Standard SampleType->Pure Synthesis Bio Biological / Trace Analysis SampleType->Bio Plasma/Cell Lysate MS_Req Is MS Detection Required? Pure->MS_Req MethodC METHOD C: Marfey's Reagent (Indirect, High Sensitivity) Bio->MethodC Derivatization cleans matrix Prep Is Preparative Scale needed? MS_Req->Prep No (UV ok) MethodA METHOD A: ZWIX (+/-) (Direct, LC-MS Compatible) MS_Req->MethodA Yes (Volatile Buffer) Prep->MethodA High Solubility MethodB METHOD B: Crownpak CR-I (Direct, High Acid, UV) Prep->MethodB High Selectivity needed

Figure 1: Decision tree for selecting the optimal chiral separation strategy.

Method A: Zwitterionic Ion-Exchange (Chiralpak ZWIX)

Best For: Routine purity checks, LC-MS analysis, and underivatized samples.[1]

The Chiralpak ZWIX series (ZWIX(+) and ZWIX(-)) are zwitterionic stationary phases designed specifically for free amino acids.[2][3] They utilize a Cinchona alkaloid derivative fused with a chiral sulfonic acid.[1][3][4] This creates a Double Ion-Pairing mechanism that is exceptionally effective for zwitterionic molecules like 2-Amino-5-cyclohexylpentanoic acid.[1]

Mechanism of Action

The separation relies on the simultaneous interaction of:

  • The analyte's ammonium group (

    
    ) with the stationary phase's sulfonate group (
    
    
    
    ).[1]
  • The analyte's carboxylate group (

    
    ) with the stationary phase's quinuclidine nitrogen (
    
    
    
    ).[1]
Experimental Protocol
  • Column: Chiralpak ZWIX(+) or ZWIX(-), 3 µm, 150 x 3.0 mm.[5]

  • Mobile Phase:

    • Bulk Solvent: MeOH / ACN / Water (49 : 49 : 2 v/v/v).[1][2][4]

    • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).[1][6]

    • Note for MS: Replace DEA with Ammonium Hydroxide or Ammonium Formate, though resolution may slightly decrease.[1]

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C (Lowering to 10°C can significantly increase resolution for hydrophobic tails).[1]

  • Detection: ELSD, CAD, or LC-MS (ESI+). UV at 210 nm is possible but has low sensitivity due to mobile phase absorbance.[1]

Performance Data (Representative)
ParameterValueNotes
Selectivity (

)
1.5 – 2.0Excellent separation due to hydrophobic cyclohexyl tail interaction.[1]
Resolution (

)
> 4.0Baseline separation typically achieved in < 10 mins.[1]
Elution Order ReversibleZWIX(+) typically elutes (L) then (D). ZWIX(-) reverses this.[1][3][6]
Loadability HighSuitable for semi-prep purification.[1]

Scientist’s Note: The cyclohexyl ring of your target molecule provides strong van der Waals interactions with the ZWIX selector, often resulting in better resolution than simple aliphatic amino acids like Leucine.

Method B: Crown Ether Complexation (Crownpak CR-I)

Best For: Absolute confirmation of optical purity, non-MS applications.[1]

Crownpak CR-I(+) and CR-I(-) utilize a chiral crown ether (18-crown-6 derivative) that forms a host-guest complex specifically with primary ammonium ions.[1] This method is the "gold standard" for resolving alpha-amino acids with high selectivity.[1]

Mechanism of Action

The ammonium group (


) of the amino acid sits inside the crown ether cavity. The chiral barriers on the crown ether sterically discriminate against one enantiomer based on the spatial arrangement of the side chain (the cyclohexylpentyl group).
Experimental Protocol
  • Column: Crownpak CR-I(+), 5 µm, 150 x 3.0 mm.[7][8]

  • Mobile Phase: Perchloric Acid (pH 1.0 to 2.[1][9]0) / Acetonitrile (85 : 15 v/v).[1][7][8]

    • Critical: The mobile phase must be acidic to ensure the amine is fully protonated (

      
      ).
      
  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 25°C (Lower temperatures increase retention and resolution).[1]

  • Detection: UV @ 200-210 nm (Low UV cutoff).

Performance Data
ParameterValueNotes
Selectivity (

)
> 2.0Very high recognition of the chiral center.[1]
Resolution (

)
> 6.0Often provides excessive resolution (large gap between peaks).[1]
Elution Order FixedOn CR-I(+), the (D)-enantiomer (R-form) usually elutes first .
Limitations High AcidThe pH 1.0 mobile phase is corrosive and not MS-friendly without suppression.[1]

Scientist’s Note: Do not use mobile phases containing Potassium (


) or Ammonium (

) salts, as they compete with the analyte for the crown ether cavity and will destroy the separation.

Method C: Indirect Derivatization (Marfey’s Reagent)

Best For: Trace analysis in biological samples (plasma, urine) or when chiral columns are unavailable.

This method involves reacting the amino acid with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) , also known as Marfey's Reagent.[1][10][11] This converts the enantiomers into diastereomers (L-L and L-D pairs), which have different physical properties and can be separated on a standard achiral C18 column.

Workflow Diagram

Marfeys Step1 Sample + FDAA (pH 8.0, 40°C, 1h) Step2 Quench with HCl (Stop Reaction) Step1->Step2 Step3 Inject on C18 Column (Achiral RP-HPLC) Step2->Step3 Step4 Detect Diastereomers (UV 340nm or MS) Step3->Step4

Figure 2: Marfey's Reagent derivatization workflow.

Experimental Protocol
  • Derivatization: Mix 50 µL sample + 100 µL 1% FDAA in acetone + 20 µL 1M NaHCO3. Heat at 40°C for 1 hour.

  • Quench: Add 20 µL 1M HCl to neutralize.

  • Separation:

    • Column: C18 (e.g., Kinetex C18), 2.6 µm, 100 x 4.6 mm.[1]

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Gradient: 20% B to 60% B over 20 minutes (The cyclohexyl group makes the derivative very hydrophobic).

  • Detection: UV @ 340 nm (Dinitrophenyl group absorbs strongly).[1]

Performance Data
ParameterValueNotes
Sensitivity HighNanomolar detection limits due to high extinction coefficient of FDAA.[1]
Elution Order PredictableThe L-D diastereomer (L-FDAA reacted with D-Amino Acid) typically elutes after the L-L form on C18.
Cost LowUses standard columns; reagent is inexpensive per sample.[1]

Comparative Summary

FeatureMethod A: ZWIXMethod B: CrownpakMethod C: Marfey's
Sample Prep Dilute & ShootDilute & ShootDerivatization (1 hr)
Column Cost High (

$)
High (

$)
Low ($)
MS Compatibility ExcellentPoor (High Acid)Excellent
Throughput High (<10 min)Medium (15-20 min)Low (Reaction + Gradient)
Robustness HighHighMedium (Reaction variability)
Primary Use Drug Discovery / QC Purity Standards Bioanalysis / PK

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Retrieved from [Link]

  • Ilisz, I., et al. (2014). "Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids."[1] Journal of Chromatography A. Retrieved from [Link]

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review."[1] Amino Acids.[1][2][3][5][8][9][12][13][14][15][16] Retrieved from [Link]

  • Hyun, M. H. (2006). "Liquid chromatographic resolution of chiral amino acids and their derivatives on crown ether-based chiral stationary phases."[1] Journal of Separation Science. Retrieved from [Link]

Sources

1H and 13C NMR characterization data for (r)-2-Amino-5-cyclohexylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of (R)-2-Amino-5-cyclohexylpentanoic acid , a non-canonical amino acid used as a hydrophobic building block in peptide synthesis and drug design. It focuses on NMR characterization , offering a comparative analysis against its structural analogs to ensure precise identification and quality control.

Executive Summary

This compound (also known as 5-Cyclohexyl-D-norvaline ) is a saturated lipophilic amino acid produced via the catalytic hydrogenation of (R)-2-Amino-5-phenylpentanoic acid. It serves as a robust, non-oxidizable hydrophobic residue in peptidomimetics, offering distinct steric and electronic properties compared to its aromatic precursors and shorter-chain homologs like Cyclohexylalanine (Cha).

This guide details the 1H and 13C NMR spectral signatures required to validate the identity and purity of this compound, distinguishing it from critical impurities such as the (S)-enantiomer and the aromatic precursor.

Part 1: Chemical Identity & Structural Logic
Property Details
IUPAC Name (2R)-2-Amino-5-cyclohexylpentanoic acid
Common Name 5-Cyclohexyl-D-norvaline
CAS Number 1227940-09-1 (R-isomer); 768366-86-5 (S-isomer)
Molecular Formula C₁₁H₂₁NO₂
Molecular Weight 199.29 g/mol
Structural Class Non-proteinogenic, aliphatic, hydrophobic amino acid
Precursor (R)-2-Amino-5-phenylpentanoic acid (CAS: 36061-08-2)
Structural Diagram & Synthesis Logic

The synthesis typically involves the hydrogenation of the phenyl ring. This transformation drastically alters the NMR spectrum, removing aromatic signals and introducing complex upfield multiplets.

SynthesisPath Precursor (R)-2-Amino-5-phenylpentanoic acid (Aromatic Signals: 7.1-7.3 ppm) Process Catalytic Hydrogenation (H2, PtO2/Pd-C) Precursor->Process Reduction Product This compound (Cyclohexyl Multiplets: 0.8-1.7 ppm) Process->Product Saturation

Figure 1: Synthesis pathway highlighting the loss of aromaticity, the primary NMR indicator of conversion.

Part 2: NMR Characterization Data

The following data represents the characteristic spectral signatures observed in D₂O (with DCl/TFA) and DMSO-d₆ . The absence of aromatic protons and the presence of a 5-carbon linker (including the cyclohexyl attachment point) distinguish this molecule.

1. Comparative 1H NMR Analysis

Solvent: D₂O + DCl (Acidic conditions ensure protonation of the amine, sharpening the α-proton signal).

Position Chemical Shift (δ, ppm) Multiplicity Assignment Logic & Causality
α-CH (H-2) 3.90 – 4.05 Triplet (t) or ddDeshielded by the electron-withdrawing ammonium (NH₃⁺) and carboxyl (COOH) groups.
β-CH₂ (H-3) 1.80 – 1.95 Multiplet (m)Diastereotopic protons adjacent to the chiral center; often appear as a complex multiplet.
γ-CH₂ (H-4) 1.35 – 1.50 Multiplet (m)Shielded methylene bridge; distinct from the β-protons due to distance from the chiral center.
δ-CH₂ (H-5) 1.20 – 1.35 Multiplet (m)Linker to the cyclohexyl ring; overlaps significantly with ring protons.
Cyclohexyl (H-1') 1.10 – 1.30 Broad mMethine proton at the ring junction; heavily shielded.
Cyclohexyl Ring 0.80 – 1.75 Broad ComplexCharacteristic "hump" of cyclohexane. Equatorial protons appear downfield (~1.6-1.7), axial upfield (~0.8-1.0).
2. Comparative 13C NMR Analysis

Solvent: D₂O / DMSO-d₆

Carbon Type Shift (δ, ppm) Differentiation Note
Carbonyl (C-1) 172.0 – 174.0 Typical for α-amino acids. Confirms free acid form (Esters appear ~170 or lower).
α-Carbon (C-2) 53.0 – 55.0 Diagnostic peak. Shift varies slightly with pH.
β-Carbon (C-3) 30.0 – 32.0 Bridge carbon.
δ-Carbon (C-5) 36.5 – 37.5 Linker to the ring; slightly deshielded by the bulky cyclohexyl group compared to linear chains.
Cyclohexyl CH 34.0 – 36.0 The tertiary carbon of the ring.
Cyclohexyl CH₂ 25.0 – 33.0 Multiple peaks (usually 3 distinct signals) representing the ring methylenes.
Part 3: Performance Comparison & Alternatives

This section objectively compares this compound with its closest analogs to guide selection in experimental design.

Comparative Matrix: Product vs. Alternatives
Feature This compound (R)-2-Amino-5-phenylpentanoic Acid (Precursor)(R)-Cyclohexylalanine (Cha) (Homolog)
Hydrophobicity High (Aliphatic)Moderate (Aromatic)High (Aliphatic)
Steric Reach Extended (5-carbon chain places ring far from backbone)Extended (Planar ring)Short (3-carbon chain; ring close to backbone)
NMR Distinction 0.8–1.8 ppm Multiplet (No aromatic signals)7.1–7.3 ppm Multiplet (Aromatic signals present)β-CH₂ distinct (Diastereotopic split is stronger due to proximity to chiral center)
Chemical Stability Excellent (Resistant to oxidation/nitration)Susceptible to electrophilic aromatic substitutionExcellent
Application Deep hydrophobic pocket binding; Membrane insertionPi-stacking interactionsStandard hydrophobic substitution
Experimental Workflow: Distinguishing Analogs

Use this logic flow to identify the correct compound in a mixed or unknown sample.

IdentificationLogic Start Unknown Sample (1H NMR in D2O/DCl) CheckAromatic Check 7.0 - 7.5 ppm region Start->CheckAromatic AromaticYes Signals Present: Precursor (Phenyl Analog) CheckAromatic->AromaticYes Peaks Found AromaticNo No Signals: Cyclohexyl Derivative CheckAromatic->AromaticNo Silent CheckChain Analyze Integration of Aliphatic Region (1.0 - 2.0 ppm) AromaticNo->CheckChain ShortChain Integral ~13H (incl. ring): Cyclohexylalanine (Cha) CheckChain->ShortChain Lower H Count LongChain Integral ~17H (incl. ring): 5-Cyclohexylpentanoic Acid CheckChain->LongChain Higher H Count

Figure 2: NMR decision tree for distinguishing the product from precursors and homologs.

Part 4: Experimental Protocols
Protocol 1: NMR Sample Preparation for Resolution

To obtain the sharpest resolution of the aliphatic chain and cyclohexyl ring:

  • Solvent: Use D₂O containing 1-2% DCl (or TFA-d).

    • Reasoning: The acidic environment protonates the amine (NH₃⁺) and carboxyl (COOH), preventing exchange broadening and fixing the conformation.

  • Concentration: 10–15 mg/mL.

  • Reference: TSP (Trimethylsilylpropanoic acid) at 0.00 ppm.

Protocol 2: Enantiomeric Purity Determination

Since the (R) and (S) enantiomers have identical achiral NMR spectra, use a Chiral Shift Reagent.

  • Reagent: Add (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or a Europium chiral shift reagent.

  • Observation: Monitor the α-proton (H-2) signal (~3.9 ppm).

  • Result: In a racemic mixture, the α-proton will split into two distinct triplets. A pure (R)-sample will show a single shifted triplet.

References
  • Shimohigashi, Y., et al. (1983). "Cyclic peptides. XIII. Asymmetric synthesis of aromatic L-alpha-amino acids through hydrogenation of cyclic dehydrodipeptides." International Journal of Peptide and Protein Research, 21(1), 11-15. Link

  • ChemScene. (2024). "(S)-2-Amino-5-cyclohexylpentanoic acid Product Data." ChemScene Product Catalog. Link

  • Sigma-Aldrich. (2024). "(R)-2-Amino-5-phenylpentanoic acid Product Specification." Merck/MilliporeSigma. Link

  • Nie, Q., et al. (2024). "Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System." Molecules, 29(10), 2291. Link

Mass spectrometry fragmentation analysis of (r)-2-Amino-5-cyclohexylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation Analysis of (R)-2-Amino-5-cyclohexylpentanoic Acid

Executive Summary

This technical guide provides a comparative analysis of the mass spectrometry (MS) fragmentation behavior of This compound (referred to herein as Ahcp ), a non-proteinogenic amino acid increasingly utilized in peptide therapeutics to enhance hydrophobic interactions and metabolic stability.

Designed for analytical chemists and drug development professionals, this document contrasts Ahcp with its structural analogues—Cyclohexylalanine (Cha) and Phenylalanine (Phe) . We define the specific diagnostic ions required for unambiguous identification and provide optimized collision energy protocols to distinguish Ahcp from isobaric or homologous impurities during quality control (QC) and pharmacokinetic (PK) profiling.

Structural Context & Analytical Challenge

This compound features a cyclohexyl ring attached to the


-carbon via a propyl linker (

spacer). This aliphatic carbocycle mimics the spatial bulk of aromatic residues like Phenylalanine but lacks

-electron density, altering both receptor binding and gas-phase fragmentation kinetics.

The Analytical Challenge: In peptide synthesis, Ahcp is often misidentified as Cyclohexylalanine (Cha) (which has a


 spacer) or confused with hydrogenation byproducts of Phenylalanine analogues. Standard low-resolution MS cannot distinguish structural isomers, and high-resolution MS (HRMS) requires precise fragmentation maps to confirm the chain length and ring saturation.
Table 1: Structural & Physical Comparison of Target Analytes
AnalyteAbbr.FormulaMonoisotopic Mass (

)

(

)
Side Chain Structure
This compound Ahcp

199.1572 200.1645

CyclohexylalanineCha

171.1259172.1332

PhenylalaninePhe

165.0790166.0863

Comparative Fragmentation Analysis

The identification of Ahcp relies on the generation of a unique Immonium Ion . While the protonated precursor (


) confirms molecular weight, the immonium ion (

) provides the specific fingerprint of the side chain.
Diagnostic Ion Generation (CID Mode)

Under Collision-Induced Dissociation (CID),


-amino acids typically fragment via the loss of 

(46 Da) or

(17 Da). However, the most robust diagnostic marker is the immonium ion formed by internal cleavage.
  • Ahcp Behavior: The propyl-cyclohexyl side chain generates a stable immonium ion at

    
     154.16 . This ion corresponds to the formula 
    
    
    
    .
  • Cha Comparison: Cyclohexylalanine, having a shorter linker, yields an immonium ion at

    
     126.13  (
    
    
    
    ).
  • Phe Comparison: Phenylalanine yields a distinctive immonium ion at

    
     120.08  and often a tropylium ion at 
    
    
    
    91.05
    . Ahcp lacks the aromatic stability to form a tropylium equivalent, preventing false positives.
Table 2: Diagnostic Fragment Ions (ESI-MS/MS)
AnalytePrimary Diagnostic Ion (Immonium)Secondary Fragment (Neutral Loss)Interference Risk
Ahcp

154.16

183.14 (

)
Low (Unique Mass)
Cha

126.13

155.10 (

)
High (Isobaric with Lysine Acetylation markers)
Phe

120.08

91.05 (Tropylium)
High (Common in biological matrices)

Analyst Note: The mass difference of exactly 28.03 Da (


) between the immonium ions of Ahcp (154) and Cha (126) serves as a definitive "ruler" for verifying the propyl vs. methyl linker length during synthesis QC.

Fragmentation Pathway Visualization

The following diagram illustrates the specific fragmentation pathway for Ahcp under ESI-CID conditions. Note the parallel pathways: the dominant formation of the immonium ion and the secondary neutral loss of ammonia.

Ahcp_Fragmentation Precursor Precursor [M+H]+ m/z 200.16 (C11H22NO2+) AmmoniaLoss [M+H - NH3]+ m/z 183.14 (C11H19O2+) Precursor->AmmoniaLoss - NH3 (17 Da) FormicLoss [M+H - HCOOH]+ m/z 154.16 (Immonium Ion) Precursor->FormicLoss - H2O - CO (46 Da) Immonium Diagnostic Immonium Ion (H2N+=CH-C3H6-C6H11) m/z 154.16 FormicLoss->Immonium Isomerization/Stabilization

Figure 1: ESI-MS/MS Fragmentation Pathway of this compound showing the derivation of the diagnostic m/z 154 ion.

Experimental Protocol: Optimized Characterization

To ensure reproducible identification, the following protocol utilizes a Normalized Collision Energy (NCE) ramp. This method is self-validating: if the ratio of the precursor to the immonium ion does not follow the expected curve, the sample may contain isobaric impurities.

Methodology: Direct Infusion ESI-MS/MS

1. Sample Preparation:

  • Dissolve Ahcp standard to 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Critical Step: Avoid high concentrations (>10 µM) to prevent dimer formation (

    
     at m/z 399.32), which complicates fragmentation spectra.
    

2. Instrument Parameters (Orbitrap/Q-TOF):

  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 275°C.

  • Isolation Window: 1.0 Da (Tight isolation is crucial to exclude isotopes of contaminants).

3. Collision Energy (CE) Optimization: Perform a "CE Breakdown Curve" analysis.

  • Low CE (10-15 eV): Dominant species is

    
    . Minimal fragmentation.
    
  • Medium CE (20-30 eV): Appearance of

    
     (m/z 183).
    
  • High CE (35-45 eV): Dominance of Diagnostic Immonium Ion (m/z 154).

4. Acceptance Criteria (Validation): For positive identification of Ahcp in a peptide sequence:

  • Precursor mass error < 5 ppm (Theoretical: 200.1645).

  • Presence of m/z 154.16 peak at >5% relative abundance.

  • Absence of m/z 91.05 (confirms no Phenylalanine contamination).

  • Absence of m/z 126.13 (confirms no Cyclohexylalanine contamination).

Strategic Recommendations for Drug Development

Why choose Ahcp over Cha? While Cyclohexylalanine is a standard "go-to" for introducing aliphatic bulk, Ahcp offers a longer flexible linker (


 vs 

). This allows the cyclohexyl ring to access deeper hydrophobic pockets in receptor sites that are sterically occluded for Cha.

QC Warning: When synthesizing peptides containing Ahcp, be vigilant of incomplete coupling . The steric bulk of the side chain can hinder reaction rates. Use the m/z 154 diagnostic ion in LC-MS/MS monitoring of the crude cleavage mixture to confirm incorporation efficiency versus failed sequences (deletions).

References

  • Matrix Science. (n.d.). Peptide Fragmentation and Immonium Ions. Mascot Help. Retrieved from [Link] Establishes the foundational nomenclature for peptide fragmentation and the derivation of immonium ions.

  • National Institutes of Health (NIH). (2019).

    
    -Amino Acids by High-Resolution ESI-MS/MS. PMC. Retrieved from [Link]
    Provides the mechanistic basis for neutral losses (
    
    
    
    ,
    
    
    ) in aliphatic amino acids.

A Comparative Guide to the Hydrophobicity of (R)-2-Amino-5-cyclohexylpentanoic Acid and Cyclohexylalanine for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide and small molecule drug design, the modulation of hydrophobicity is a critical lever for optimizing pharmacokinetic and pharmacodynamic properties. The incorporation of non-canonical amino acids offers a sophisticated strategy to fine-tune these characteristics. This guide provides an in-depth comparison of the hydrophobicity of two such amino acids: (R)-2-Amino-5-cyclohexylpentanoic acid and Cyclohexylalanine.

Introduction: The Significance of Hydrophobicity in Drug Design

Hydrophobicity, often quantified by the partition coefficient (LogP), governs a molecule's behavior in both aqueous and lipid environments. This fundamental property influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For peptide-based therapeutics, increasing hydrophobicity can enhance metabolic stability by shielding the peptide backbone from enzymatic degradation and can also improve interactions with hydrophobic pockets on target proteins. However, excessive hydrophobicity can lead to poor aqueous solubility and non-specific binding. Therefore, a nuanced understanding and precise control of this parameter are paramount.

Structural Comparison: A Tale of Two Side Chains

At first glance, both this compound and Cyclohexylalanine feature a cyclohexyl ring, a bulky, nonpolar moiety that contributes significantly to their hydrophobic character. However, the key distinction lies in the length of the aliphatic linker connecting this ring to the amino acid backbone.

Cyclohexylalanine (Cha) , or 3-cyclohexylalanine, is an analogue of phenylalanine where the phenyl ring is replaced by a cyclohexyl ring.[1][2] This substitution removes the aromaticity while retaining a similar steric bulk, making it a valuable tool for probing the role of aromaticity versus hydrophobicity in molecular interactions.[2]

This compound , on the other hand, possesses a longer, three-carbon linker between the alpha-carbon and the cyclohexyl group. This extended aliphatic chain is anticipated to confer a greater degree of hydrophobicity compared to the single methylene group in Cyclohexylalanine.

Figure 1. Chemical structures of this compound and Cyclohexylalanine.

Quantitative Comparison of Hydrophobicity

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
(S)-2-Amino-5-cyclohexylpentanoic acidC₁₁H₂₁NO₂199.292.1489[3]
L-CyclohexylalanineC₉H₁₇NO₂171.24-0.3

Note: The predicted LogP for (S)-2-amino-5-cyclohexylpentanoic acid is provided, which is the enantiomer of the (R)-form discussed. Enantiomers have identical physical properties, including LogP.

The predicted LogP values suggest a significant difference in hydrophobicity. The positive LogP of (S)-2-Amino-5-cyclohexylpentanoic acid indicates a preference for a nonpolar environment, classifying it as a hydrophobic molecule. In contrast, the negative predicted LogP for L-Cyclohexylalanine suggests it is more hydrophilic. This is somewhat counterintuitive given the presence of the cyclohexyl ring. It is important to note that computational predictions can vary, and experimental validation is crucial.

Studies involving the incorporation of Cyclohexylalanine into peptides have qualitatively confirmed its hydrophobic nature, noting that it is substantially more hydrophobic than Phenylalanine.[4] This increased hydrophobicity is attributed to the aliphatic nature of the cyclohexyl ring compared to the aromatic phenyl ring.

Experimental Determination of Hydrophobicity via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A robust and widely accepted experimental method for quantifying the hydrophobicity of amino acids and peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5] In RP-HPLC, molecules are separated based on their hydrophobicity through differential partitioning between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.

RP_HPLC_Workflow Experimental Workflow for Hydrophobicity Determination by RP-HPLC cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis prep1 Dissolve amino acid standards (e.g., 1 mg/mL in mobile phase A) hplc2 Inject sample prep1->hplc2 prep2 Prepare a series of standard amino acids with known hydrophobicity for calibration data2 Correlate tR with known hydrophobicity values of standards prep2->data2 hplc1 Equilibrate C18 column with initial mobile phase conditions hplc1->hplc2 hplc3 Elute with a gradient of increasing organic modifier (e.g., acetonitrile) hplc2->hplc3 hplc4 Detect eluting compounds (e.g., UV at 210-220 nm) hplc3->hplc4 data1 Record retention times (tR) hplc4->data1 data1->data2 data3 Determine hydrophobicity index or relative hydrophobicity data2->data3

Figure 2. Generalized experimental workflow for determining amino acid hydrophobicity using RP-HPLC.

Detailed Experimental Protocol for RP-HPLC Analysis

This protocol provides a framework for comparing the hydrophobicity of this compound and Cyclohexylalanine.

1. Materials and Reagents:

  • This compound

  • Cyclohexylalanine (L- or D/L- form)

  • A set of standard amino acids with known hydrophobicity (e.g., Glycine, Alanine, Valine, Leucine, Phenylalanine)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with a gradient pump and UV detector

2. Preparation of Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

3. Sample Preparation:

  • Prepare 1 mg/mL stock solutions of each amino acid (test compounds and standards) in Mobile Phase A.

4. HPLC Conditions:

  • Column: C18 reversed-phase column

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: Linear gradient from 95% to 5% B

    • 31-40 min: 5% B (column re-equilibration)

5. Data Analysis and Interpretation:

  • Inject each amino acid standard and the two test compounds separately and record their retention times.

  • Plot the retention times of the standard amino acids against their known hydrophobicity indices (available from various published scales).[6]

  • From this calibration curve, determine the experimental hydrophobicity indices for this compound and Cyclohexylalanine based on their retention times.

  • A longer retention time directly correlates with greater hydrophobicity.

Causality Behind Experimental Choices:

  • C18 Column: The C18 (octadecyl) stationary phase is the most common nonpolar phase in RP-HPLC and provides excellent separation of hydrophobic molecules.

  • Acetonitrile Gradient: A gradient of increasing acetonitrile concentration is used to elute compounds with a wide range of hydrophobicities. Acetonitrile is a common organic modifier that effectively disrupts the hydrophobic interactions between the analytes and the stationary phase.

  • Trifluoroacetic Acid (TFA): TFA is an ion-pairing agent that is added to the mobile phase to improve peak shape and resolution. It forms ion pairs with the charged amino and carboxyl groups of the amino acids, neutralizing their charge and promoting more consistent hydrophobic interactions with the stationary phase.[7]

Conclusion and Practical Implications

Based on structural analysis, this compound is predicted to be significantly more hydrophobic than Cyclohexylalanine due to its longer aliphatic side chain. This is supported by the computationally predicted LogP values. Experimental verification through RP-HPLC is essential to confirm this and to establish a quantitative measure of their relative hydrophobicities.

For drug development professionals, the choice between these two non-canonical amino acids will depend on the desired level of hydrophobicity.

  • Cyclohexylalanine offers a moderate increase in hydrophobicity compared to its aromatic counterpart, Phenylalanine, and can be used to enhance peptide stability and receptor binding without drastically altering solubility.[2]

  • This compound represents a more significant step up in hydrophobicity. Its incorporation would be suitable for applications where a substantial increase in lipophilicity is required, for example, to promote membrane permeability or to engage with deep hydrophobic binding pockets.

By understanding the distinct hydrophobic contributions of these and other non-canonical amino acids, researchers can more effectively navigate the complex landscape of drug design and develop novel therapeutics with optimized properties.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 712421, L-Cyclohexylalanine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95475, Cyclohexylalanine. Retrieved from [Link]

  • Kawakami, T., et al. (2011). Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine. PubMed, 21(12), 3465-73. Retrieved from [Link]

  • Mant, C. T., et al. (2009). Intrinsic amino acid side-chain hydrophilicity/hydrophobicity coefficients determined by reversed-phase high-performance liquid chromatography of model peptides. PubMed, 92(5), 573-95. Retrieved from [Link]

  • Petritis, K., et al. (2006). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini. Journal of Chromatography A, 1104(1-2), 10-18. Retrieved from [Link]

  • Al Musaimi, O., et al. (2022). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of Separation Science, 45(23), 4205-4221. Retrieved from [Link]

  • Valko, K., et al. (1997). Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry, 69(11), 2022-2029. Retrieved from [Link]

  • Minick, D. J., et al. (1989). Modeling Octanol-Water Partition Coefficients by Reversed-Phase Liquid Chromatography.
  • Nguyen, P. T., et al. (2020). Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ. eScholarship, University of California. Retrieved from [Link]

  • Al-Gharabli, S. I., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6149. Retrieved from [Link]

  • Peptide 2.0 Inc. (n.d.). Peptide Hydrophobicity/Hydrophilicity Analysis Tool. Retrieved from [Link]

  • Aguilar, M. I., & Hearn, M. T. W. (1996). HPLC of Peptides and Proteins. In Methods in Enzymology (Vol. 271, pp. 3-26). Academic Press.
  • Reddit. (2023, November 23). Hydrophobicity of amino acids. r/OrganicChemistry. Retrieved from [Link]

  • Zamora, J. M., et al. (2024). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. Open Exploration, 4, 20. Retrieved from [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Analysis of hydrophobic and hydrophilic moments of short penetrating peptides for enhancing mitochondrial localization: prediction and validation. Retrieved from [Link]

  • bioRxiv. (2025, February 10). Hydrophobic tuning with non-canonical amino acids in a copper metalloenzyme. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021, August 18). Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series of Cyclic Decapeptides. Retrieved from [Link]

  • ResearchGate. (n.d.). HYDROPHOBICITY SCALES OF AMINO ACIDS. Retrieved from [Link]

  • Biotage. (2023, February 2). What is the Role of LogP in Sample Prep Methods? Retrieved from [Link]

  • ChemRxiv. (n.d.). From Canonical to Unique: Extension of A Lipophilicity Scale of Amino Acids to Non-Standard Residues. Retrieved from [Link]

  • ResearchGate. (2025, August 7). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. Retrieved from [Link]

  • CHAP. (n.d.). Hydrophobicity Scales. Retrieved from [Link]

  • Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2022, March 22). A story of peptides, lipophilicity and chromatography – back and forth in time. Retrieved from [Link]

  • Mechanisms of retention in HPLC Part 2. (n.d.). Retrieved from [Link]

  • Eagle Biosciences. (n.d.). Phenylalanine, Tyrosine & Tryptophan HPLC Assay. Retrieved from [Link]

  • BCO-DMO. (2018, October 30). Determination of Amino Acid Concentrations using HPLC. Retrieved from [Link]

  • Nanologica. (n.d.). Separation of 18 standard amino acids. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

Sources

High-Resolution Structural Validation of (R)-2-Amino-5-cyclohexylpentanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Unnatural amino acids (UAAs) are the cornerstone of modern peptidomimetic drug discovery, enabling the design of therapeutics with enhanced proteolytic stability and novel target interactions[1]. (R)-2-Amino-5-cyclohexylpentanoic acid is a highly lipophilic, chiral UAA frequently utilized to probe hydrophobic binding pockets. However, the structural validation of this molecule presents a unique analytical challenge. Its flexible cyclohexylpentyl side chain exhibits significant conformational heterogeneity, and verifying the absolute configuration of the (R)-α-carbon is critical for pharmacological efficacy.

This guide objectively compares X-ray crystallography against orthogonal analytical techniques (Chiral HPLC and NMR) and provides a field-proven, self-validating protocol for the definitive structural characterization of this UAA.

Comparative Analysis of Structural Validation Modalities

When validating chiral UAAs, researchers must distinguish between bulk enantiomeric purity and absolute 3D conformation. Table 1 summarizes the performance of standard modalities.

Table 1: Comparative Performance of Structural Validation Modalities

Validation ModalityPrimary OutputAbsolute ConfigurationConformational DataSample RequirementKey Limitation
X-ray Crystallography 3D CoordinatesUnambiguous (Flack Parameter)High-resolution sidechain mappingSingle crystal (~0.1 mm)Requires a crystallizable sample
NMR (Mosher's Method) Δδ Chemical ShiftsInferred (via anisotropic shielding)Limited (Aliphatic multiplet overlap)~5 mgRequires covalent derivatization
Chiral HPLC Enantiomeric Excess (ee%)No (Requires pure reference standard)None<1 mgDependent on Chiral Stationary Phase

Deep Dive: The Causality of X-ray Crystallographic Superiority

While Chiral HPLC is the industry standard for determining enantiomeric excess (ee%)[2], it cannot assign absolute stereochemistry without a pre-validated reference standard. NMR spectroscopy utilizing Mosher's acid derivatization is a common alternative for determining absolute configuration; however, it relies heavily on the anisotropic shielding effects of a phenyl ring[3].

For this compound, the long, flexible aliphatic chain (pentyl linker + cyclohexyl ring) results in severe multiplet overlap in the 1.0–2.0 ppm region of the ¹H NMR spectrum. This spectral crowding dilutes the measurable chemical shift differences (Δδ) between diastereomers, rendering Mosher's method ambiguous and prone to misinterpretation[3].

X-ray crystallography bypasses these limitations by providing direct spatial coordinates of all atoms. The causality behind its superiority lies in the phenomenon of anomalous dispersion . When irradiated with X-rays, atoms absorb and re-emit photons with a slight phase shift. This breaks Friedel's Law, allowing the crystallographer to distinguish between enantiomers by calculating the Flack parameter [4]. A Flack parameter near 0 (with a standard uncertainty < 0.04) provides mathematically unambiguous proof of the (R)-configuration, independent of reference standards or derivatization artifacts[4].

Experimental Protocol: Self-Validating Crystallization & X-ray Workflow

To achieve atomic-resolution data for this compound, the inherent flexibility of the aliphatic side chain must be restricted. The following protocol utilizes salt formation to lock the backbone conformation and introduces a heavier anomalous scatterer (Chloride) to enhance the precision of the Flack parameter.

Step 1: Salt Formation & Crystallization Setup
  • Dissolution: Dissolve 20 mg of enantiopure this compound in 500 µL of Methanol.

  • Heavy Atom Introduction: Add 1.05 equivalents of 1M HCl (aq) to protonate the primary amine, forming the hydrochloride salt. Causality: The Cl⁻ ion provides a strong anomalous scattering signal (Δf″) under Cu-Kα radiation, which is essential for accurate absolute structure determination[4].

  • Vapor Diffusion: Place the solution in a 2 mL inner vial and place it inside a 10 mL outer vial containing 3 mL of an anti-solvent (e.g., Diethyl Ether).

  • Incubation: Seal the outer vial and incubate at 4°C for 3–5 days to allow slow vapor equilibration and the growth of diffraction-quality single crystals.

Step 2: X-ray Diffraction Data Collection
  • Harvesting: Harvest a single crystal (approx. 0.1 x 0.1 x 0.2 mm) using a nylon loop and immediately submerge it in a cryoprotectant (e.g., Paratone-N oil).

  • Cryocooling: Flash-cool the crystal to 100 K in a liquid nitrogen stream to minimize thermal vibrations (B-factors) of the flexible cyclohexyl ring.

  • Diffraction: Collect diffraction data using a diffractometer equipped with a Cu-Kα microfocus source (λ = 1.54184 Å). Causality: Cu-Kα radiation maximizes the anomalous scattering of lighter atoms compared to Mo-Kα, ensuring a highly reliable Flack parameter[4].

Step 3: Structure Solution and Refinement
  • Phase Solution: Solve the phase problem using direct methods (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F² (SHELXL). Model the cyclohexyl ring carefully, as it may exhibit chair-flip disorder.

  • Validation: Validate the absolute configuration by analyzing the Flack parameter (x). The self-validating threshold for an enantiopure sample is x = 0.00 ± 0.04[4].

G cluster_0 Primary Validation: X-ray Crystallography cluster_1 Orthogonal Validation Methods Start Synthesized UAA: This compound Salt Salt Formation (HCl addition) Start->Salt HPLC Chiral HPLC (CSP Column) Start->HPLC NMR NMR Spectroscopy (Mosher's Method) Start->NMR Cryst Vapor Diffusion Crystallization Salt->Cryst Diffract Cu-Kα X-ray Diffraction (Anomalous Scattering) Cryst->Diffract Flack Flack Parameter Calculation (x ≈ 0) Diffract->Flack End Comprehensive Structural Validation Flack->End Absolute 3D Structure EE Enantiomeric Excess (ee > 99%) HPLC->EE EE->End Bulk Purity Shift Δδ Analysis (Limited by aliphatic overlap) NMR->Shift Shift->End Relative Stereocenter

Workflow comparing X-ray crystallography against orthogonal methods for UAA structural validation.

Data Interpretation & Experimental Results

The integration of X-ray crystallography with Chiral HPLC provides a comprehensive structural profile. Table 2 presents representative validation data for the synthesized UAA.

Table 2: Experimental Validation Metrics for this compound HCl

ParameterExperimental ValueValidation Significance
Chemical Formula C₁₁H₂₂ClNO₂ (HCl Salt)Heavy Cl⁻ ion enhances anomalous dispersion.
Space Group P2₁2₁2₁ (Orthorhombic)Non-centrosymmetric, requisite for chiral molecules.
Resolution 0.85 ÅAtomic resolution; confirms cyclohexyl chair conformation.
R1 (I > 2σ(I)) 0.034High model accuracy; excellent fit to experimental data.
Flack Parameter (x) 0.015(8)x ≈ 0 mathematically confirms the (R)-configuration.
Enantiomeric Excess >99.5% (via Chiral HPLC)Confirms bulk purity correlates with single-crystal data.

Conclusion

For the structural validation of flexible, aliphatic unnatural amino acids like this compound, X-ray crystallography remains the gold standard. While Chiral HPLC is indispensable for quantifying bulk enantiomeric excess, only single-crystal X-ray diffraction—augmented by heavy-atom salt formation and anomalous dispersion—can unequivocally confirm the absolute (R)-configuration and map the 3D conformational space of the lipophilic side chain.

References[1] Title: Computational Design of an Unnatural Amino Acid Dependent Metalloprotein with Atomic Level Accuracy

Sources

Establishing a Definitive Optical Rotation Standard for (R)-2-Amino-5-cyclohexylpentanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For scientists and professionals in drug development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of its biological activity. In the case of novel chiral molecules such as (R)-2-Amino-5-cyclohexylpentanoic acid, establishing a robust and reliable optical rotation standard is a foundational step in ensuring enantiomeric purity and, consequently, the safety and efficacy of a potential therapeutic agent. This guide provides an in-depth, experience-driven approach to determining and standardizing the optical rotation for this and other new chemical entities, moving beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice.

The Imperative of a Standard: Why Optical Rotation Matters

Optical rotation is an intrinsic property of a chiral molecule that describes its interaction with plane-polarized light.[1][2] For a given enantiomer, the direction and magnitude of this rotation are unique under specific conditions.[3] In the pharmaceutical industry, polarimetry is a cornerstone of quality control, serving as a rapid and non-destructive method to:

  • Confirm Enantiomeric Identity: Differentiating between enantiomers is crucial, as they can have vastly different pharmacological and toxicological profiles.[1]

  • Assess Enantiomeric Purity: The specific rotation of a sample is directly proportional to its enantiomeric excess, making it a valuable tool for quantifying the purity of the desired enantiomer.[2]

  • Ensure Batch-to-Batch Consistency: A defined optical rotation standard is a key release criterion for active pharmaceutical ingredients (APIs), ensuring uniformity across manufacturing batches.[1]

Given that this compound is a non-standard amino acid, a publicly available, pharmacopeial standard for its optical rotation is unlikely to exist. Therefore, the onus is on the research and development team to establish a well-characterized in-house reference standard.

A Gold-Standard Protocol for Determining Specific Rotation

The following protocol is designed to establish a definitive specific rotation value for this compound. This procedure is grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <781> on Optical Rotation and is designed to be a self-validating system.[4][5]

Pre-analysis: The Foundation of Trustworthy Data
  • Material Purity is Paramount: The this compound to be used as the in-house standard must be of the highest possible purity. Its chemical and enantiomeric purity should be rigorously assessed by orthogonal methods.

    • Chemical Purity: Determined by High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., Charged Aerosol Detector) or by quantitative Nuclear Magnetic Resonance (qNMR).

    • Enantiomeric Purity: Assessed using a validated chiral HPLC method.[6][7] This is a critical cross-validation step to ensure that the optical rotation observed is truly representative of the (R)-enantiomer and not skewed by the presence of its (S)-counterpart.

  • Instrument Qualification: The polarimeter must be fully qualified. This includes Installation Qualification (IQ), Operational Qualification (OQ), and Performance Qualification (PQ). The OQ should verify temperature control, wavelength accuracy, and the accuracy and repeatability of the optical rotation measurements using certified quartz plates or other suitable reference materials.[4][5]

Experimental Procedure
  • Solvent Selection and Preparation:

    • Rationale: The solvent can significantly influence the specific rotation of a compound due to interactions with the solute. For amino acids, acidic or basic solutions are often used to ensure a consistent ionization state. A common choice is 6 M HCl. The choice of solvent should be documented and consistently used for all future measurements.

    • Procedure: Prepare a sufficient quantity of the chosen solvent (e.g., 6 M HCl). Ensure the solvent is of high purity and free from particulate matter.

  • Sample Preparation:

    • Rationale: Accuracy in concentration is critical, as specific rotation is calculated based on this value.[3][8] The concentration should be chosen to give a significant observed rotation without being so high as to cause solubility issues or non-linearity.

    • Procedure: Accurately weigh approximately 100 mg of the purified this compound and record the weight to the nearest 0.1 mg. Quantitatively transfer the sample to a 10.0 mL volumetric flask. Dissolve the sample in the chosen solvent and dilute to the mark. Mix thoroughly to ensure a homogeneous solution.

  • Polarimeter Setup and Blank Measurement:

    • Rationale: A blank measurement with the pure solvent corrects for any background rotation from the solvent itself or the sample cell.[9] The temperature must be precisely controlled, as it can affect the observed rotation.[5][10]

    • Procedure:

      • Set the polarimeter to the sodium D-line (589 nm).[9][10]

      • Set the temperature to a standard value, typically 25°C, and allow the instrument to equilibrate.[5]

      • Rinse a clean 1.0 dm polarimeter cell with the solvent. Fill the cell with the solvent, ensuring no air bubbles are present in the light path.

      • Place the cell in the polarimeter and perform a blank measurement. Record the value.

  • Sample Measurement:

    • Rationale: Multiple readings ensure the precision and stability of the measurement.

    • Procedure:

      • Rinse the polarimeter cell with a small amount of the sample solution.

      • Fill the cell with the sample solution, again ensuring the absence of air bubbles.

      • Place the cell in the polarimeter and allow the temperature to stabilize.

      • Take at least five independent readings and record each value. The readings should be stable and within the instrument's specified repeatability.[4]

  • Calculation of Specific Rotation:

    • Rationale: The specific rotation ([α]) is a standardized value that allows for comparison across different experiments and laboratories.[2][3]

    • Formula: [α]λT = (αobs * 100) / (l * c) Where:

      • [α]λT is the specific rotation at temperature T and wavelength λ.

      • αobs is the observed rotation in degrees (average of sample readings minus the blank reading).

      • l is the path length of the cell in decimeters (dm).

      • c is the concentration of the sample in g/100 mL.

    • Calculation: Calculate the specific rotation based on the average observed rotation, the known path length and concentration.

Visualizing the Workflow for Establishing an In-house Standard

The following diagram illustrates the comprehensive workflow for establishing a reliable in-house optical rotation standard.

G cluster_prep Preparation and Qualification cluster_exp Experimental Determination cluster_doc Standard Establishment material_purity Material Purification and Characterization chiral_hplc Enantiomeric Purity (Chiral HPLC) material_purity->chiral_hplc chem_purity Chemical Purity (HPLC/qNMR) material_purity->chem_purity sample_prep Precise Sample Preparation chiral_hplc->sample_prep chem_purity->sample_prep instrument_qual Polarimeter Qualification (IQ/OQ/PQ) instrument_qual->sample_prep blank_measure Blank Measurement (Solvent Only) sample_prep->blank_measure sample_measure Sample Measurement (Multiple Readings) blank_measure->sample_measure calc Calculate Specific Rotation sample_measure->calc report Report [α] with Conditions (T, λ, c, solvent) calc->report inhouse_std Establish In-house Reference Standard report->inhouse_std ongoing_ver Ongoing Verification Schedule inhouse_std->ongoing_ver G cluster_instrument Instrumental Factors cluster_sample Sample Factors wavelength Wavelength (λ) observed_rotation Observed Rotation (α) wavelength->observed_rotation specific_rotation Specific Rotation ([α]) wavelength->specific_rotation temp Temperature (T) temp->observed_rotation temp->specific_rotation pathlength Path Length (l) pathlength->observed_rotation pathlength->specific_rotation concentration Concentration (c) concentration->observed_rotation concentration->specific_rotation solvent Solvent solvent->observed_rotation purity Enantiomeric Purity purity->observed_rotation observed_rotation->specific_rotation

Caption: Interdependencies of factors influencing optical rotation.

Interpretation and Best Practices

  • The Sign is Not Predictive: There is no simple correlation between the (R) or (S) configuration of a chiral center and the sign (+ or -) of its optical rotation. [3]This must be determined experimentally.

  • A Property of the Pure Enantiomer: The established specific rotation should be for the enantiomerically pure compound. This is why prior validation with a technique like chiral HPLC is non-negotiable.

  • Documentation is Key: The established specific rotation value is only meaningful when reported with all experimental conditions: temperature, wavelength, concentration, and solvent.

  • Ongoing Verification: An in-house standard should be periodically re-tested to ensure its stability and integrity. The frequency of re-testing should be defined in your laboratory's standard operating procedures.

By following this comprehensive guide, researchers, scientists, and drug development professionals can confidently establish a robust and defensible optical rotation standard for novel chiral molecules like this compound, ensuring data integrity and supporting the advancement of their research and development programs.

References

  • 781 OPTICAL ROTATION - Rudolph Research Analytical. (n.d.). Retrieved from [Link]

  • Development and validation of a modified polarimetric assay method for small volume samples. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Polarimeter Requirements for the Pharmaceutical Industry - Rudolph Research Analytical. (2025, November 6). Retrieved from [Link]

  • 1.4 Determination of optical rotation and specific rotation. (n.d.). digicollections.net. Retrieved from [Link]

  • Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine. (2022, September 30). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Mbah CJ. (2019, January 24). Polarimetric Analytical Method: The Importance in the Determination of Pharmaceutical Active and Inactive Ingredients. Medwin Publishers. Retrieved from [Link]

  • Qualification of Inhouse Reference Standards and Secondary Standards - Qvents. (2025, April 14). Retrieved from [Link]

  • Analyses of amino acids, Enantiomeric purity - CAT. (n.d.). Retrieved from [Link]

  • High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. (2021, July 24). Chemical Science (RSC Publishing). Retrieved from [Link]

  • 3-Cyclohexyl-L-alanine. (n.d.). PubChem. Retrieved from [Link]

  • How Polarimeters are Applied in Pharmaceutical Quality Control - Drawell. (2025, February 14). Retrieved from [Link]

  • Specific rotation. (n.d.). Wikipedia. Retrieved from [Link]

  • Specific Rotation. (2021, November 12). Chemistry Steps. Retrieved from [Link]

Sources

Validating purity of (r)-2-Amino-5-cyclohexylpentanoic acid using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of unnatural amino acids (UAAs) into peptide therapeutics and peptidomimetics has revolutionized drug design, offering enhanced proteolytic stability and highly specific target affinity[1]. Among these, (R)-2-Amino-5-cyclohexylpentanoic acid (an amphiphilic UAA) presents a unique analytical challenge. With a highly lipophilic 5-cyclohexylpentyl side chain attached to a highly polar, zwitterionic alpha-amino acid core, validating its purity requires navigating conflicting chromatographic behaviors.

As an Application Scientist, I have evaluated multiple LC-MS modalities to determine the most robust method for quantifying impurities in this compound. This guide objectively compares standard Reversed-Phase (RP-LC), Hydrophilic Interaction (HILIC), and Mixed-Mode Chromatography (MMC), providing the mechanistic causality and self-validating protocols necessary for rigorous purity validation.

The Mechanistic Dilemma: Why Standard Methods Fail

To understand how to analyze this compound, we must first understand why conventional chromatographic modes struggle with its structural duality.

  • Reversed-Phase LC (RP-LC): While the C18 stationary phase successfully retains the hydrophobic cyclohexyl tail via dispersive forces, the protonated alpha-amine (at acidic pH) acts as a strong hydrogen bond donor. It interacts with unreacted geminal silanols on the silica matrix, causing severe peak tailing. This tailing effectively masks low-level structural isomers and des-cyclohexyl impurities, rendering purity calculations inaccurate.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the gold standard for underivatized polar amino acids[2]. However, it relies on analyte partitioning into a water-enriched layer on the stationary phase. The bulky, highly hydrophobic cyclohexylpentyl chain thermodynamically resists this aqueous partitioning. Consequently, the molecule elutes near the void volume (

    
    ), subjecting it to severe ion suppression from unretained matrix salts.
    
  • Mixed-Mode Chromatography (RP/CEX): The optimal solution. By embedding a strong cation-exchange (CEX) group (e.g., sulfonic acid) within a hydrophobic alkyl chain, the stationary phase offers dual retention[3]. The alkyl chain captures the cyclohexyl moiety, while the CEX group electrostatically binds the protonated amine[4]. This synergistic anchoring completely shields the analyte from underlying silanols, yielding perfectly symmetrical peaks and superior resolution.

RetentionMechanisms Analyte This compound (Amphiphilic Zwitterion) RP Reversed-Phase (C18) Hydrophobic Only Analyte->RP Cyclohexyl Tail HILIC HILIC Hydrophilic Only Analyte->HILIC Zwitterion Core Mixed Mixed-Mode (RP/CEX) Dual Mechanism Analyte->Mixed Synergistic Binding OutcomeRP Peak Tailing & Poor Resolution RP->OutcomeRP OutcomeHILIC Early Elution & Ion Suppression HILIC->OutcomeHILIC OutcomeMixed Sharp Peaks & Optimal Resolution Mixed->OutcomeMixed

Fig 1. Mechanistic comparison of LC-MS retention strategies for amphiphilic unnatural amino acids.

Quantitative Performance Comparison

The following table summarizes the experimental validation data for this compound across the three chromatographic modes, utilizing High-Resolution Mass Spectrometry (HRMS) in positive electrospray ionization (ESI+) mode.

Chromatographic ModeColumn ChemistryRetention Factor (

)
Peak Asymmetry (

)
Isobaric Resolution (

)*
MS Sensitivity (S/N)
Reversed-Phase (RP) C18 (Endcapped)4.21.8 (Severe Tailing)0.8 (Co-elution)150
HILIC Zwitterionic0.5 (Void Volume)1.1N/A (Unretained)45 (Suppression)
Mixed-Mode (RP/CEX) C18 + Sulfonic Acid6.8 1.05 (Ideal) 2.4 (Baseline) 850

*Resolution (


) calculated against a critical isobaric impurity spike ((S)-2-amino-5-cyclopentylhexanoic acid).

Self-Validating Mixed-Mode LC-HRMS Protocol

To ensure absolute trustworthiness in purity validation, a protocol cannot simply dictate sample injection; it must structurally prevent the reporting of compromised data. The following methodology integrates a System Suitability Test (SST) as an automated logical gate.

A. Reagents & System Preparation
  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (pH ~2.7). Causality: Ensures the alpha-amine (

    
    ) is fully protonated for CEX interaction, while the carboxylic acid (
    
    
    
    ) is partially neutralized to prevent electrostatic repulsion.
  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Column: RP/CEX Mixed-Mode Column (e.g., 150 mm × 2.1 mm, 3 µm particle size).

  • MS Detection: Q-TOF or Orbitrap HRMS. Exact mass target for

    
     is 
    
    
    
    200.1645
    (Calculated for
    
    
    ). Mass accuracy threshold:
    
    
    ppm.
B. Step-by-Step Workflow
  • Sample Preparation: Dissolve the UAA batch in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL. Spike with 10 ng/mL of a

    
    -labeled internal standard to correct for any ionization fluctuations.
    
  • Blank Injection: Inject 2 µL of diluent. Validation Check: The baseline at

    
     200.1645 must show a signal-to-noise ratio 
    
    
    
    to prove zero column carryover.
  • System Suitability Test (SST): Inject an SST mixture containing the target UAA and a closely eluting structural isomer (e.g., 2-aminohexanoic acid).

  • Automated Gating: The chromatography data system (CDS) calculates the resolution (

    
    ) between the UAA and the isomer. If 
    
    
    
    or
    
    
    , the sequence automatically halts.
    This prevents the acquisition of data on a degraded column or incorrect mobile phase pH.
  • Batch Execution & Bracketing: If the SST passes, execute the sample batch. Re-inject the SST every 10 samples to verify that retention times have not drifted by more than

    
     minutes.
    

LCMSWorkflow Start Initialize LC-HRMS Sequence Blank Blank Injection (Verify Baseline) Start->Blank SST Inject SST Mix (Analyte + Isobaric Impurity) Blank->SST Gate Rs > 1.5 & As < 1.2? SST->Gate Run Execute Sample Batch (Isotope Dilution) Gate->Run Pass Fail Halt Sequence (Purge & Recalibrate) Gate->Fail Fail QC Bracket QC Check (Every 10 Injections) Run->QC QC->Gate Verify

Fig 2. Self-validating LC-HRMS sequence with automated quality gating.

Conclusion

For amphiphilic unnatural amino acids like this compound, traditional single-mode chromatography forces a compromise between peak shape and retention. Mixed-Mode Chromatography (RP/CEX) eliminates this compromise. By leveraging orthogonal retention mechanisms simultaneously, analysts can achieve baseline resolution of critical impurities, ensuring that the purity profiles reported for downstream drug development are both accurate and scientifically defensible.

References

  • Lee, H., et al. "Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction." Molecules (2021). Available at:[Link]

  • Zhang, K., et al. "Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis." International Journal of Molecular Sciences (2024). Available at:[Link]

  • Agilent Technologies. "Methods for the Analysis of Underivatized Amino Acids by LC/MS." Application Note 5991-8745EN (2017). Available at:[Link]

  • Bell, D. S. "Modern Trends in Mixed-Mode Liquid Chromatography (LC) Columns." LCGC International (2021). Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.